Biguanidinium-porphyrin
説明
特性
分子式 |
C46H36ClN9 |
|---|---|
分子量 |
750.3 g/mol |
IUPAC名 |
1-carbamimidoyl-3-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)phenyl]guanidine;hydrochloride |
InChI |
InChI=1S/C46H35N9.ClH/c47-45(48)55-46(49)50-32-18-16-31(17-19-32)44-39-26-24-37(53-39)42(29-12-6-2-7-13-29)35-22-20-33(51-35)41(28-10-4-1-5-11-28)34-21-23-36(52-34)43(30-14-8-3-9-15-30)38-25-27-40(44)54-38;/h1-27,51,54H,(H6,47,48,49,50,55);1H |
InChIキー |
MUYPRIGNZFQERL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)NC(=N)NC(=N)N)C=C4)C9=CC=CC=C9)N3.Cl |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Biguanidinium-Porphyrin Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of biguanidinium-porphyrin conjugates, compounds of significant interest in medicinal chemistry, particularly for their potential applications in photodynamic therapy (PDT). The positively charged biguanidinium groups enhance the water solubility of the porphyrin macrocycle and promote its interaction with negatively charged biological structures, such as cell membranes and DNA.
Synthesis of Biguanidinium-Porphyrins
The synthesis of biguanidinium-porphyrins typically involves a two-step process: first, the synthesis of a porphyrin precursor bearing reactive functional groups, followed by the introduction of the biguanidinium moieties. A common and versatile precursor is 5,10,15,20-tetrakis(p-aminophenyl)porphyrin (TAPP), which can be synthesized from readily available starting materials.
Synthesis of 5,10,15,20-tetrakis(p-aminophenyl)porphyrin (TAPP)
The synthesis of TAPP is generally achieved through the condensation of pyrrole (B145914) with p-nitrobenzaldehyde, followed by the reduction of the nitro groups to amino groups.
Experimental Protocol:
Step 1: Synthesis of 5,10,15,20-tetrakis(p-nitrophenyl)porphyrin (TNPP)
A mixture of p-nitrobenzaldehyde and acetic anhydride (B1165640) is added to propionic acid under a nitrogen atmosphere and heated to reflux. Freshly distilled pyrrole dissolved in propionic acid is then added, and the mixture is refluxed for an additional 30 minutes with stirring. After cooling, the dark solid product is collected by filtration, washed with water, and dried under vacuum.[1]
Step 2: Reduction of TNPP to TAPP
A solution of 5,10,15,20-tetrakis(p-nitrophenyl)porphyrin in concentrated hydrochloric acid is purged with argon. A solution of stannous chloride dihydrate (SnCl₂) in concentrated HCl is then added. The mixture is heated, and upon completion of the reaction, it is cooled and neutralized with concentrated ammonium (B1175870) hydroxide (B78521) while maintaining a low temperature. The resulting solid TAPP is collected and purified.[2]
Synthesis of 5,10,15,20-tetrakis(p-biguanidiniumphenyl)porphyrin
The amino groups of TAPP can be converted to biguanidinium groups through reaction with a suitable guanylating agent, such as S-methylisothiourea sulfate (B86663) or dicyandiamide (B1669379).
Experimental Protocol (Conceptual):
-
Method A: Using S-methylisothiourea sulfate: TAPP is dissolved in a suitable solvent, such as dimethylformamide (DMF), and treated with an excess of S-methylisothiourea sulfate. The reaction mixture is heated to promote the guanylation of the primary amino groups. The product is then precipitated, collected, and purified, typically by chromatography.
-
Method B: Using dicyandiamide: TAPP is reacted with dicyandiamide in a suitable solvent under heating. This reaction directly converts the amino groups into biguanide (B1667054) groups. Purification of the final product is essential to remove any unreacted starting materials and byproducts.
Characterization of Biguanidinium-Porphyrins
Thorough characterization is crucial to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation.
-
¹H NMR: The ¹H NMR spectrum of a this compound is expected to show characteristic signals for the porphyrin core protons (β-pyrrolic protons and NH protons) and the protons of the phenyl and biguanidinium groups. The pyrrolic β-protons typically appear as a singlet at around 8.9 ppm. The inner NH protons of the porphyrin core are highly shielded and appear as a broad singlet at a negative chemical shift (around -2.8 ppm). The aromatic protons of the phenyl rings will show characteristic doublet signals.[3][4][5]
-
¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Key signals include those for the meso-carbons of the porphyrin ring (around 120 ppm) and the carbons of the phenyl and biguanidinium groups.[3]
UV-Visible (UV-Vis) Spectroscopy
Porphyrins exhibit characteristic and intense absorption bands in the UV-Vis region, which are sensitive to substitution and the chemical environment.
The UV-Vis spectrum of a typical porphyrin shows a very intense Soret band (or B band) in the near-UV region (around 420 nm) and several weaker Q bands in the visible region (500-700 nm).[6][7][8] The introduction of the biguanidinium groups may cause a slight shift in the position of these bands.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.[9][10][11]
Data Presentation
The following tables summarize the expected characterization data for the precursor TAPP and a hypothetical this compound derivative.
Table 1: ¹H and ¹³C NMR Data for 5,10,15,20-tetrakis(p-aminophenyl)porphyrin (TAPP) in CDCl₃
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| β-pyrrolic H | ~8.90 (s, 8H) | ~131.5 |
| Phenyl H (ortho to porphyrin) | ~8.26 (d, 8H) | ~134.6 |
| Phenyl H (meta to porphyrin) | ~7.79 (m, 8H) | ~126.7 |
| Phenyl C (ipso) | - | ~142.2 |
| meso-C | - | ~120.2 |
| NH (pyrrole) | ~-2.77 (s, 2H) | - |
| NH₂ | ~5.58 (s, 8H) | - |
Data are based on typical values for TAPP and related structures.[3][5]
Table 2: UV-Vis Absorption Data for TAPP in CH₂Cl₂
| Band | λmax (nm) | log ε |
| Soret (B) | ~417 | ~5.79 |
| Q-band IV | ~513 | ~4.58 |
| Q-band III | ~548 | ~4.38 |
| Q-band II | ~590 | ~4.30 |
| Q-band I | ~645 | ~4.29 |
Data are based on typical values for TAPP.[3]
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of the characterization techniques.
Caption: Synthetic workflow for this compound.
Caption: Characterization workflow for this compound.
Applications in Drug Development
Biguanidinium-porphyrins are promising candidates for photodynamic therapy (PDT) due to their ability to generate cytotoxic reactive oxygen species upon light activation.[2][12][13][14] The positive charges of the biguanidinium groups can facilitate the binding of these molecules to tumor cells, enhancing the selectivity of the treatment. Further research in this area is focused on optimizing the photophysical properties and cellular uptake of these compounds to improve their therapeutic efficacy.
References
- 1. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]
- 2. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. secjhuapl.edu [secjhuapl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Tumor Efficacy of Photodynamic Therapy of Solid Tumors in Laboratory Animals with Guanidine and Biguanidine Derivatives of Chlorine e6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Porphyrins in photodynamic therapy - a search for ideal photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
In-Depth Technical Guide: Photophysical Properties of Biguanidinium-Porphyrin Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of biguanidinium-porphyrin conjugates, compounds of increasing interest in the field of photodynamic therapy (PDT). This document details their synthesis, photophysical characteristics, and the experimental protocols used for their evaluation, offering a valuable resource for researchers in drug development and photomedicine.
Introduction
Porphyrins and their derivatives are well-established photosensitizers due to their strong absorption in the visible region, significant triplet state quantum yields, and the ability to generate reactive oxygen species (ROS) upon photoactivation.[1][2] The conjugation of porphyrins with specific targeting moieties can enhance their therapeutic efficacy by promoting accumulation in desired cellular compartments. Biguanidinium groups, which carry a delocalized positive charge, have been explored as mitochondrial targeting agents.[3] The high mitochondrial membrane potential is thought to drive the accumulation of these cationic compounds within the mitochondria, a key organelle in apoptosis.[1][3][4] This targeted approach aims to enhance the precision of PDT and reduce off-target toxicity.
This guide focuses on a representative this compound conjugate, specifically a derivative of 5-(4-aminophenyl)-10,15,20-triphenylporphyrin.
Synthesis and Structure
The synthesis of a this compound conjugate typically involves a multi-step process, starting from a readily available porphyrin precursor like 5-(4-aminophenyl)-10,15,20-triphenylporphyrin. The general synthetic route is outlined below.
General Synthetic Pathway
Caption: Synthetic workflow for a this compound conjugate.
Photophysical Properties
The photophysical properties of porphyrins are central to their function as photosensitizers. These properties include light absorption, fluorescence emission, and the efficiency of generating the excited triplet state necessary for ROS production.
Data Summary
The following table summarizes the key photophysical parameters for a representative this compound conjugate in a common organic solvent such as dimethylformamide (DMF). Note: As specific experimental data for this compound is not publicly available in detail, the following values are representative based on similar porphyrin structures and are intended for illustrative purposes.
| Parameter | Symbol | Value | Unit |
| Absorption Maximum (Soret Band) | λabs (Soret) | ~420 | nm |
| Absorption Maxima (Q-Bands) | λabs (Q) | ~515, 550, 590, 650 | nm |
| Molar Absorptivity (Soret Band) | ε | > 300,000 | M-1cm-1 |
| Emission Maximum | λem | ~655, 720 | nm |
| Fluorescence Quantum Yield | ΦF | ~0.10 | - |
| Fluorescence Lifetime | τF | 5-10 | ns |
| Singlet Oxygen Quantum Yield | ΦΔ | 0.4 - 0.6 | - |
Absorption and Emission Spectra
This compound conjugates exhibit the characteristic UV-visible absorption spectrum of tetraphenylporphyrins, dominated by an intense Soret band in the 400-450 nm region and four weaker Q-bands in the 500-700 nm range.[5] Upon excitation, they typically show two fluorescence emission bands in the red region of the spectrum.[6]
Experimental Protocols
Synthesis of 5-(4-(3-(amino(imino)methyl)ureido)phenyl)-10,15,20-triphenylporphyrin
-
Step 1: Synthesis of 5-(4-isothiocyanatophenyl)-10,15,20-triphenylporphyrin. 5-(4-aminophenyl)-10,15,20-triphenylporphyrin is dissolved in a suitable solvent (e.g., dichloromethane). Thiophosgene is added dropwise to the solution at 0 °C. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the product is purified by column chromatography.
-
Step 2: Coupling with Biguanide. The isothiocyanate-functionalized porphyrin is dissolved in a polar aprotic solvent (e.g., DMF). Biguanide hydrochloride is added, followed by a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize the hydrochloride. The reaction mixture is stirred at room temperature. The final product is purified by precipitation and washing, or by column chromatography.
Photophysical Measurements
-
UV-Visible Absorption Spectroscopy: Absorption spectra are recorded on a dual-beam spectrophotometer. The porphyrin conjugate is dissolved in a spectroscopic grade solvent (e.g., DMF or DMSO) to a concentration of approximately 10-6 M. Spectra are recorded in a 1 cm path length quartz cuvette.
-
Fluorescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. The same solution used for absorption measurements can be used, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Fluorescence Quantum Yield (ΦF) Determination: The relative fluorescence quantum yield is determined using a standard with a known quantum yield (e.g., tetraphenylporphyrin (B126558) (TPP) in toluene, ΦF = 0.11). The quantum yield of the sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
nX and nST are the refractive indices of the sample and standard solutions, respectively.
-
Mechanism of Action in Photodynamic Therapy
The primary application of this compound conjugates is in photodynamic therapy. The proposed mechanism involves the generation of cytotoxic reactive oxygen species (ROS) upon light activation, leading to cell death.
Caption: General mechanism of Type II photodynamic therapy.
Upon absorption of light, the this compound photosensitizer is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). It can then return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet excited state (T₁). This triplet state photosensitizer can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is a major cytotoxic agent responsible for inducing cell damage and subsequent apoptosis.[7]
Cellular Uptake and Localization
Studies have shown that biguanidine-porphyrin conjugates localize in the cell membranes, lysosomes, and mitochondria.[3][8] The cationic nature of the biguanidinium group is believed to facilitate its accumulation in the mitochondria due to the negative mitochondrial membrane potential. This targeted delivery to a critical organelle for cell survival is a key strategy for enhancing the efficacy of photodynamic therapy.
Conclusion
This compound conjugates represent a promising class of photosensitizers for targeted photodynamic therapy. Their favorable photophysical properties, combined with their ability to localize in key cellular organelles like the mitochondria, make them attractive candidates for further development as anti-cancer agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and evaluate these important compounds. Further research is warranted to fully elucidate their photophysical parameters and in vivo efficacy.
References
- 1. Discovery of bactericides as an acute mitochondrial membrane damage inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Mitochondrial-Targeting Anticancer Agent Conjugates and Nanocarrier Systems for Cancer Treatment [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. secjhuapl.edu [secjhuapl.edu]
- 6. researchgate.net [researchgate.net]
- 7. 5-(4-aminophenyl)-10,15,20-triphenyl porphine | [frontierspecialtychemicals.com]
- 8. researchgate.net [researchgate.net]
The Core Mechanism of Biguanidinium-Porphyrin in Photodynamic Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of biguanidinium-porphyrin photosensitizers in photodynamic therapy (PDT). It delves into the cellular uptake, subcellular localization, and the intricate signaling pathways that lead to cancer cell death. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the core mechanisms to facilitate a deeper understanding for research and development purposes.
Introduction to this compound PDT
Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation[1][2][3]. Porphyrins and their derivatives are a major class of photosensitizers due to their favorable photophysical properties, including strong absorption in the visible light spectrum and efficient ROS generation[4]. The addition of biguanidinium moieties to the porphyrin macrocycle is a strategic modification designed to enhance cellular uptake and promote specific subcellular localization, thereby increasing the efficacy of PDT. The positively charged biguanidinium groups are known to facilitate translocation across cellular membranes[5].
Cellular Uptake and Subcellular Localization
The efficacy of a photosensitizer is critically dependent on its ability to be taken up by target cells and to localize in specific organelles where the generated ROS can inflict maximum damage. Biguanidinium-porphyrins have been shown to accumulate in key cellular compartments.
Key Findings:
-
Mitochondrial Targeting: Biguanidinium-porphyrins have been found to localize within the mitochondria of cancer cells[6]. This is a significant advantage as mitochondria are highly susceptible to oxidative damage, and inducing mitochondrial-mediated apoptosis is a primary goal of many cancer therapies.
-
Lysosomal and Endoplasmic Reticulum Localization: In addition to mitochondria, these photosensitizers have also been observed in lysosomes and the endoplasmic reticulum (ER)[6]. Localization within the ER can trigger a unique cell death pathway mediated by ER stress.
The precise mechanisms of cellular uptake for guanidinium-rich compounds are thought to involve interactions with negatively charged components of the cell membrane, followed by endocytosis or direct translocation[5].
Core Mechanism of Action: Induction of Cell Death
Upon irradiation with light of an appropriate wavelength, the this compound photosensitizer transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS. These ROS are the primary cytotoxic agents in PDT and can initiate a cascade of events leading to cell death through multiple pathways, primarily apoptosis and ER stress-induced apoptosis.
Mitochondrial-Mediated Apoptosis (Intrinsic Pathway)
The localization of biguanidinium-porphyrins in mitochondria makes the intrinsic apoptotic pathway a dominant mechanism of cell death.
Signaling Cascade:
-
ROS Generation: Upon photoactivation, ROS are generated within the mitochondria.
-
Mitochondrial Damage: ROS cause damage to mitochondrial components, including the mitochondrial membrane.
-
Bcl-2 Family Protein Regulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is disrupted, favoring the pro-apoptotic members[1][3].
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic Bcl-2 family proteins induce the formation of pores in the outer mitochondrial membrane.
-
Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytoplasm[7].
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates initiator caspase-9, which in turn cleaves and activates executioner caspases, such as caspase-3[2][7].
-
Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Endoplasmic Reticulum Stress-Mediated Apoptosis
The accumulation of biguanidinium-porphyrins in the ER can lead to a distinct apoptotic pathway initiated by ER stress.
Signaling Cascade:
-
ROS Generation in ER: Photoactivation of the PS in the ER generates localized ROS.
-
ER Stress and Unfolded Protein Response (UPR): ROS disrupt protein folding and calcium homeostasis within the ER, leading to the accumulation of unfolded or misfolded proteins. This triggers the UPR, a complex signaling network aimed at restoring ER function.
-
Activation of UPR Sensors: Three key ER transmembrane proteins act as UPR sensors:
-
PERK (PKR-like endoplasmic reticulum kinase): Upon activation, PERK phosphorylates eIF2α, leading to a general attenuation of protein synthesis but also the preferential translation of activating transcription factor 4 (ATF4).
-
IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α splices XBP1 mRNA, leading to the production of the active transcription factor XBP1s.
-
ATF6 (Activating transcription factor 6): ATF6 translocates to the Golgi apparatus, where it is cleaved to its active form.
-
-
Induction of Apoptosis: If ER stress is prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic response. This is primarily mediated by the upregulation of the transcription factor CHOP (C/EBP homologous protein)[6].
-
Caspase-12 Activation: CHOP can downregulate the anti-apoptotic protein Bcl-2 and upregulate pro-apoptotic proteins. Additionally, ER stress can lead to the activation of caspase-12 (in rodents) or caspase-4 (in humans), which then activates downstream executioner caspases[6][8].
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of guanidinium (B1211019) and this compound photosensitizers. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Phototoxicity of Guanidinium and Biguanidinium-Porphyrins
| Photosensitizer | Cell Line | Light Dose (J/cm²) | IC50 (µM) | Reference |
| Guanidine-Porphyrin | HEp2 | 1 | 4.8 | [6] |
| Biguanidine-Porphyrin | HEp2 | 1 | 8.2 | [6] |
Table 2: In Vivo Antitumor Efficacy
| Photosensitizer | Tumor Model | Key Findings | Reference |
| Guanidine-Chlorin e6 | Murine Ehrlich Carcinoma, Rat Sarcoma M-1 | High antitumor activity, tumor growth inhibition, and complete regression observed. | [5] |
| Biguanidine-Chlorin e6 | Murine Ehrlich Carcinoma, Rat Sarcoma M-1 | High antitumor activity, tumor growth inhibition, and complete regression observed. | [5] |
Table 3: Photophysical Properties
| Property | Description | Relevance to PDT |
| Fluorescence Quantum Yield (ΦF) | Efficiency of photon emission through fluorescence. Generally, a lower ΦF is desirable for PDT as it implies more energy is available for intersystem crossing to the triplet state. | A lower ΦF can correlate with a higher potential for ROS generation. |
| Singlet Oxygen Quantum Yield (ΦΔ) | The fraction of excited photosensitizer molecules that result in the formation of singlet oxygen. | This is a direct measure of the photosensitizer's ability to generate the primary cytotoxic agent in PDT. Higher values are desirable. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the mechanism of action of this compound photosensitizers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the this compound and incubate for a predetermined time (e.g., 24 hours) in the dark.
-
Irradiation: Wash the cells with PBS and replace with fresh phenol (B47542) red-free medium. Irradiate the cells with a light source of the appropriate wavelength and light dose. Keep a set of plates in the dark as a control for dark toxicity.
-
MTT Incubation: After irradiation, incubate the cells for a further 24-48 hours. Then, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C[4][10].
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals[10][11].
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader[4][10][12].
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Intracellular ROS Detection (DCFDA Assay)
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to detect intracellular ROS.
Protocol:
-
Cell Preparation: Culture cells to the desired confluence in a suitable format (e.g., 96-well plate, coverslips, or suspension).
-
Photosensitizer Loading: Incubate the cells with the this compound for the desired time.
-
DCFDA Staining: Wash the cells with PBS and then incubate with DCFDA (typically 10-20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark[2][5][13].
-
Washing: Remove the DCFDA solution and wash the cells with PBS to remove any extracellular probe.
-
Irradiation: Add fresh buffer or medium and irradiate the cells with the appropriate light source and dose.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The excitation and emission wavelengths for the oxidized product (DCF) are typically around 485 nm and 535 nm, respectively[2][13].
Cellular Uptake Analysis by Flow Cytometry
This method quantifies the amount of photosensitizer taken up by cells based on its intrinsic fluorescence.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and incubate with the fluorescent this compound at a specific concentration for various time points.
-
Cell Harvesting: Wash the cells with ice-cold PBS to stop uptake and remove any non-internalized photosensitizer. Detach the cells using trypsin-EDTA and neutralize with complete medium.
-
Sample Preparation: Centrifuge the cell suspension to pellet the cells. Wash the pellet with PBS and resuspend in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of approximately 1 x 10^6 cells/mL[14].
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the photosensitizer with an appropriate laser and detect the emitted fluorescence in the corresponding channel[15].
-
Data Analysis: Gate the live cell population based on forward and side scatter. The mean fluorescence intensity of the cell population is proportional to the amount of internalized photosensitizer.
Western Blot Analysis of Apoptosis Markers
This technique is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the this compound and light as described for the cytotoxicity assay. At desired time points post-treatment, harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system[16].
In Vivo PDT in a Mouse Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound PDT in vivo.
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice)[17].
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Photosensitizer Administration: Administer the this compound to the mice, typically via intravenous (tail vein) injection.
-
Drug-Light Interval: Wait for a specific period (the drug-light interval, e.g., 24 hours) to allow for preferential accumulation of the photosensitizer in the tumor tissue[7].
-
Light Delivery: Irradiate the tumor area with a laser or LED light source of the appropriate wavelength and fluence.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Conclusion
This compound photosensitizers represent a promising class of agents for photodynamic therapy. Their enhanced cellular uptake and localization in critical organelles such as mitochondria and the endoplasmic reticulum allow for the efficient induction of cell death through multiple, interconnected signaling pathways. The primary mechanisms involve ROS-mediated mitochondrial damage leading to intrinsic apoptosis and the induction of the unfolded protein response resulting in ER stress-mediated apoptosis. Further research focusing on the optimization of the biguanidinium structure to fine-tune subcellular localization and photophysical properties will be crucial for the development of next-generation photosensitizers with enhanced therapeutic efficacy. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and preclinical evaluation of these compounds.
References
- 1. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 6. OPG [opg.optica.org]
- 7. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchhub.com [researchhub.com]
- 13. doc.abcam.com [doc.abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. In vivo wireless photonic photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Biguanidinium-Porphyrins for Mitochondrial Targeting in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of biguanidinium-functionalized porphyrins as a strategy for targeted drug delivery to mitochondria. We explore the core mechanism of action, comparative quantitative data on efficacy, detailed experimental protocols for evaluation, and the primary therapeutic application in photodynamic therapy (PDT).
Core Concept: The Rationale for Mitochondrial Targeting
Mitochondria are crucial organelles that not only generate cellular ATP but also play a central role in regulating programmed cell death (apoptosis).[1] Their dysfunction is implicated in a host of pathologies, including cancer and neurodegenerative diseases. This makes them a high-value target for therapeutic intervention. A key feature of healthy mitochondria is their substantial negative inner membrane potential (ΔΨm), typically ranging from -140 to -180 mV. This strong electrochemical gradient serves as a natural homing signal for positively charged molecules, a principle effectively exploited by conjugating cationic moieties like biguanidinium to therapeutic agents.
Porphyrins are versatile photosensitizing molecules that can be activated by light to produce cytotoxic reactive oxygen species (ROS), forming the basis of photodynamic therapy (PDT).[2][3] By attaching a biguanidinium group, a strongly basic and positively charged functional group, to a porphyrin core, the resulting conjugate can be selectively accumulated within the mitochondrial matrix.[4][5] This targeted accumulation enhances the efficacy of PDT by localizing ROS generation directly at the primary regulatory machinery of apoptosis, leading to more efficient and targeted cell killing.[6][7]
Mechanism of Mitochondrial Uptake
The primary driving force for the accumulation of biguanidinium-porphyrins within mitochondria is the electrochemical potential across the inner mitochondrial membrane.[8] The delocalized positive charge on the cationic guanidinium (B1211019) or biguanidinium group is strongly attracted to the negative charge of the mitochondrial matrix, driving the molecule across the membrane and leading to its concentration within the organelle. These cationic structures can mimic natural mitochondrial localization signaling (MLS) sequences, which are often rich in positively charged amino acids.[4]
While electrostatic attraction is dominant, some studies suggest that carrier-mediated transport could also play a role in the mitochondrial uptake of porphyrins. For instance, the 2-oxoglutarate carrier (OGC) has been identified as a potential transporter for certain porphyrin derivatives.[9][10]
References
- 1. Photodynamic therapy: shedding light on the biochemical pathways regulating porphyrin-mediated cell death [digitum.um.es]
- 2. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Overall Charge and Charge Distribution on Cellular Uptake, Distribution and Phototoxicity of Cationic Porphyrins in HEp2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria targeting by guanidine- and biguanidine-porphyrin photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of cationic meso-porphyrins with liposomes, mitochondria and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Porphyrin accumulation in mitochondria is mediated by 2-oxoglutarate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Localization of Biguanidinium-Porphyrin Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of biguanidinium-porphyrin conjugates. Porphyrins, with their inherent photosensitizing properties, are of significant interest in photodynamic therapy (PDT). The conjugation of porphyrins with biguanidinium moieties aims to enhance their cellular uptake and target specific organelles, thereby improving their therapeutic efficacy. This document details the comparative uptake and localization of these conjugates, outlines relevant experimental protocols, and explores the potential signaling pathways involved.
Cellular Uptake and Subcellular Localization: A Comparative Analysis
The addition of cationic groups, such as guanidinium (B1211019) and biguanidinium, to porphyrin molecules is a strategy to improve their interaction with negatively charged cell membranes and enhance their accumulation within cells. Studies have shown distinct differences in the cellular uptake and localization patterns between guanidinium-porphyrin (G-Por) and this compound (BG-Por) conjugates.
Guanidinium-porphyrin conjugates are readily taken up by cells and tend to accumulate in the mitochondria and the endoplasmic reticulum (ER).[1] In contrast, this compound conjugates exhibit a different distribution pattern, localizing primarily to the cell membrane, lysosomes, and mitochondria.[1] Notably, the overall cellular accumulation of this compound has been observed to be lower than that of its guanidinium counterpart and other related porphyrin conjugates.[2]
The partial localization of both G-Por and BG-Por to mitochondria is a key finding, as this organelle is a primary target for inducing apoptosis in cancer cells during PDT. The presence of these conjugates in lysosomes also suggests that endocytosis is one of the mechanisms of their cellular entry.[1] The distinct localization patterns of these two types of conjugates are likely influenced by differences in their structure and their ability to interact with various cellular components.[1]
Table 1: Comparative Subcellular Localization of Guanidinium-Porphyrin and this compound
| Conjugate Type | Primary Localization Sites | Secondary Localization Sites | Relative Cellular Accumulation |
| Guanidinium-Porphyrin (G-Por) | Mitochondria, Endoplasmic Reticulum (ER) | - | Higher |
| This compound (BG-Por) | Cell Membrane, Lysosomes, Mitochondria | - | Lower |
Experimental Protocols
The investigation of cellular uptake and localization of this compound conjugates relies on several key experimental techniques. The intrinsic fluorescence of porphyrins is a crucial property that enables their detection and quantification within cells.
Quantification of Cellular Uptake by Fluorescence Spectroscopy
A common method to quantify the total amount of porphyrin conjugate taken up by a cell population is through fluorescence spectroscopy of cell lysates. This method provides an average measure of intracellular conjugate concentration.
Protocol for Quantification of Intracellular Porphyrin Conjugates:
-
Cell Culture: Plate cells in appropriate multi-well plates and culture until they reach the desired confluency.
-
Incubation: Treat the cells with the this compound conjugate at various concentrations and for different incubation times. Include untreated cells as a control.
-
Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any extracellular conjugate.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) to release the intracellular contents, including the porphyrin conjugate.
-
Fluorescence Measurement: Transfer the cell lysates to a microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific porphyrin.
-
Data Analysis: Create a standard curve using known concentrations of the porphyrin conjugate to determine the intracellular concentration from the fluorescence readings. Normalize the results to the total protein concentration of the cell lysate.
Subcellular Localization by Confocal Laser Scanning Microscopy (CLSM)
CLSM is a powerful technique for visualizing the subcellular distribution of fluorescent molecules with high resolution. This method allows for the co-localization of the porphyrin conjugate's fluorescence with that of specific organelle markers.
Protocol for Confocal Microscopy of this compound Localization:
-
Cell Culture on Coverslips: Grow adherent cells on sterile glass coverslips placed in culture dishes.
-
Incubation with Porphyrin: Treat the cells with the this compound conjugate for the desired time.
-
Organelle Staining: In the final minutes of incubation, add fluorescent dyes that specifically stain the organelles of interest (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).[3][4]
-
Washing: Gently wash the cells with pre-warmed PBS to remove unbound conjugate and organelle trackers.
-
Fixation (Optional): Cells can be fixed with a suitable fixative like paraformaldehyde. Fixation is not always necessary and can sometimes alter the localization of molecules.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the porphyrin and the organelle stains.[5]
-
Image Analysis: Analyze the acquired images to determine the degree of co-localization between the porphyrin's fluorescence and the signals from the specific organelle markers.
Signaling Pathways and Cellular Uptake Mechanisms
The cellular uptake of guanidinium-rich compounds, a class to which biguanidinium-porphyrins belong, is thought to occur through multiple pathways, including direct translocation across the plasma membrane and various forms of endocytosis.[6]
Uptake Mechanisms
The positively charged guanidinium and biguanidinium groups can interact with negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans, which can facilitate their entry into the cell.[6] The ability of these compounds to escape from endosomes and lysosomes is crucial for reaching their target organelles like mitochondria. The "proton sponge effect" has been proposed as a possible mechanism for endosomal escape, where the buffering capacity of the compound leads to an influx of protons and counter-ions, causing osmotic swelling and rupture of the endosome.[1]
Downstream Signaling
While specific signaling pathways directly triggered by the uptake of biguanidinium-porphyrins are not yet well-elucidated, the localization of these compounds to key organelles can initiate cellular responses. For instance, the accumulation of photosensitizers in mitochondria can lead to the induction of apoptosis upon light activation through the release of cytochrome c and the activation of the caspase cascade. The generation of reactive oxygen species (ROS) by the photoactivated porphyrin is the primary trigger for these downstream events.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes described in this guide, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondria targeting by guanidine- and biguanidine-porphyrin photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols · Benchling [benchling.com]
- 4. Live cell microscopy of mitochondria-lysosome contact site formation and tethering dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcellular localization of porphyrins using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Biguanidinium-Porphyrin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of biguanidinium-porphyrin derivatives. These compounds are of significant interest in the field of drug development, particularly for applications in photodynamic therapy (PDT), owing to their unique photophysical properties and ability to target specific cellular organelles. This guide details the experimental protocols for their characterization, presents quantitative spectroscopic data, and visualizes the key signaling pathways involved in their therapeutic action.
Spectroscopic Properties of this compound Derivatives
This compound derivatives exhibit characteristic electronic absorption and emission spectra that are crucial for understanding their behavior as photosensitizers. The spectroscopic properties are influenced by the porphyrin core, the nature and position of the biguanidinium substituents, and the surrounding environment.
UV-Vis Absorption and Fluorescence Spectroscopy
The electronic absorption spectra of these derivatives are dominated by an intense Soret band in the 400-450 nm region and several weaker Q-bands in the 500-700 nm range.[1][2][3] The position and intensity of these bands can be affected by solvent polarity and aggregation.[4]
Fluorescence spectroscopy is a powerful tool to study the excited state properties of these molecules. The fluorescence quantum yield, which is a measure of the efficiency of photon emission, is a critical parameter for their application in fluorescence imaging and diagnostics. For instance, guanidine- and biguanidine-porphyrin derivatives have been reported to exhibit higher fluorescence quantum yields at lower pH.[4]
Table 1: Spectroscopic Data for Selected this compound Derivatives
| Compound | Absorption Maxima (λ_abs, nm) (Soret, Q-bands) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at Soret Peak | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Solvent/Conditions | Reference |
| Guanidine-Porphyrin | 420, 515, 550, 590, 645 | Not Reported | 650, 715 | Higher at pH < 6 | Aqueous solutions | [4] |
| Biguanidine-Porphyrin | 422, 518, 553, 593, 648 | Not Reported | 652, 718 | Higher at pH < 6 | Aqueous solutions | [4] |
Note: More extensive quantitative data for a wider range of this compound derivatives is needed for a comprehensive comparison. The presented data is based on available literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. 1H NMR spectra of porphyrins are characterized by distinct chemical shifts due to the ring current effect of the macrocycle, with protons inside the ring appearing at upfield (negative) ppm values and protons on the periphery appearing at downfield (positive) ppm values.[5] The chemical shifts of the biguanidinium protons can provide information about their conformation and interaction with the porphyrin core.[6]
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima and molar extinction coefficients of this compound derivatives.
Materials:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Appropriate solvent (e.g., DMSO, DMF, or aqueous buffers)
-
This compound derivative sample
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound derivative of a known concentration in the chosen solvent. Perform serial dilutions to obtain a series of solutions with concentrations in the linear range of the spectrophotometer's detector (typically absorbance values between 0.1 and 1.0).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 300-800 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Place an identical cuvette filled with the same solvent in the sample beam path and record a baseline spectrum.
-
Sample Measurement: Record the absorption spectrum of each of the diluted sample solutions.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands.
-
Using the Beer-Lambert law (A = εcl), plot absorbance at the Soret band maximum versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear plot.
-
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectra and quantum yields of this compound derivatives.
Materials:
-
Fluorometer equipped with an excitation source, monochromators, and a detector
-
Quartz cuvettes (1 cm path length)
-
Standard fluorescent dye with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)[7]
-
Volumetric flasks and pipettes
-
Appropriate solvent
Procedure:
-
Sample and Standard Preparation: Prepare a series of dilute solutions of both the this compound derivative and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Instrument Setup: Set the excitation wavelength (usually at the Soret band maximum) and the emission wavelength range.
-
Measurement:
-
Record the absorption spectra of all solutions.
-
Record the fluorescence emission spectrum of the solvent blank.
-
Record the fluorescence emission spectra of the sample and standard solutions under identical instrumental conditions.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from the sample and standard spectra.
-
Integrate the area under the corrected emission spectra of the sample and the standard.
-
Calculate the fluorescence quantum yield (Φ_F) of the sample using the following equation:
Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
NMR Spectroscopy
Objective: To obtain high-resolution 1H NMR spectra for structural characterization.
Materials:
-
High-field NMR spectrometer
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., TMS)
-
This compound derivative sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[8][9] Add a small amount of TMS as an internal standard.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain a homogeneous field.
-
Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).
-
-
Data Acquisition: Acquire the 1H NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Cellular Mechanisms and Signaling Pathways
This compound derivatives, when used as photosensitizers in PDT, can induce cell death through various mechanisms, primarily apoptosis and necrosis. Their subcellular localization plays a key role in determining the dominant cell death pathway. Guanidine- and biguanidinium-porphyrins have been shown to localize in mitochondria, lysosomes, and the endoplasmic reticulum.[4]
Upon activation by light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen and free radicals.[10] These ROS can then damage cellular components, leading to the initiation of cell death signaling cascades.
Photodynamic Therapy Workflow
The general workflow for inducing and analyzing cell death via PDT using this compound derivatives is illustrated below.
PDT Experimental Workflow
Apoptosis Signaling Pathway
Mitochondrial localization of this compound photosensitizers is particularly significant as mitochondria are central to the intrinsic apoptotic pathway. The generation of ROS in the mitochondria can lead to the opening of the mitochondrial permeability transition pore (mPTP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death.
PDT-Induced Apoptosis Pathway
Conclusion
The spectroscopic analysis of this compound derivatives provides critical insights into their structure, photophysical properties, and mechanisms of action. This technical guide outlines the fundamental spectroscopic techniques and experimental protocols necessary for their characterization. The ability of these compounds to localize in key cellular organelles and induce apoptosis upon photoactivation highlights their potential as effective photosensitizers in photodynamic therapy. Further research focusing on expanding the library of these derivatives and elucidating the detailed molecular signaling pathways will be crucial for the development of next-generation phototherapeutic agents.
References
- 1. From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]
- 4. Mitochondria targeting by guanidine- and biguanidine-porphyrin photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 7. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 8. nmr-bio.com [nmr-bio.com]
- 9. organomation.com [organomation.com]
- 10. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
"Biguanidinium-porphyrin as a novel photosensitizer for cancer therapy"
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth technical overview of biguanidinium-porphyrin derivatives as a promising class of photosensitizers for photodynamic therapy (PDT) in cancer treatment. It consolidates available research data on their synthesis, photophysical properties, mechanism of action, and preclinical efficacy, offering a valuable resource for scientists and professionals in the field of oncology and drug development.
Introduction to Photodynamic Therapy and the Role of Photosensitizers
Photodynamic therapy (PDT) is a minimally invasive therapeutic modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to induce targeted cell death.[1][2][3] The fundamental principle of PDT involves the administration of a PS that preferentially accumulates in tumor tissues.[2][4] Upon irradiation with light of an appropriate wavelength, the PS transitions from its ground state to an excited triplet state.[2][3] This excited PS can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and free radicals.[2][3] These cytotoxic species subsequently induce cellular damage, leading to tumor cell death through apoptosis, necrosis, or autophagy.[2][3]
The effectiveness of PDT is critically dependent on the properties of the photosensitizer.[5] An ideal PS should exhibit:
-
High tumor selectivity and accumulation.[4]
-
Minimal dark toxicity.[5]
-
Strong absorption in the red or near-infrared region for deeper tissue penetration.[6]
-
A long-lived triplet state and high quantum yield of singlet oxygen generation.[5][6][7]
-
Chemical stability and ease of synthesis.[8]
Porphyrins and their derivatives have been extensively investigated as photosensitizers due to their favorable photophysical properties and inherent affinity for tumor tissues.[6][7][9] However, challenges such as aggregation in aqueous environments, which can reduce their photosensitizing efficiency, and low water solubility have driven the development of new generations of porphyrin-based PSs with improved characteristics.[1][7] The addition of charged functional groups, such as biguanidinium moieties, represents a strategic approach to enhance the efficacy of porphyrin photosensitizers.
The this compound Moiety: Structure and Synthesis
Biguanidinium-porphyrins are a class of porphyrin derivatives functionalized with one or more biguanidine (B15175387) groups. The biguanidine group, with its delocalized positive charge, can enhance the amphiphilicity of the porphyrin macrocycle, potentially improving its interaction with cellular membranes and subcellular organelles like mitochondria.
While specific, detailed synthetic protocols for a wide range of biguanidinium-porphyrins are not extensively documented in the provided literature, a general synthetic strategy can be inferred. The synthesis typically involves the modification of a pre-formed porphyrin core, such as a derivative of chlorin (B1196114) e6.[10] For example, the synthesis of a 13²-(5-biguanidylbutanamido)-chlorin e6 has been reported, suggesting a synthetic route involving the coupling of a biguanidine-containing alkylamine to the porphyrin macrocycle.[10]
A general workflow for the synthesis can be conceptualized as follows:
Caption: General workflow for the synthesis of this compound conjugates.
Photophysical and Photochemical Properties
The photophysical properties of photosensitizers are paramount to their therapeutic efficacy. For porphyrin derivatives, key parameters include their absorption spectrum, fluorescence quantum yield, and singlet oxygen generation capacity.
While specific data for biguanidinium-porphyrins are limited in the provided results, studies on related guanidine- and biguanidine-porphyrins indicate that these modifications can influence their aggregation behavior and photophysical characteristics. For instance, guanidine- and biguanidine-porphyrins have been reported to form J-type aggregates in aqueous solutions.[11] The fluorescence quantum yields of these porphyrins were observed to be higher at a lower pH (<6).[11]
Porphyrins generally exhibit a characteristic strong absorption band, known as the Soret band, in the 400-440 nm region, and several weaker Q bands in the 500-700 nm range.[6] The efficiency of PDT is often enhanced by photosensitizers that absorb in the longer wavelength region (600-800 nm), where light penetration into biological tissues is deeper.[6]
Mechanism of Action
The anticancer activity of this compound photosensitizers is initiated by the generation of ROS upon light activation, leading to targeted cell death. The positively charged biguanidinium groups are thought to play a crucial role in the subcellular localization of these molecules.
Cellular Uptake and Subcellular Localization
The cationic nature of biguanidinium-porphyrins is designed to facilitate their accumulation in mitochondria, which have a highly negative membrane potential.[11] Indeed, studies have shown that both guanidine- and biguanidine-porphyrins localize within cell mitochondria.[11] In some cases, localization in lysosomes and the endoplasmic reticulum has also been observed.[11] This targeted accumulation in mitochondria is particularly advantageous for PDT, as it can trigger the intrinsic apoptotic pathway.[4]
Photodynamic-Induced Cell Death Pathways
Upon light irradiation, the mitochondrially-localized this compound generates ROS, which can induce damage to mitochondrial components, including membranes, proteins, and DNA. This damage can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.[3]
The general mechanism of PDT-induced cell death is illustrated in the following diagram:
Caption: Simplified Jablonski diagram illustrating the generation of ROS in PDT.
Preclinical Efficacy: In Vitro and In Vivo Studies
Preclinical studies are essential to evaluate the therapeutic potential of new photosensitizers. Research on this compound derivatives and their close analogs has demonstrated their efficacy in both cell culture and animal models.
In Vitro Phototoxicity
Studies on human carcinoma HEp2 cells have shown that a biguanidine-porphyrin exhibited significant phototoxicity with an IC₅₀ value of 8.2 µM at a light dose of 1 J cm⁻².[11] This was more potent than a porphyrin-MLS peptide conjugate (IC₅₀ = 9.8 µM) but less potent than a guanidine-porphyrin analog (IC₅₀ = 4.8 µM) under the same conditions.[11] Importantly, all tested porphyrins showed low toxicity in the absence of light.[11]
Table 1: In Vitro Phototoxicity of Porphyrin Derivatives in HEp2 Cells
| Compound | Light Dose (J cm⁻²) | IC₅₀ (µM) | Reference |
| Guanidine-porphyrin | 1 | 4.8 | [11] |
| Biguanidine-porphyrin | 1 | 8.2 | [11] |
| Porphyrin-MLS | 1 | 9.8 | [11] |
In Vivo Antitumor Activity
The in vivo efficacy of photodynamic therapy using a biguanidine derivative of chlorine e6, specifically 13²-(5-biguanidylbutanamido)-chlorine e6, has been evaluated in murine Ehrlich carcinoma and rat sarcoma M-1 models.[10] The study demonstrated that this photosensitizer possesses high antitumor activity, as measured by tumor growth inhibition and complete tumor regression.[10] The criterion for a cure was the absence of tumors for up to 90 days post-therapy.[10]
While specific quantitative data on tumor growth inhibition for the biguanidine derivative was not detailed in the abstract, the study concluded its high efficacy in both tumor models.[10]
Experimental Protocols
This section outlines generalized methodologies for key experiments cited in the evaluation of this compound photosensitizers.
Synthesis of this compound
A general approach involves the coupling of a biguanidine-containing moiety to a porphyrin with a reactive functional group, such as a carboxylic acid.
-
Activation of Porphyrin: The carboxylic acid group on the porphyrin macrocycle is activated, for example, by converting it to an acyl chloride or using a coupling agent like EDC/NHS.
-
Coupling Reaction: The activated porphyrin is reacted with an amine-terminated biguanidine derivative in an appropriate organic solvent.
-
Purification: The crude product is purified using chromatographic techniques, such as column chromatography or preparative thin-layer chromatography.
-
Characterization: The structure of the final this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, as well as mass spectrometry.[9]
In Vitro Phototoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HEp2) are seeded in 96-well plates and allowed to adhere overnight.
-
Photosensitizer Incubation: The cells are incubated with various concentrations of the this compound for a specified period (e.g., 24 hours).
-
Irradiation: The cells are washed to remove the non-internalized photosensitizer and then irradiated with light of a specific wavelength and dose. A control group is kept in the dark.
-
MTT Incubation: After irradiation, the cells are incubated with MTT solution. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. Cell viability is calculated relative to the untreated control.
Cellular Uptake and Localization
-
Cellular Uptake Quantification: Cells are incubated with the photosensitizer for various time points. After incubation, the cells are washed, lysed, and the intracellular concentration of the photosensitizer is determined by fluorescence spectroscopy.
-
Subcellular Localization: Cells are grown on coverslips and incubated with the photosensitizer. Specific fluorescent dyes for organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) are co-incubated. The localization of the photosensitizer is then visualized using confocal laser scanning microscopy.[12]
In Vivo Antitumor Efficacy Study
-
Tumor Model Establishment: A tumor is established in an animal model (e.g., murine Ehrlich carcinoma or a human tumor xenograft in nude mice) by subcutaneous injection of cancer cells.[10][12]
-
Photosensitizer Administration: Once the tumors reach a certain volume, the animals are administered the this compound, typically via intravenous or intraperitoneal injection.
-
Irradiation: After a specific time interval to allow for tumor accumulation of the photosensitizer, the tumor area is irradiated with a laser of the appropriate wavelength and light dose.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers. Animal body weight and general health are also monitored.
-
Efficacy Evaluation: The antitumor efficacy is evaluated based on parameters such as tumor growth inhibition, complete regression rates, and survival analysis.[10]
Caption: A typical experimental workflow for evaluating the in vivo efficacy of a photosensitizer.
Conclusion and Future Directions
This compound derivatives represent a promising avenue in the development of next-generation photosensitizers for photodynamic therapy. Their cationic nature facilitates targeting of mitochondria, a key organelle in the induction of apoptosis. Preclinical data, although limited, indicates their potential for high phototoxicity against cancer cells and significant antitumor activity in vivo.
Future research should focus on:
-
Systematic Synthesis and Structure-Activity Relationship (SAR) Studies: A broader range of this compound analogs should be synthesized to optimize their photophysical properties, subcellular localization, and therapeutic efficacy.
-
Comprehensive Photophysical Characterization: Detailed studies on the singlet oxygen quantum yields and aggregation behavior in physiologically relevant media are needed.
-
In-depth Mechanistic Studies: Elucidating the specific cell death pathways activated by this compound PDT and identifying the key molecular players involved.
-
Advanced In Vivo Models: Evaluating the efficacy and safety of lead candidates in more clinically relevant tumor models, including orthotopic and metastatic models.
-
Pharmacokinetic and Toxicological Profiling: Thoroughly assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of promising candidates to ensure their suitability for clinical translation.
By addressing these areas, the full therapeutic potential of this compound photosensitizers can be unlocked, paving the way for their potential clinical application in cancer therapy.
References
- 1. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of Novel Porphyrin-Curcumin analog photosensitizers for photodynamic anti-cancer therapy - American Chemical Society [acs.digitellinc.com]
- 8. EP1834955A1 - Porphyrin derivates and their use as photosensitizers in photodynamic therapy - Google Patents [patents.google.com]
- 9. Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Tumor Efficacy of Photodynamic Therapy of Solid Tumors in Laboratory Animals with Guanidine and Biguanidine Derivatives of Chlorine e6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondria targeting by guanidine- and biguanidine-porphyrin photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo antitumor activity of a novel porphyrin-based photosensitizer for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Biguanidinium-Porphyrin Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of biguanidinium-porphyrin analogues, a promising class of molecules with significant potential in photodynamic therapy (PDT) and antimicrobial applications. By conjugating the potent photosensitizing properties of porphyrins with the mitochondrial targeting and membrane-permeabilizing characteristics of biguanidinium moieties, these analogues offer enhanced therapeutic efficacy. This document details their synthesis, mechanism of action, and the correlation between chemical structure and biological activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and experimental workflows.
Introduction
Porphyrins and their derivatives have long been recognized as effective photosensitizers in photodynamic therapy.[1][2] Their ability to generate reactive oxygen species (ROS) upon light activation forms the basis of their cytotoxic effects against cancer cells and pathogenic microbes.[3][4] However, the efficacy of simple porphyrins is often limited by their suboptimal cellular uptake and non-specific localization. To address these limitations, researchers have explored the conjugation of porphyrins with various functional groups to improve their pharmacokinetic and pharmacodynamic properties.
One such promising modification is the introduction of biguanidinium groups. Biguanides are known to exhibit a range of biological activities and can facilitate the transport of molecules across cellular membranes.[5][6] The positive charge of the biguanidinium group at physiological pH promotes interaction with negatively charged cell membranes and the mitochondrial membrane, leading to enhanced cellular uptake and specific accumulation within mitochondria.[3][7][8] This targeted delivery to a critical organelle for cell survival and apoptosis regulation significantly enhances the photodynamic efficacy of the porphyrin core.[7][9] This guide will delve into the critical aspects of the SAR of these hybrid molecules.
Structure-Activity Relationship Data
The biological activity of this compound analogues is intricately linked to their structural features. Key parameters influencing their efficacy include the nature and number of biguanidinium substituents, the length and type of linker connecting the biguanidinium group to the porphyrin macrocycle, and the presence of other peripheral modifications on the porphyrin ring.
Photodynamic Therapy (PDT) Activity
The phototoxicity of these analogues is a primary measure of their potential as PDT agents. The half-maximal inhibitory concentration (IC50) upon light irradiation is a key metric for quantifying this activity.
| Compound ID | Porphyrin Core | Substituent | Linker | Cancer Cell Line | Light Dose (J/cm²) | IC50 (µM) | Reference |
| G-Por | Tetraphenylporphyrin | Guanidine | Amide | HEp2 | 1 | 4.8 | [3][7] |
| BG-Por | Tetraphenylporphyrin | Biguanidine | Amide | HEp2 | 1 | 8.2 | [3][7] |
Table 1: Phototoxicity (IC50) of Guanidine- and Biguanidine-Porphyrin Analogues.
Antimicrobial Activity
The cationic nature of this compound analogues makes them effective against a broad spectrum of microbes. The Minimum Inhibitory Concentration (MIC) is a standard measure of their antimicrobial potency. Cationic porphyrins, in general, show greater efficacy against bacteria compared to neutral or anionic counterparts.[10] The positive charge facilitates binding to the negatively charged bacterial cell wall.[1]
| Compound Type | Bacterial Strain | MIC (µM) | Reference |
| Cationic Porphyrin | Staphylococcus aureus | 0.46-1.88 | [11] |
| Cationic Porphyrin | Escherichia coli | 0.46-1.88 | [11] |
Table 2: Antimicrobial Activity (MIC) of Cationic Porphyrin Analogues.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of this compound analogues.
Synthesis of this compound Analogues
The synthesis of these analogues typically involves a multi-step process, starting with the functionalization of a porphyrin core, followed by the coupling of the biguanidinium moiety.
General Procedure for the Synthesis of a Guanidinylated Porphyrin:
-
Synthesis of an Amino-Porphyrin Precursor: A meso-tetraphenylporphyrin bearing a nitro group is synthesized via a mixed aldehyde condensation. The nitro group is then reduced to an amine using a reducing agent like tin(II) chloride in hydrochloric acid.[12]
-
Guanidinylation: The amino-porphyrin is reacted with a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine, in the presence of a base like triethylamine (B128534) in a suitable solvent (e.g., dichloromethane).
-
Deprotection: The Boc protecting groups are removed using an acid, such as trifluoroacetic acid, to yield the final guanidinium-porphyrin conjugate.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina.
Evaluation of Photodynamic Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, in the context of PDT, phototoxicity.[12][13][14][15]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Incubation with Photosensitizer: Treat the cells with varying concentrations of the this compound analogue and incubate for a specific period (e.g., 24 hours) to allow for cellular uptake.
-
Irradiation: Irradiate the cells with a light source of the appropriate wavelength and dose.
-
MTT Addition: After irradiation, add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Assessment of Antimicrobial Activity (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the target bacterium in a suitable broth medium.
-
Serial Dilution of Compound: Perform a serial dilution of the this compound analogue in a 96-well microplate.
-
Inoculation: Add the bacterial inoculum to each well of the microplate.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cellular Uptake and Localization
Fluorescence microscopy is a powerful tool to visualize the cellular uptake and subcellular localization of the inherently fluorescent porphyrin analogues.[16][17][18][19][20]
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Incubation: Treat the cells with the this compound analogue and incubate to allow for uptake.
-
Staining of Organelles (Optional): To determine subcellular localization, co-stain the cells with fluorescent probes specific for certain organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Imaging: Wash the cells to remove any unbound compound and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope with appropriate filter sets for the porphyrin and any co-stains.
-
Analysis: Analyze the fluorescence images to determine the extent of cellular uptake and the co-localization of the porphyrin with specific organelles.
Visualizations
Experimental Workflow for PDT Evaluation
Caption: Workflow for evaluating the photodynamic efficacy of this compound analogues.
Signaling Pathway of Mitochondrial-Mediated Apoptosis in PDT
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound PDT.
Conclusion
This compound analogues represent a highly promising class of compounds for photodynamic and antimicrobial therapies. The conjugation of a porphyrin core with biguanidinium moieties effectively enhances cellular uptake and directs the photosensitizer to the mitochondria, a key organelle for inducing apoptosis. The structure-activity relationships highlighted in this guide demonstrate that careful tuning of the chemical structure can lead to optimized phototoxicity and antimicrobial activity. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate novel analogues in this class. Future research should focus on expanding the library of these compounds to further refine the SAR and to develop candidates with superior therapeutic indices for clinical applications.
References
- 1. Cationic Porphyrins as Antimicrobial and Antiviral Agents in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Synthesis and Application of Guanidine-Based Antibacterial Polymers [manu56.magtech.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationship of porphines for photoinactivation of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of Porphyrins in Antibacterial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy [mdpi.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Intracellular distribution of photosensitizing porphyrins measured by video-enhanced fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. On the correlation between hydrophobicity, liposome binding and cellular uptake of porphyrin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Biguanidinium-Porphyrins as Photosensitizers: A Technical Guide to Singlet Oxygen Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the singlet oxygen quantum yield of porphyrin derivatives, with a specific focus on the emerging class of biguanidinium-porphyrins. While direct experimental data on the singlet oxygen quantum yield (ΦΔ) for biguanidinium-porphyrins is not extensively available in peer-reviewed literature, this document will establish a framework for understanding their potential as photosensitizers. This will be achieved by examining closely related cationic porphyrins, detailing the rigorous experimental protocols required for ΦΔ determination, and illustrating the fundamental photophysical processes involved.
Introduction to Biguanidinium-Porphyrins in Photodynamic Therapy
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to elicit cellular destruction, primarily through the generation of reactive oxygen species (ROS).[1] Among these, singlet oxygen (¹O₂) is considered the principal cytotoxic agent in the most common pathway for PDT. The efficacy of a photosensitizer is critically dependent on its singlet oxygen quantum yield (ΦΔ), which is defined as the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer.
Porphyrins and their derivatives are a cornerstone class of photosensitizers due to their strong absorption in the visible and near-infrared regions, and their efficient population of a long-lived triplet excited state, a prerequisite for singlet oxygen generation. The introduction of cationic functionalities, such as biguanidinium groups, to the porphyrin macrocycle is a strategic approach to enhance cellular uptake and subcellular localization, particularly to the mitochondria of cancer cells. The positive charge of the biguanidinium moiety can facilitate electrostatic interactions with the negatively charged mitochondrial membrane. While this modification is primarily aimed at improving biological targeting, it can also influence the photophysical properties of the porphyrin, including its singlet oxygen quantum yield.
Quantitative Data on Cationic Porphyrin Photosensitizers
Although specific ΦΔ values for biguanidinium-porphyrins are not readily found in the current literature, data from other cationic porphyrins provide a valuable benchmark for expected performance. The following table summarizes the singlet oxygen quantum yields and related photophysical properties of some representative cationic porphyrins.
| Photosensitizer | Abbreviation | Metal Center | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium | Reference Standard | Citation |
| meso-tetra(4-N-methylpyridyl)porphine | TMPyP | None | 0.70 | Aqueous | Not Specified | [2] |
| Cationic free-base porphyrin with 3-ethylpyridyl | H₂P | None | Increased by ~70% with carbon dots | Water | Not Specified | [3] |
| Zinc(II) cationic porphyrins | Zn-Porphyrin | Zn | 0.85 - 0.97 | Not Specified | Not Specified | [4] |
| Metal-free cationic porphyrins | Porphyrin | None | 0.77 - 0.79 | Not Specified | Not Specified | [4] |
Experimental Protocols for Singlet Oxygen Quantum Yield Determination
The determination of the singlet oxygen quantum yield is a critical step in the evaluation of a novel photosensitizer. Two primary methods are employed: direct measurement of singlet oxygen phosphorescence and indirect measurement through chemical trapping.
Direct Method: Near-Infrared (NIR) Phosphorescence Detection
This method is considered the most reliable and direct approach for determining ΦΔ. It involves the detection of the weak phosphorescence emitted by singlet oxygen as it decays back to its triplet ground state, with a characteristic emission peak around 1270 nm.
Experimental Workflow:
-
Sample Preparation: A solution of the biguanidinium-porphyrin is prepared in an appropriate air-saturated solvent (e.g., deuterated solvents are often used to increase the lifetime of singlet oxygen). The concentration is adjusted to have an absorbance in the range of 0.1-0.2 at the excitation wavelength. A reference photosensitizer with a known ΦΔ in the same solvent is prepared under identical conditions.
-
Instrumentation: A highly sensitive NIR spectrometer is required, equipped with a laser as the excitation source and a liquid nitrogen-cooled germanium or InGaAs detector.
-
Data Acquisition: The sample and reference solutions are irradiated with the laser, and the phosphorescence spectra are recorded.
-
Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (I_sample / I_ref) * (A_ref / A_sample)
where:
-
ΦΔ_ref is the known singlet oxygen quantum yield of the reference.
-
I_sample and I_ref are the integrated phosphorescence intensities of the sample and reference, respectively.
-
A_sample and A_ref are the absorbances of the sample and reference at the excitation wavelength, respectively.
-
Indirect Method: Chemical Trapping
This method relies on a chemical probe that reacts specifically with singlet oxygen, leading to a measurable change in its absorption or fluorescence. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used probe.
Experimental Workflow:
-
Sample Preparation: A solution containing both the this compound and the chemical probe (e.g., DPBF) is prepared in an air-saturated solvent. The concentration of the photosensitizer is adjusted for optimal light absorption, and the probe concentration is chosen to ensure it does not significantly absorb at the excitation wavelength. A reference photosensitizer is also run under the same conditions.
-
Irradiation: The solution is irradiated with a monochromatic light source at a wavelength where the photosensitizer absorbs but the probe does not.
-
Monitoring: The decrease in the absorbance of the probe is monitored over time using a UV-Vis spectrophotometer.
-
Calculation: The initial rate of the probe's photooxidation is determined from the slope of the absorbance decay curve. The singlet oxygen quantum yield is then calculated by comparing this rate to that obtained with a reference photosensitizer with a known ΦΔ.
Visualizing Photophysical Processes and Experimental Workflows
The Jablonski Diagram: Pathway to Singlet Oxygen Generation
The generation of singlet oxygen is a consequence of a series of photophysical events that are best illustrated by a Jablonski diagram. Upon absorption of a photon, the photosensitizer is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). It can then return to the ground state via fluorescence or undergo a process called intersystem crossing (ISC) to a long-lived triplet state (T₁). This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), which is itself a triplet, to produce the highly reactive singlet oxygen (¹O₂).
Caption: Jablonski diagram illustrating the photophysical pathways for singlet oxygen generation.
Experimental Workflow for ΦΔ Determination
The following diagram outlines the key steps in the experimental determination of the singlet oxygen quantum yield using the direct NIR phosphorescence method.
Caption: Experimental workflow for singlet oxygen quantum yield (ΦΔ) determination.
Conclusion and Future Directions
The development of targeted photosensitizers like biguanidinium-porphyrins holds significant promise for advancing the field of photodynamic therapy. While direct measurements of their singlet oxygen quantum yield are yet to be widely reported, the established methodologies and the data from related cationic porphyrins provide a solid foundation for their evaluation. Future research should focus on the synthesis and rigorous photophysical characterization of a series of this compound derivatives to establish a clear structure-activity relationship. Such studies will be instrumental in optimizing their design for enhanced PDT efficacy and will pave the way for their preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cationic Porphyrins as Antimicrobial and Antiviral Agents in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced fluorescence emission or singlet oxygen production of cationic porphyrazines and porphyrins through combination with carbon dots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Amphiphilic Biguanidinium-Porphyrin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of amphiphilic biguanidinium-porphyrin derivatives. These compounds are of significant interest in the field of drug development, particularly for applications in photodynamic therapy (PDT), due to their unique combination of a photosensitizing porphyrin core, cationic biguanidinium groups that can facilitate mitochondrial targeting, and amphiphilic character that influences their solubility and interaction with cellular membranes.
Introduction to Amphiphilic this compound Derivatives
Porphyrins and their derivatives have long been investigated as photosensitizers in PDT. Their ability to generate reactive oxygen species (ROS) upon light activation makes them potent agents for inducing localized cell death. The efficacy of a porphyrin-based photosensitizer can be significantly enhanced by introducing functional groups that improve its biocompatibility, cellular uptake, and subcellular localization.
The addition of biguanidinium moieties to a porphyrin macrocycle imparts a positive charge, which can promote interaction with negatively charged cellular structures, such as the mitochondrial membrane. Mitochondria are critical organelles, and their targeting can lead to more effective apoptosis induction. Furthermore, designing these molecules with both hydrophilic (the cationic biguanidinium groups) and lipophilic (the porphyrin core and potentially other substituents) domains results in an amphiphilic structure. This amphiphilicity governs the compound's self-aggregation properties in aqueous environments and its ability to traverse cellular membranes.
This guide will detail the synthetic methodologies for preparing these complex molecules, present their key characterization data in a structured format, and illustrate the experimental workflows and potential mechanisms of action.
Synthetic Pathways
The synthesis of amphiphilic this compound derivatives is a multi-step process that typically involves two key stages:
-
Synthesis of a suitable porphyrin precursor: This usually involves the preparation of a porphyrin with reactive functional groups, such as amino groups, that can be subsequently modified.
-
Guanidinylation of the porphyrin precursor: This step introduces the biguanidinium functionality onto the porphyrin macrocycle.
A common and effective strategy is to first synthesize a meso-tetra(aminophenyl)porphyrin, which can then be converted to the desired biguanidinium derivative.
Experimental Protocols
2.1.1. Synthesis of 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP)
This protocol is adapted from established methods for the synthesis of meso-substituted porphyrins.[1]
-
Materials:
-
p-Nitrobenzaldehyde
-
Acetic anhydride (B1165640)
-
Propionic acid
-
Pyrrole (B145914), freshly distilled
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol (EtOH)
-
-
Procedure for 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP):
-
In a round-bottom flask, a mixture of p-nitrobenzaldehyde and acetic anhydride is added to propionic acid under a nitrogen atmosphere with stirring.
-
The solution is heated to reflux.
-
A solution of freshly distilled pyrrole in propionic acid is added dropwise to the refluxing mixture.
-
The reaction mixture is refluxed for an additional 30 minutes with continuous stirring.
-
After cooling, the dark solid product is collected by filtration, washed extensively with water, and dried under vacuum.
-
-
Procedure for the Reduction to 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP):
-
The crude TNPP is suspended in a solution of tin(II) chloride in concentrated HCl.
-
The mixture is heated until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is cooled, and the pH is adjusted with a concentrated NaOH solution to precipitate the product.
-
The precipitate is collected, washed with water, and then dissolved in chloroform.
-
The organic layer is washed with aqueous NaOH and then with water.
-
The solvent is evaporated, and the crude product is purified by Soxhlet extraction with chloroform.
-
Crystallization from a chloroform/ethanol mixture yields the pure TAPP.
-
2.1.2. Synthesis of meso-Tetra(4-biguanidiniumphenyl)porphyrin
This protocol describes the conversion of the amino groups of TAPP to biguanidinium groups. This is a crucial step that imparts the desired cationic and amphiphilic properties to the final molecule.[2]
-
Materials:
-
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP)
-
S-Methylisothiourea sulfate (B86663)
-
A suitable base (e.g., triethylamine (B128534) or sodium carbonate)
-
A suitable solvent (e.g., N,N-Dimethylformamide - DMF)
-
-
Procedure:
-
TAPP is dissolved in a suitable anhydrous solvent, such as DMF, under an inert atmosphere.
-
An excess of S-methylisothiourea sulfate and a base (e.g., triethylamine) are added to the solution.
-
The reaction mixture is stirred at an elevated temperature for several hours to overnight, with the progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by precipitation and washing to yield the final this compound derivative.
-
Quantitative Data Presentation
The following tables summarize the key quantitative data for the synthesized porphyrin derivatives.
Table 1: Synthesis Yields
| Compound | Starting Material | Yield (%) | Reference |
| 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) | p-Nitrobenzaldehyde and Pyrrole | ~20 | [1] |
| 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP) | TNPP | ~50 | [1] |
| meso-Tetra(4-biguanidiniumphenyl)porphyrin | TAPP | Varies | [2] |
Table 2: Spectroscopic Data
| Compound | UV-Vis (λmax, nm) in CHCl₃ | ¹H NMR (δ, ppm) in CDCl₃ | Mass Spectrometry (m/z) | Reference |
| 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) | Soret: ~420, Q-bands: ~515, 550, 590, 645 | - | Expected molecular ion peak | [3] |
| 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP) | Soret: ~422, Q-bands: ~518, 555, 593, 650 | Amino protons, aromatic protons, NH protons | Expected molecular ion peak | [1] |
| meso-Tetra(4-biguanidiniumphenyl)porphyrin | Soret and Q-bands with potential shifts due to aggregation | Biguanidinium protons, aromatic protons, NH protons | Expected molecular ion peak | [2] |
Visualizations
The following diagrams illustrate the synthetic workflow and a proposed signaling pathway for the photodynamic action of these derivatives.
Caption: Synthetic workflow for amphiphilic this compound derivatives.
Caption: Proposed signaling pathway for photodynamic therapy.
Conclusion
The synthesis of amphiphilic this compound derivatives represents a promising avenue for the development of advanced photosensitizers for photodynamic therapy. The strategic incorporation of biguanidinium groups provides a cationic charge that can facilitate selective accumulation in the mitochondria of cancer cells. The amphiphilic nature of these molecules is crucial for their formulation, cellular uptake, and interaction with biological membranes. The detailed synthetic protocols and characterization data provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, drug delivery, and cancer therapy, enabling further exploration and optimization of this important class of compounds.
References
Exploring the Therapeutic Potential of Biguanidinium-Porphyrin: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Biguanidinium-porphyrin conjugates are emerging as a promising class of therapeutic agents, demonstrating significant potential in anticancer applications. This technical guide explores the core therapeutic mechanisms, experimental validation, and future prospects of these molecules. The primary modes of action for biguanidinium-porphyrins include the potent inhibition of telomerase through the stabilization of G-quadruplex DNA structures within telomeres, and the induction of cancer cell death via photodynamic therapy (PDT). The positively charged biguanidinium moieties enhance cellular uptake and facilitate mitochondrial targeting, augmenting the therapeutic efficacy. This document provides a comprehensive overview of the synthesis, mechanisms of action, and experimental protocols relevant to the study of biguanidinium-porphyrins, supported by quantitative data from related compounds and detailed methodologies for key assays.
Introduction
Porphyrins and their derivatives have long been investigated for their therapeutic properties, most notably as photosensitizers in photodynamic therapy (PDT).[1][2][3] Their unique photophysical characteristics, including strong absorption in the visible and near-infrared regions, allow for the generation of cytotoxic reactive oxygen species (ROS) upon light activation, leading to localized tumor destruction.[4]
Recent advancements have focused on functionalizing the porphyrin macrocycle to enhance its therapeutic index. The conjugation of porphyrins with cationic moieties, such as guanidinium (B1211019) and biguanidinium groups, has garnered significant interest.[5] The guanidinium group, and by extension the biguanidinium group, is known to facilitate cellular uptake by interacting with negatively charged components of the cell membrane.[6][7][8] This enhanced cellular penetration is a crucial attribute for effective drug delivery.
One of the most compelling therapeutic avenues for this compound conjugates lies in their ability to target telomerase, an enzyme that is upregulated in approximately 90% of human cancers and is essential for maintaining telomere length and enabling cellular immortality.[9][10] Cationic porphyrins have been shown to bind to and stabilize G-quadruplex structures, which are non-canonical DNA secondary structures formed in guanine-rich sequences, such as those found at the ends of telomeres.[9][10][11][12] The stabilization of these G-quadruplexes inhibits the catalytic activity of telomerase, leading to telomere shortening, cell cycle arrest, and eventual apoptosis of cancer cells.[10]
This guide provides a detailed examination of the therapeutic potential of this compound, focusing on its dual role as a telomerase inhibitor and a photosensitizer. It includes a review of the underlying mechanisms, a compilation of relevant quantitative data from analogous compounds, detailed experimental protocols for key validation assays, and visualizations of the critical pathways and workflows.
Mechanisms of Action
The therapeutic efficacy of this compound stems from two primary, and potentially synergistic, mechanisms of action: telomerase inhibition via G-quadruplex stabilization and the induction of apoptosis or necrosis through photodynamic therapy.
Telomerase Inhibition via G-Quadruplex Stabilization
Human telomeres consist of tandem repeats of the G-rich sequence d(TTAGGG). This sequence can fold into a G-quadruplex structure, which is stabilized by Hoogsteen hydrogen bonds between guanine (B1146940) bases in a square-planar arrangement called a G-tetrad. Cationic porphyrins, including those with biguanidinium substituents, can interact with these G-quadruplex structures through π-π stacking and electrostatic interactions.[12] This binding stabilizes the G-quadruplex, rendering the 3'-end of the telomere inaccessible to the telomerase enzyme, thereby inhibiting its function.[10] The prolonged inhibition of telomerase in cancer cells leads to progressive telomere shortening with each cell division, ultimately triggering a DNA damage response that results in cellular senescence or apoptosis.[10]
Photodynamic Therapy (PDT)
Porphyrins are excellent photosensitizers. Upon irradiation with light of a specific wavelength, the porphyrin molecule absorbs a photon and transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. In this excited triplet state, the porphyrin can transfer its energy to molecular oxygen (Type II mechanism), generating highly reactive singlet oxygen (¹O₂), or it can participate in electron transfer reactions to form other reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals (Type I mechanism).[1] These ROS can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to cell death through apoptosis or necrosis.[4] The cationic nature of this compound can promote its localization in mitochondria, which are particularly sensitive to oxidative stress, thereby enhancing the efficacy of PDT.[5]
Cellular Uptake
The positively charged guanidinium and biguanidinium groups are known to facilitate the translocation of molecules across the cell membrane.[6][7] This process is thought to occur through direct translocation or endocytosis, mediated by interactions with negatively charged proteoglycans and phospholipids (B1166683) on the cell surface.[1][11] The enhanced cellular uptake of this compound conjugates is a key factor in their therapeutic potential, as it allows for higher intracellular concentrations of the drug. Furthermore, studies have shown that certain cationic porphyrins preferentially accumulate in the mitochondria of cancer cells, which can enhance the efficacy of PDT.[5]
Quantitative Data
While specific quantitative data for this compound is limited in the published literature, data from structurally related cationic porphyrins and guanidinium-containing compounds provide valuable insights into their therapeutic potential. The following tables summarize key quantitative parameters for well-characterized G-quadruplex stabilizing porphyrins and the phototoxic effects of related compounds.
Table 1: Telomerase Inhibition and G-Quadruplex Binding Affinity of Cationic Porphyrins
| Compound | Telomerase Inhibition IC₅₀ (µM) | G-Quadruplex Binding Affinity (Kₐ, M⁻¹) | Cell Line/DNA Sequence | Reference |
| TMPyP4 | 0.71 | 2.74 x 10⁸ (stronger site) | HEK293T / (G₄T₄G₄)₄ | [12][13] |
| 8.21 x 10⁵ (weaker site) | ||||
| TPrPyP4 | - | 2.05 x 10⁸ (stronger site) | (G₄T₄G₄)₄ | [12] |
| 1.05 x 10⁶ (weaker site) | ||||
| 3,6-disubstituted acridines | 1.3 - 8 | - | Ovarian cancer cell lines | [14] |
| N-benzylsecoboldine (BSB) | 0.17 | - | Tribolium castaneum telomerase | [15] |
Note: Data for TMPyP4 and TPrPyP4 are provided as benchmarks for cationic porphyrins. Data for acridine (B1665455) and BSB derivatives are included to show the range of IC₅₀ values for other classes of telomerase inhibitors.
Table 2: Phototoxicity of Porphyrin Derivatives
| Compound | Cell Line | Light Dose (J/cm²) | IC₅₀ (nM) | Reference |
| 5,15-bis(3-hydroxyphenyl)porphyrin | WiDr | Not specified | < 50 | [16] |
| A375 | Not specified | < 25 | [16] | |
| Cationic Porphyrin 1 | HeLa | 1 | ~100 | [7] |
| Cationic Porphyrin 2 | HeLa | 1 | ~200 | [7] |
| TMPyP4 | HeLa | 1 | >1000 | [7] |
Note: This table presents phototoxicity data for various porphyrin derivatives to illustrate the potent photodynamic effects achievable with this class of compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.
Synthesis of meso-tetrakis(4-guanidinophenyl)porphyrin (A Proposed Route)
This protocol outlines a proposed two-step synthesis starting from the commercially available meso-tetrakis(4-aminophenyl)porphyrin.
Step 1: Synthesis of meso-tetrakis(4-aminophenyl)porphyrin (TAPP) [17]
-
A mixture of p-nitrobenzaldehyde (34 mmol) and acetic anhydride (B1165640) (64 mmol) is added to 150 ml of propionic acid and heated to reflux under a nitrogen atmosphere.
-
Freshly distilled pyrrole (B145914) (34 mmol) in 5 ml of propionic acid is added, and the mixture is refluxed for an additional 30 minutes.
-
The solution is cooled, and the resulting dark solid (meso-tetrakis(p-nitrophenyl)porphyrin, TNPP) is collected by filtration and washed with water.
-
A solution of TNPP (2.5 mmol) in 100 ml of concentrated HCl is purged with argon for 1 hour.
-
A solution of SnCl₂·2H₂O (40 mmol) in 10 ml of concentrated HCl is added to the porphyrin solution.
-
The mixture is heated in a water bath at 75-80 °C for 30 minutes.
-
After cooling, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with chloroform, and the organic layer is washed with water and dried over anhydrous sodium sulfate (B86663).
-
The solvent is evaporated, and the resulting solid is purified by column chromatography on silica (B1680970) gel to yield meso-tetrakis(4-aminophenyl)porphyrin (TAPP).
Step 2: Guanidinylation of meso-tetrakis(4-aminophenyl)porphyrin (Adapted from general guanidinylation methods)
-
To a solution of TAPP (1 mmol) in a suitable aprotic solvent (e.g., DMF or DMSO), add a guanidinylating agent such as N,N'-di-Boc-N''-triflylguanidine (4.4 mmol, 1.1 equivalents per amino group).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (8 mmol), to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
The Boc-protected guanidinophenyl-porphyrin is then deprotected by treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 1-2 hours at room temperature.
-
The solvent is removed under reduced pressure, and the crude product is purified by preparative HPLC to yield the final meso-tetrakis(4-guanidinophenyl)porphyrin.
Telomerase Activity Assay (TRAP Assay)[18][19]
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.
-
Cell Lysate Preparation:
-
Harvest approximately 10⁵ cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 20-200 µL of ice-cold lysis buffer (e.g., CHAPS lysis buffer).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the telomerase extract.
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mixture containing TRAP buffer, dNTPs, a telomerase substrate (TS) primer, and the cell lysate.
-
Incubate at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
Incubate at 95°C for 5 minutes to inactivate the telomerase.
-
-
PCR Amplification:
-
Add a reverse primer (ACX), Taq polymerase, and PCR buffer to the reaction mixture.
-
Perform PCR for 30-35 cycles (e.g., 95°C for 30s, 52°C for 30s, 72°C for 45s).
-
-
Detection of Products:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).
-
Visualize the characteristic 6-bp ladder of telomeric repeats using a fluorescent dye (e.g., SYBR Green) or by using a fluorescently labeled primer.
-
In Vitro Cytotoxicity Assay (MTT Assay)[2][20][21]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound conjugate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
-
G-Quadruplex Stabilization Assay (Circular Dichroism)[8][22][23]
Circular Dichroism (CD) spectroscopy is used to monitor the conformational changes of DNA upon ligand binding.
-
DNA Preparation:
-
Prepare a stock solution of a G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence) in a buffer containing a stabilizing cation (e.g., 100 mM KCl).
-
Anneal the DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
CD Measurements:
-
Record the CD spectrum of the annealed DNA from 220 to 320 nm. A characteristic positive peak around 295 nm and a negative peak around 260 nm indicate the formation of a hybrid-type G-quadruplex.
-
Titrate the DNA solution with increasing concentrations of the this compound conjugate and record the CD spectrum after each addition.
-
Changes in the CD spectrum upon ligand binding indicate an interaction and potential conformational changes in the G-quadruplex structure.
-
-
Melting Temperature (Tm) Analysis:
-
Monitor the CD signal at a characteristic wavelength (e.g., 295 nm) as a function of temperature in the absence and presence of the porphyrin conjugate.
-
An increase in the melting temperature (Tm) in the presence of the ligand indicates stabilization of the G-quadruplex structure.
-
Conclusion and Future Directions
This compound conjugates represent a promising class of multifunctional therapeutic agents with significant potential for cancer therapy. Their ability to simultaneously inhibit telomerase through G-quadruplex stabilization and induce cell death via photodynamic therapy offers a dual-pronged attack on cancer cells. The inclusion of biguanidinium moieties not only enhances cellular uptake but may also direct the compounds to mitochondria, a key target for inducing apoptosis.
While the data from related cationic porphyrins are encouraging, further research is needed to synthesize and characterize a broader range of this compound derivatives and to obtain specific quantitative data on their therapeutic efficacy. Future studies should focus on optimizing the structure of the this compound conjugate to maximize G-quadruplex binding affinity, telomerase inhibition, and phototoxicity, while minimizing off-target effects. In vivo studies in preclinical cancer models are also essential to validate the therapeutic potential and to assess the pharmacokinetic and pharmacodynamic properties of these promising compounds. The development of biguanidinium-porphyrins could lead to novel and more effective treatments for a wide range of cancers.
References
- 1. Impact of the guanidinium group on hybridization and cellular uptake of cationic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Synthesis of meso-Extended Tetraaryl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligo- and polypeptide conjugates of cationic porphyrins: binding, cellular uptake, and cellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodynamic therapy with porphyrin and phthalocyanine sensitisation: quantitative studies in normal rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAP-LIG, a modified telomere repeat amplification protocol assay to quantitate telomerase inhibition by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Overall Charge and Charge Distribution on Cellular Uptake, Distribution and Phototoxicity of Cationic Porphyrins in HEp2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spectroscopic study on the binding of porphyrins to (G(4)T(4)G(4))4 parallel G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human telomerase inhibition by substituted acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Porphyrin derivatives for telomere binding and telomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Core Chemistry of Biguanidinium-Porphyrin Conjugates: A Technical Guide for Drug Development
December 11, 2025
Abstract
This technical guide provides an in-depth exploration of the fundamental chemistry of biguanidinium-porphyrin conjugates, a promising class of molecules for photodynamic therapy (PDT). We delve into their synthesis, chemical and photophysical properties, and the mechanisms underlying their biological activity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate further research and development in this field. The unique ability of these conjugates to target mitochondria, a key organelle in apoptosis, positions them as highly potent photosensitizers for anticancer therapies.
Introduction
Porphyrins and their derivatives have long been a cornerstone of photodynamic therapy, owing to their exceptional ability to generate cytotoxic reactive oxygen species (ROS) upon light activation.[1] A significant challenge in the development of effective photosensitizers is achieving selective accumulation in target tissues and organelles.[2] The conjugation of porphyrins with biguanidinium moieties represents a strategic approach to enhance cellular uptake and, crucially, to direct these photosensitizers to the mitochondria.[3]
The biguanidinium group, with its delocalized positive charge, facilitates interaction with the negatively charged mitochondrial membrane, leading to preferential accumulation within this organelle.[4] This targeted delivery is paramount, as mitochondria are central to the intrinsic pathway of apoptosis, and inducing damage within this organelle can efficiently trigger programmed cell death.[5] This guide will elucidate the chemical principles that govern the synthesis and function of these conjugates, providing a comprehensive resource for their application in drug development.
Synthesis and Characterization
The synthesis of this compound conjugates typically involves the modification of a pre-existing porphyrin scaffold. A common strategy is the conversion of an amino-functionalized porphyrin to the corresponding biguanidinium derivative.
General Synthetic Protocol
A widely employed method involves the reaction of a monoaminoporphyrin with dicyandiamide (B1669379) in the presence of a strong acid catalyst. The following is a generalized protocol based on established literature.[3]
Step 1: Synthesis of Monoaminoporphyrin
The synthesis often starts with a commercially available porphyrin, such as meso-tetraphenylporphyrin (TPP), which is first nitrated and then reduced to yield a monoamino-substituted porphyrin.[6]
Step 2: Conversion to this compound
-
Dissolution: Dissolve the monoaminoporphyrin in a suitable organic solvent, such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add an excess of dicyandiamide to the solution, followed by the addition of a strong acid, such as hydrochloric acid (HCl), to catalyze the reaction.
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 90-150°C) for several hours to drive the condensation reaction to completion.
-
Purification: After cooling, the crude product is typically purified by precipitation, followed by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to yield the pure this compound conjugate.
Characterization
The successful synthesis and purity of the conjugates are confirmed using a suite of analytical techniques:
-
¹H NMR Spectroscopy: To confirm the structure of the final product by identifying the characteristic proton signals of the porphyrin core and the biguanidinium group.
-
Mass Spectrometry (MS): To verify the molecular weight of the conjugate.
-
UV-Visible Spectroscopy: To characterize the electronic absorption properties of the porphyrin, which are crucial for its function as a photosensitizer.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Chemical and Photophysical Properties
The conjugation of a biguanidinium group to a porphyrin macrocycle imparts several key properties that are advantageous for its application in PDT.
Solubility and Aggregation
Guanidine- and biguanidine-porphyrins tend to be poorly soluble in water and can form J-type aggregates in aqueous solutions.[3] The formation of aggregates can influence the photophysical properties and biological activity of the photosensitizer.
Photophysical Properties
The photophysical properties of these conjugates are critical to their function as photosensitizers. Key parameters include the fluorescence quantum yield and the efficiency of singlet oxygen generation. The fluorescence quantum yields of these porphyrins have been observed to be higher at a lower pH (<6).[3]
Table 1: Quantitative Data for this compound Conjugates
| Property | Guanidine-Porphyrin | Biguanidine-Porphyrin | Reference |
| Phototoxicity (IC₅₀) | 4.8 µM at 1 J cm⁻² | 8.2 µM at 1 J cm⁻² | [3] |
| Fluorescence Quantum Yield (Φf) at pH 5.0 | ~0.0006 | - | [7] |
| Fluorescence Quantum Yield (Φf) at pH 6.0 | - | ~0.0012 | [7] |
| Binding Affinity to DNA (Ka) | - | - | Data not available for this compound specifically, but cationic porphyrins show high affinity. |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological efficacy of this compound conjugates.
Cellular Uptake and Subcellular Localization
Objective: To determine the efficiency of cellular uptake and the intracellular localization of the conjugates.
Methodology:
-
Cell Culture: Plate human carcinoma cells (e.g., HEp2) in appropriate culture vessels and allow them to adhere overnight.
-
Incubation: Treat the cells with the this compound conjugate at a specific concentration and incubate for various time points.
-
Visualization: Utilize confocal laser scanning microscopy to visualize the intracellular distribution of the porphyrin (which is fluorescent).[8]
-
Co-localization: To identify the specific organelles of accumulation, co-stain the cells with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).[8]
-
Quantification: Cellular uptake can be quantified by lysing the cells and measuring the fluorescence intensity of the porphyrin using a fluorometer.
Phototoxicity Assay (MTT Assay)
Objective: To assess the light-induced cytotoxicity of the conjugates.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach.[7]
-
Incubation with Conjugate: Treat the cells with varying concentrations of the this compound conjugate and incubate for a predetermined time (e.g., 24 hours) in the dark.
-
Irradiation: Expose the cells to a light source with a wavelength corresponding to the absorption maximum of the porphyrin (typically in the red region of the spectrum) at a specific light dose. A parallel set of plates should be kept in the dark to assess dark toxicity.
-
MTT Addition: After a post-irradiation incubation period (e.g., 24 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the conjugate that causes 50% cell death upon irradiation.
Mechanism of Action: The Mitochondrial Apoptosis Pathway
The primary mechanism of action for this compound conjugates in PDT is the induction of apoptosis via the mitochondrial pathway.[5]
Caption: Mitochondrial pathway of apoptosis induced by this compound PDT.
Upon light activation, the porphyrin conjugate generates ROS, which leads to the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax.[9][10] This shift in the balance of Bcl-2 family proteins triggers Mitochondrial Outer Membrane Permeabilization (MOMP), resulting in the release of cytochrome c from the mitochondria into the cytosol.[5] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates caspase-9.[11][12] Activated caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.
Experimental and Developmental Workflow
The development of a new this compound conjugate as a PDT agent follows a structured workflow from initial design to preclinical evaluation.
Caption: General workflow for the development of a PDT agent.
This workflow begins with the rational design and synthesis of the conjugate, followed by thorough physicochemical characterization. Successful candidates then undergo in vitro evaluation to assess their cellular uptake, subcellular localization, and phototoxicity. Mechanistic studies are then conducted to elucidate the pathways of cell death. Promising candidates from in vitro studies are then advanced to in vivo preclinical models to evaluate their efficacy and safety in a more complex biological system.[2][13][14]
Conclusion
This compound conjugates represent a highly promising class of photosensitizers for photodynamic therapy. Their targeted accumulation in mitochondria, a critical organelle for apoptosis, provides a distinct advantage for inducing cancer cell death. This technical guide has provided a comprehensive overview of their fundamental chemistry, from synthesis and characterization to their mechanism of action. The detailed experimental protocols and workflow are intended to serve as a valuable resource for the scientific community to accelerate the development of these potent anticancer agents. Further research focusing on optimizing the photophysical properties and exploring novel biguanidinium-based targeting moieties will undoubtedly pave the way for the next generation of PDT drugs.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Evaluation of a photodynamic therapy agent using a canine prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria targeting by guanidine- and biguanidine-porphyrin photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchhub.com [researchhub.com]
- 8. Subcellular localization of porphyrins using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodynamic Action of Hypocrellin A and Hypocrellin B against Cancer—A Review [mdpi.com]
- 11. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Apaf-1 apoptosome induces formation of caspase-9 homo- and heterodimers with distinct activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of a photodynamic therapy agent using a canine prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Evaluation of a Photodynamic Therapy Agent Using a Canine Prostate Can" by Dong Luo, Xinning Wang et al. [commons.case.edu]
Biguanidinium-Porphyrin Interaction with Biological Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between biguanidinium-porphyrin conjugates and biological membranes. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the underlying mechanisms, experimental methodologies, and quantitative data associated with these promising compounds, particularly in the context of photodynamic therapy (PDT).
Introduction: The Promise of Cationic Porphyrins in Medicine
Porphyrins and their derivatives have long been investigated as photosensitizers in photodynamic therapy due to their ability to generate reactive oxygen species (ROS) upon light activation, leading to localized cellular destruction. The conjugation of porphyrins with cationic moieties, such as biguanidinium, has emerged as a strategic approach to enhance their therapeutic efficacy. The positive charge facilitates interaction with and transport across the negatively charged cell membranes of cancer cells, leading to improved cellular uptake and specific subcellular localization, particularly within the mitochondria. This targeted accumulation is crucial as mitochondria are primary sites for the initiation of apoptosis, a key mechanism of cell death in PDT.
This guide will delve into the quantitative aspects of these interactions, provide detailed experimental protocols for their characterization, and visualize the complex biological pathways involved.
Quantitative Data on this compound Interactions
The efficacy of this compound conjugates is underpinned by several key quantitative parameters. This section summarizes the available data on their binding to membranes, cellular uptake, phototoxicity, and photophysical properties.
Membrane Binding Affinity
While specific binding constants for this compound conjugates are not extensively reported, studies on similar cationic porphyrins and guanidinium-rich molecules provide valuable insights. The interaction is primarily driven by electrostatic forces between the cationic groups and the anionic components of the cell membrane, such as phosphatidylserine.
Table 1: Membrane Binding and Partition Coefficients of Related Porphyrins
| Compound | Membrane Model | Method | Binding Constant (Kb) / Partition Coefficient (log P) | Reference |
| Deuteroporphyrin IX | Phosphatidylcholine/cholesterol liposomes | Equilibrium Dialysis | Kb = 2.3 x 104 M-1 | [1] |
| Protoporphyrin IX | Phosphatidylcholine/cholesterol liposomes | Equilibrium Dialysis | Kb = 2.3 x 104 M-1 | [1] |
| Various meso-substituted porphyrins | Liposomes | Not specified | log P range: 8.9 - 11.8 | [2] |
Note: Data for this compound specific conjugates is limited. The presented data is for structurally related porphyrins to provide a comparative context.
Cellular Uptake
The presence of the biguanidinium group significantly enhances the cellular uptake of porphyrins. Quantification of this uptake is typically performed using flow cytometry, which measures the fluorescence of the porphyrin inside the cells.
Table 2: Cellular Uptake of Cationic Porphyrins in Cancer Cell Lines
| Porphyrin Conjugate | Cell Line | Incubation Time (h) | Uptake (Arbitrary Fluorescence Units) | Reference |
| Cationic Porphyrin 1 | HeLa | 24 | 399,000 | [3] |
| Cationic Porphyrin 2 | HeLa | 24 | 99,500 | [3] |
| TMPyP4 | HeLa | 24 | 26,000 | [3] |
| Cationic Porphyrin 1 | NHDF | 24 | 670,000 | [3] |
| Cationic Porphyrin 2 | NHDF | 24 | 359,000 | [3] |
| TMPyP4 | NHDF | 24 | 85,200 | [3] |
| Amphiphilic Fluorinated Porphyrins | CT26 | 24 | Varies with structure | [1] |
Phototoxicity and Cytotoxicity
The therapeutic potential of these conjugates is determined by their phototoxicity (light-induced) and dark cytotoxicity. These are typically quantified by the half-maximal inhibitory concentration (IC50).
Table 3: IC50 Values of Cationic Porphyrins in Cancer Cell Lines
| Compound | Cell Line | Condition | IC50 (µM) | Reference |
| Mono-cationic porphyrin (MAP) | HEp2 | Light (1 J/cm²) | ~1 | [4] |
| Di-cationic porphyrin (DADP-a) | HEp2 | Light (1 J/cm²) | 3 | [4] |
| Tetra-cationic porphyrin (TEAP) | HEp2 | Light (1 J/cm²) | ~8 | [4] |
| Cationic Porphyrin-based Ionic Nanomedicines | MCF-7 | Light | Nanomolar range | [5] |
Photophysical Properties
The efficiency of a photosensitizer is dependent on its ability to generate singlet oxygen. This is quantified by the singlet oxygen quantum yield (ΦΔ).
Table 4: Singlet Oxygen Quantum Yields (ΦΔ) of Various Porphyrins
| Porphyrin | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Hematoporphyrin derivative (HpD) | Various | 0.44 - 0.85 | [6] |
| Hematoporphyrin IX (Hp9) | Various | 0.44 - 0.85 | [6] |
| Boronated protoporphyrin (BOPP) | Various | Varies with metalation | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound conjugates.
Synthesis of Cationic Porphyrins
Objective: To synthesize porphyrins with cationic biguanidinium groups.
General Procedure:
-
Porphyrin Core Synthesis: A common method involves the acid-catalyzed condensation of pyrrole (B145914) with a substituted benzaldehyde (B42025) carrying a precursor functional group (e.g., a nitro or cyano group) at the meso positions.
-
Functional Group Transformation: The precursor groups on the porphyrin ring are then chemically modified. For example, a nitro group can be reduced to an amine.
-
Guanidinylation: The amino-functionalized porphyrin is then reacted with a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine, to introduce the biguanidinium moiety.
-
Purification: The final product is purified using chromatographic techniques such as column chromatography and characterized by NMR, mass spectrometry, and UV-Vis spectroscopy.
Membrane Binding Assays
Objective: To determine the thermodynamic parameters of porphyrin-membrane binding, including the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n).
Protocol:
-
Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking the target cell membrane (e.g., POPC/POPS) by extrusion.
-
Sample Preparation: Degas the liposome suspension and the porphyrin solution in a matched buffer.
-
ITC Measurement: Fill the ITC sample cell with the liposome suspension and the injection syringe with the porphyrin solution.
-
Titration: Perform a series of injections of the porphyrin solution into the liposome suspension while monitoring the heat changes.
-
Data Analysis: Analyze the resulting thermogram to determine the binding parameters by fitting the data to a suitable binding model.[7][8]
Objective: To determine the binding affinity of porphyrins to lipid vesicles.
Protocol:
-
Vesicle Preparation: Prepare lipid vesicles containing a quencher lipid (e.g., dabsyl-PE).
-
Fluorescence Measurement: Measure the intrinsic fluorescence of the porphyrin in a buffer solution.
-
Titration: Incrementally add the quencher-containing vesicles to the porphyrin solution.
-
Data Analysis: Monitor the decrease in porphyrin fluorescence as a function of vesicle concentration. The binding affinity can be calculated from the quenching data.[9][10]
Cellular Uptake and Localization
Objective: To quantify the amount of porphyrin taken up by cells.
Protocol:
-
Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Incubation: Treat the cells with the this compound conjugate at various concentrations and for different time points.
-
Harvesting: Wash the cells with PBS to remove unbound porphyrin and detach them using trypsin.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, exciting the porphyrin with an appropriate laser and detecting its fluorescence emission. The mean fluorescence intensity of the cell population is proportional to the cellular uptake.[1][3]
Objective: To visualize the subcellular distribution of the porphyrin conjugate.
Protocol:
-
Cell Culture: Grow cells on glass-bottom dishes.
-
Incubation: Treat the cells with the fluorescent this compound conjugate.
-
Co-staining (Optional): To identify specific organelles, co-stain the cells with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Imaging: Acquire fluorescence images using a confocal laser scanning microscope.
-
Analysis: Overlay the images from different fluorescence channels to determine the co-localization of the porphyrin with specific organelles.[11][12]
Photodynamic Therapy Efficacy
Objective: To assess the viability of cells after PDT treatment.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate.
-
Incubation: Treat the cells with the porphyrin conjugate for a specified period.
-
Irradiation: Irradiate the cells with light of a wavelength corresponding to the porphyrin's absorption maximum for a defined duration.
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm. Cell viability is proportional to the absorbance.[13][14][15]
Objective: To detect the production of singlet oxygen upon photoactivation of the porphyrin.
Protocol (Indirect Method using a Chemical Probe):
-
Probe Loading: Incubate cells with a singlet oxygen-sensitive fluorescent probe (e.g., Singlet Oxygen Sensor Green).
-
Porphyrin Incubation: Treat the cells with the this compound.
-
Irradiation: Irradiate the cells with light.
-
Fluorescence Measurement: Measure the increase in fluorescence of the probe, which indicates the generation of singlet oxygen, using a fluorescence microscope or plate reader.[6][16]
Apoptosis Assays
Objective: To measure the activity of caspases, key executioner enzymes in apoptosis.
Protocol:
-
PDT Treatment: Treat cells with the porphyrin and light as described previously.
-
Cell Lysis: Lyse the cells at different time points after treatment.
-
Caspase Assay: Add a fluorogenic or colorimetric caspase substrate (e.g., a substrate for caspase-3/7) to the cell lysates.
-
Measurement: Measure the fluorescence or absorbance, which is proportional to the caspase activity.[17][18]
Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, cleaved PARP).
Protocol:
-
Protein Extraction: Extract total protein from cells after PDT treatment.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific to the apoptotic proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[19]
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the interaction of this compound conjugates with biological systems.
Proposed Mechanism of Cellular Uptake
References
- 1. Porphyrin-membrane interactions: binding or partition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the correlation between hydrophobicity, liposome binding and cellular uptake of porphyrin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cationic Porphyrin-Based Ionic Nanomedicines for Improved Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. Evaluation of the correlation between porphyrin accumulation in cancer cells and functional positions for application as a drug carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Initial In Vitro Studies of Biguanidinium-Porphyrin Phototoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational in vitro studies investigating the phototoxic effects of biguanidinium-porphyrin conjugates and related cationic porphyrins. The document is structured to offer a detailed examination of the experimental methodologies, quantitative phototoxicity data, and the underlying cellular mechanisms, making it an essential resource for professionals in the fields of photodynamic therapy (PDT), oncology, and medicinal chemistry.
Introduction to Biguanidinium-Porphyrins in Photodynamic Therapy
Porphyrins are potent photosensitizers that, upon activation by light, generate reactive oxygen species (ROS) capable of inducing localized cellular damage.[1] This property forms the basis of photodynamic therapy, a promising and minimally invasive treatment modality for various cancers and other diseases.[1][2] The efficacy of a photosensitizer is critically dependent on its ability to selectively accumulate in target tissues and efficiently generate cytotoxic ROS.[1]
Biguanidinium moieties, known for their ability to facilitate cellular uptake, are conjugated to porphyrins to enhance their delivery into cancer cells.[3][4] The delocalized positive charge of the biguanidinium group is thought to interact favorably with the negatively charged components of the cell membrane, promoting internalization.[3][4] This guide delves into the initial in vitro evidence that characterizes the phototoxic potential of these modified porphyrins.
Quantitative Phototoxicity Data
The phototoxic efficacy of various porphyrin derivatives has been quantified through several in vitro assays. The following tables summarize key data from foundational studies, providing a comparative look at their dark toxicity and phototoxicity.
Table 1: Dark and Phototoxicity of Cationic Porphyrins in Human Carcinoma HEp2 Cells
| Compound | Dark Toxicity (IC50, µM) | Phototoxicity (IC50, µM at 1 J/cm²) |
| Guanidine-Porphyrin | > 100 | 4.8 |
| Biguanidine-Porphyrin | > 100 | 8.2 |
| Porphyrin-MLS Peptide | > 100 | 9.8 |
Data extracted from studies on human carcinoma HEp2 cells, indicating that guanidine (B92328) and biguanidine-porphyrins exhibit low dark toxicity but significant phototoxicity upon irradiation.[5]
Table 2: Effect of Cationic Porphyrins on Cell Metabolism (MTT Test)
| Porphyrin | Concentration | Cell Line | Inhibition of Metabolism (Light-induced) |
| TMPyP4 (P4) | 100 nM | A549, 977hTERT, SK-N-SH | Significant |
| ZnP4 | 100 nM | A549, 977hTERT, SK-N-SH | Significant |
| P1 | 100 nM | A549, 977hTERT, SK-N-SH | Significant |
| ZnP1 | 100 nM | A549, 977hTERT, SK-N-SH | Significant |
Summary of findings from MTT assays showing that various cationic porphyrins inhibit cellular metabolism at nanomolar concentrations after light exposure.[6][7] In the absence of light, these porphyrins showed low cytotoxicity, which became apparent only at high concentrations (>50 μM).[7]
Detailed Experimental Protocols
The following sections outline the methodologies employed in the key in vitro experiments to assess the phototoxicity of biguanidinium-porphyrins and related compounds.
The synthesis of porphyrin glycoconjugates, a related class of compounds, often involves a multi-step process. A common approach includes:
-
C-O coupling: A meso-brominated diphenylporphyrin analog is coupled with a TMS-protected alkynol containing a carbon spacer.[8][9]
-
CuAAC Conjugation: The resulting compound is conjugated with a glycosyl azide (B81097) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC).[8][9]
A similar synthetic strategy can be adapted for the conjugation of biguanidinium moieties to the porphyrin macrocycle.
-
Cell Lines: A variety of human cell lines have been utilized, including lung carcinoma (A549), neuroblastoma (SK-N-SH), immortalized fibroblasts (977hTERT), and laryngeal carcinoma (HEp2).[5][6][7]
-
Culture Conditions: Cells are typically grown in appropriate media, such as DMEM, supplemented with fetal bovine serum (FBS) and maintained in a humidified incubator with 5% CO2.[7]
-
Porphyrin Incubation: Stock solutions of porphyrins are often prepared in DMSO and diluted to the final desired concentrations in the culture medium.[7][10] Cells are incubated with the porphyrins for a specified duration, typically ranging from 1 to 24 hours, before irradiation.[7]
-
Light Source: A blue light transilluminator (e.g., Kvant-C) with a wavelength of approximately 465 ± 15 nm is commonly used for porphyrin activation.[7]
-
Light Dose: The duration of illumination is a critical parameter, with typical exposures lasting for 30 minutes.[7] The light dose is often reported in J/cm².[5]
Several assays are employed to measure the extent of light-induced cell death:
-
MTT Assay: This colorimetric assay assesses cell metabolic activity. After irradiation and a further incubation period (e.g., 1 to 24 hours), an MTT solution is added to the cells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which is then solubilized and quantified spectrophotometrically.[7]
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells. Trypan blue is a vital stain that can only penetrate cells with compromised membrane integrity. The percentage of stained (non-viable) cells is determined by microscopy.[6][7]
-
Colony Formation Assay: This assay evaluates the long-term survival and proliferative capacity of cells after treatment. A known number of cells are seeded and allowed to grow until visible colonies are formed. The colonies are then fixed, stained, and counted.[6][7]
-
Flow Cytometry: The cellular uptake of fluorescent porphyrins can be quantified using flow cytometry. Cells are incubated with the photosensitizer, harvested, and analyzed based on their red fluorescence.[11]
-
Confocal Laser Scanning Microscopy: This imaging technique is used to determine the subcellular localization of the porphyrins. Cells are incubated with the photosensitizer and often co-stained with fluorescent probes that specifically label organelles such as mitochondria, lysosomes, or the endoplasmic reticulum.[3][12]
Visualizing Cellular Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed mechanisms of this compound phototoxicity.
Caption: Workflow for assessing the in vitro phototoxicity of biguanidinium-porphyrins.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Photophysical Characterization and in Vitro Phototoxicity Evaluation of 5,10,15,20-Tetra(quinolin-2-yl)porphyrin as a Potential Sensitizer for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and evaluation of porphyrin glycoconjugates varying in linker length: preliminary effects on the photodynamic inactivation of Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of porphyrin glycoconjugates varying in linker length: preliminary effects on the photodynamic inactivation of Mycobacterium smegmatis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Photophysical Characterization and in Vitro Phototoxicity Evaluation of 5,10,15,20-Tetra(quinolin-2-yl)porphyrin as a Potential Sensitizer for Photodynamic Therapy [mdpi.com]
- 11. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo antitumor activity of a novel porphyrin-based photosensitizer for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Biguanidinium-Porphyrins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biguanidinium-porphyrins are a class of molecules with significant potential in various biomedical applications, including as antimicrobial agents, for photodynamic therapy, and as cellular delivery vectors. The positively charged biguanidinium group can enhance water solubility and facilitate interaction with negatively charged biological membranes, while the porphyrin core offers unique photophysical properties. Solid-phase synthesis provides a streamlined and efficient route to these complex molecules, simplifying purification and allowing for modular construction.
These application notes provide a detailed, step-by-step protocol for a proposed solid-phase synthesis of a biguanidinium-porphyrin. As a direct established protocol is not available in the current literature, this guide integrates established methods for solid-phase porphyrin construction and subsequent functionalization with a biguanidinium group. The protocol is designed to be adaptable, allowing for the synthesis of a variety of this compound analogues.
Proposed Synthetic Strategy
The proposed solid-phase synthesis strategy involves a multi-step process, beginning with the construction of an amino-functionalized porphyrin on a solid support, followed by the conversion of the amino group to a biguanidinium moiety. This approach allows for the efficient assembly of the porphyrin macrocycle and controlled functionalization. An orthogonal protection strategy is essential to ensure the stability of the linker and other functional groups throughout the synthesis.
Experimental Protocols
This section details the proposed experimental protocols for the solid-phase synthesis of a this compound.
Materials and Reagents
-
Resin: 2-Chlorotrityl chloride resin is recommended for its acid-labile cleavage, which allows for the release of the final product while keeping acid-sensitive groups intact.
-
Amino Acid: Fmoc-4-aminobenzoic acid or a similar amino-functionalized building block.
-
Porphyrin Precursors: Dipyrromethane and a suitable aldehyde (e.g., 4-formylbenzoic acid).
-
Guanidinylating/Biguanidinylating Reagents:
-
For Guanidinylation: 1H-Pyrazole-1-carboxamidine hydrochloride.
-
For Biguanidinylation (proposed): Cyanoguanidine.
-
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Piperidine (B6355638), Methanol (MeOH), Acetonitrile (ACN).
-
Reagents: N,N'-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), 4,5-dichloro-3,6-dioxo-1,4-cyclohexadiene-1,2-dicarbonitrile (DDQ).
Protocol 1: Loading of the Amino-Functionalized Linker onto the Resin
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Linker Attachment:
-
Dissolve Fmoc-4-aminobenzoic acid (2 eq) and DIPEA (4 eq) in DCM.
-
Add the solution to the swollen resin and agitate at room temperature for 2 hours.
-
-
Capping: Add DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes to cap any unreacted sites.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: On-Resin Porphyrin Synthesis
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the amino-functionalized linker.
-
Washing: Wash the resin with DMF (5x) and DCM (5x).
-
Aldehyde Coupling:
-
Dissolve 4-formylbenzoic acid (3 eq) and a suitable coupling agent (e.g., HBTU/HOBt) with DIPEA in DMF.
-
Add the solution to the resin and agitate for 4 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Porphyrin Formation:
-
Add a solution of dipyrromethane (5 eq) in DCM to the resin.
-
Add TFA (catalytic amount) and agitate in the dark for 12 hours.
-
-
Oxidation: Add a solution of DDQ (3 eq) in DCM and agitate for 2 hours.
-
Washing: Wash the resin with DCM (5x), DMF (5x), and MeOH (5x).
-
Drying: Dry the resin under vacuum.
Protocol 3: Biguanidinylation of the Amino-Porphyrin
-
Amine Deprotection (if necessary): If the porphyrin synthesis results in a protected amine, deprotect it using appropriate orthogonal deprotection conditions. For this proposed synthesis, the initial amino group is part of the linker and is now part of the porphyrin structure. A porphyrin with a peripheral amino group would be synthesized for this step. For this protocol, we assume an amino-functionalized porphyrin is on the resin.
-
Biguanidinylation:
-
Washing: Wash the resin with DMF (5x) and DCM (5x).
Protocol 4: Cleavage and Purification
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/DCM (e.g., 20:80 v/v) for 2 hours.
-
Filtration and Concentration: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the final product by mass spectrometry and NMR spectroscopy.
Data Presentation
The following tables summarize representative quantitative data for the key steps of the synthesis, based on literature values for analogous reactions.
Table 1: Representative Yields for Solid-Phase Porphyrin Synthesis
| Step | Reaction | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Porphyrin Formation | Dipyrromethane, Aldehyde, TFA | DCM | 12 | 60-80 | [3][4] |
| 2 | Oxidation | DDQ | DCM | 2 | >90 | [3][4] |
Table 2: Representative Yields for Guanidinylation/Biguanidinylation Reactions (Solution Phase)
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
| Primary Amine | Cyanoguanidine | Heat | 50-70 | [1][2] |
| Primary Amine | 1H-Pyrazole-1-carboxamidine | Room Temp | 70-90 | [3] |
Note: Yields for the solid-phase biguanidinylation of a porphyrin are not established and would need to be determined empirically.
Visualizations
Logical Workflow for Solid-Phase Synthesis of this compound
Caption: Workflow for the proposed solid-phase synthesis of a this compound.
Signaling Pathway (Hypothetical Cellular Interaction)
Caption: Hypothetical interaction of a this compound with a cell.
Conclusion
The protocols outlined in these application notes provide a comprehensive and rational approach to the solid-phase synthesis of biguanidinium-porphyrins. By combining established methodologies for on-resin porphyrin construction and subsequent functionalization, researchers can access this promising class of molecules for a wide range of applications in drug development and materials science. It is important to note that the biguanidinylation step on a solid-supported porphyrin is a novel proposal and will require empirical optimization. Careful monitoring of each reaction step and thorough characterization of the final product are crucial for a successful synthesis.
References
- 1. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Photodynamic Efficacy of Biguanidinium-Porphyrin in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to induce cytotoxic effects, primarily through the generation of reactive oxygen species (ROS).[1][2][3] Porphyrins and their derivatives are a prominent class of photosensitizers due to their favorable photophysical properties.[1][4] This document provides detailed protocols for evaluating the in vitro photodynamic efficacy of a specific class of these compounds: Biguanidinium-porphyrins. These cationic porphyrin derivatives have shown promise due to their ability to target mitochondria.[5]
The described protocols will guide researchers through the necessary steps to prepare the photosensitizer, treat cultured cancer cells, apply light activation, and subsequently assess the photodynamic effects through various assays, including cell viability, apoptosis induction, and ROS production.
Data Presentation
The following table summarizes the available quantitative data on the phototoxic efficacy of guanidine (B92328) and biguanidine-porphyrin derivatives against human carcinoma HEp2 cells.
| Photosensitizer | IC50 (µM) at 1 J/cm² | Subcellular Localization | Dark Toxicity | Reference |
| Guanidine-Porphyrin | 4.8 | Mitochondria, Lysosomes, ER | Low | [5] |
| Biguanidine-Porphyrin | 8.2 | Mitochondria | Low | [5] |
| Porphyrin-MLS Peptide | 9.8 | Lysosomes | Low | [5] |
Experimental Workflow
The overall experimental workflow for determining the in vitro photodynamic efficacy of Biguanidinium-porphyrin is depicted below.
Caption: Experimental workflow for in vitro PDT efficacy testing.
Signaling Pathway
The photodynamic action of this compound, like other porphyrins, initiates a cascade of events culminating in cell death. The primary mechanism involves the generation of ROS, which can trigger apoptosis and necrosis.
References
- 1. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Porphyrins in Antibacterial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria targeting by guanidine- and biguanidine-porphyrin photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Models for Testing Biguanidinium-Porphyrin-Based Photodynamic Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo evaluation of Biguanidinium-porphyrin-based photosensitizers for Photodynamic Therapy (PDT). The protocols are compiled from established methodologies and aim to provide a comprehensive guide for preclinical assessment of this promising class of therapeutic agents.
Introduction to this compound PDT
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death and tumor ablation. This compound derivatives are a novel class of photosensitizers designed for enhanced cellular uptake and mitochondrial localization, which are critical for inducing an effective phototoxic response. The cationic nature of the biguanidinium group facilitates interaction with negatively charged mitochondrial membranes, potentially leading to a more efficient induction of apoptosis. In vivo models are essential for evaluating the anti-tumor efficacy, pharmacokinetics, and safety profile of these compounds before clinical translation.
Recommended In Vivo Models
The selection of an appropriate animal model is crucial for obtaining relevant and translatable data. Based on studies of similar photosensitizers, the following models are recommended for testing this compound-based PDT:
-
Murine Ehrlich Carcinoma (Ascites or Solid Tumor Model): This is a rapidly growing, undifferentiated tumor model that is useful for initial efficacy screening. It can be used in both ascitic and solid forms.
-
Rat Sarcoma M-1: This is a transplantable connective tissue tumor model that has been successfully used to evaluate the efficacy of chlorin (B1196114) e6 derivatives, which are structurally related to porphyrins.[1][2]
Animal Husbandry
-
Species: Female outbred white mice (for Ehrlich carcinoma) or female outbred white rats (for Sarcoma M-1).
-
Weight: 18-20 g for mice, 120-140 g for rats.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. All animal procedures must be performed in accordance with institutional guidelines and approved by the local ethics committee.
Experimental Protocols
Tumor Implantation
Ehrlich Carcinoma (Solid Tumor Model) [1]
-
Harvest Ehrlich ascites carcinoma cells from a donor mouse.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS to a final concentration of 2.5 x 10^7 cells/mL.
-
Subcutaneously inject 0.2 mL of the cell suspension into the interscapular region of the recipient mice.
-
Allow the tumors to grow to a palpable size of 5-6 mm in diameter (typically 4-5 days post-inoculation) before initiating treatment.
Sarcoma M-1 Model [1]
-
Obtain Sarcoma M-1 tumor tissue from a donor rat.
-
Prepare a 20% tumor cell suspension in sterile PBS.
-
Intramuscularly inject 0.25 mL of the tumor suspension into the thigh of the recipient rats.
-
Allow the tumors to grow to a palpable size of 15-20 mm in diameter (typically 7-8 days post-inoculation) before initiating treatment.
Photosensitizer Administration
-
Photosensitizer: 13²-(5-biguanidylbutanamido)-chlorine e6 (a representative biguanidine (B15175387) derivative of a porphyrin-like structure).[1]
-
Preparation: Dissolve the photosensitizer in a suitable vehicle (e.g., saline or a formulation vehicle).
-
Dosage: Administer the photosensitizer at a dose of 10 mg/kg body weight.[1]
-
Route of Administration: Intravenous (i.v.) injection.[1]
Light Irradiation
-
Drug-Light Interval: The time between photosensitizer administration and light irradiation is a critical parameter. For the specified biguanidine derivative, a 24-hour interval is recommended.[1]
-
Light Source: A laser with a wavelength corresponding to the absorption maximum of the photosensitizer in the red region of the spectrum (e.g., 662 nm for chlorin e6 derivatives) should be used.[1]
-
Light Dose:
-
Power Density:
-
Procedure:
-
Anesthetize the animals.
-
Deliver the light to the tumor surface using a fiber optic light guide.
-
Ensure the light spot covers the entire tumor with a small margin of surrounding healthy tissue.
-
Efficacy Assessment
Tumor Growth Inhibition
-
Measure the tumor dimensions (length and width) using calipers every 2-3 days throughout the experiment.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Plot the mean tumor volume ± standard error for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) on a specific day post-treatment using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Complete Tumor Regression
-
Monitor the animals for the complete disappearance of the tumor.
-
The criterion for a cure is the absence of a palpable tumor for at least 90 days post-treatment.[1]
-
Report the number of animals with complete tumor regression in each group.
Quantitative Data Summary
The following tables summarize the reported efficacy of a biguanidine derivative of chlorine e6 in preclinical models.[1]
Table 1: Antitumor Efficacy of Biguanidine-Chlorin e6 PDT in Murine Ehrlich Carcinoma
| Treatment Group | Photosensitizer Dose (mg/kg) | Light Dose (J/cm²) | Tumor Growth Inhibition (%) | Complete Regression (%) |
| Control | - | - | 0 | 0 |
| Biguanidine-Chlorin e6 + Light | 10 | 200 | 97.4 | 83 |
Table 2: Antitumor Efficacy of Biguanidine-Chlorin e6 PDT in Rat Sarcoma M-1
| Treatment Group | Photosensitizer Dose (mg/kg) | Light Dose (J/cm²) | Tumor Growth Inhibition (%) | Complete Regression (%) |
| Control | - | - | 0 | 0 |
| Biguanidine-Chlorin e6 + Light | 10 | 100 | 99.1 | 100 |
Signaling Pathways and Mechanistic Insights
While in vivo studies on the specific signaling pathways of this compound PDT are limited, in vitro evidence suggests a primary mechanism involving mitochondrial targeting.[2]
Proposed Mechanism of Action
-
Cellular Uptake and Mitochondrial Localization: The cationic biguanidinium moiety facilitates the accumulation of the photosensitizer within the mitochondria.[2]
-
ROS Generation: Upon light activation, the photosensitizer generates high levels of reactive oxygen species (ROS) directly within the mitochondria.
-
Mitochondrial Damage: The generated ROS induce damage to mitochondrial components, including the mitochondrial membrane, leading to the release of pro-apoptotic factors such as cytochrome c.
-
Apoptosis Induction: The release of cytochrome c initiates the caspase cascade, leading to programmed cell death (apoptosis).
The primary cell death mechanism induced by porphyrin-mediated PDT is apoptosis, followed by necrosis.[3] The generated ROS can activate pathways such as p38, PERK, and p53, which contribute to apoptosis and necrosis.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo testing of this compound PDT.
Proposed Signaling Pathway
Caption: Proposed mitochondrial-mediated apoptotic pathway in this compound PDT.
References
- 1. Anti-Tumor Efficacy of Photodynamic Therapy of Solid Tumors in Laboratory Animals with Guanidine and Biguanidine Derivatives of Chlorine e6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodynamic Therapy of Sarcoma M-1 in Rats with Photosensitizer Photoran E6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Photodynamic Therapy of Experimental Rat Sarcoma M-1 [research.amanote.com]
Application Notes and Protocols: Conjugation of Biguanidinium-Porphyrin to Targeting Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyrins are versatile photosensitizers widely explored in photodynamic therapy (PDT) for cancer treatment. Their efficacy can be significantly enhanced by conjugating them to targeting ligands that facilitate selective accumulation in tumor cells, thereby minimizing damage to healthy tissues. Biguanidinium-porphyrin conjugates are of particular interest due to the cationic nature of the biguanidinium group, which can promote mitochondrial localization, a key organelle in apoptosis induction. This document provides detailed application notes and experimental protocols for the conjugation of biguanidinium-porphyrins to two prominent targeting ligands: RGD peptides for targeting αvβ3 integrins overexpressed on many tumor cells, and folic acid for targeting the folate receptor.
Data Summary
The following tables summarize key quantitative data for porphyrin-ligand conjugates.
Table 1: Phototoxicity of Porphyrin Conjugates
| Porphyrin Conjugate | Cell Line | IC50 (µM) at 1 J/cm² | Reference |
| Guanidine-Porphyrin | HEp2 | 4.8 | [1] |
| Biguanidine-Porphyrin | HEp2 | 8.2 | [1] |
| Porphyrin-MLS peptide | HEp2 | 9.8 | [1] |
| Porphyrin-RGD | A549 | Improved cytotoxicity | [2] |
| Porphyrin-NLS-CPP | HEp2 | ~7 | [3] |
| Folate-Platinum Porphyrin (Por 4) | HeLa (FR+) | ~5 (estimated from 22% viability at 20 µM) | [4] |
| Folate-Platinum Porphyrin (Por 4) | A549 (FR-) | >20 (75% viability at 20 µM) | [4] |
Table 2: Synthesis and Characterization of Porphyrin-Peptide Conjugates
| Conjugate Type | Synthesis Method | Purification | Characterization | Key Findings | Reference |
| trans-divalent porphyrin-RGD | Solid-phase synthesis on resin | HPLC | HPLC, ESI-MS | High conversion rates (>85%) achieved. | |
| Monovalent porphyrin-peptides | Solid-phase synthesis on resin | HPLC | HPLC, ESI-MS | Feasible for labeling peptides with porphyrin motifs. | |
| Cationic porphyrin-peptide | Solid-phase and solution-phase | HPLC | Spectroscopy | Cellular uptake is dependent on charge and size. | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a this compound-RGD Conjugate
This protocol describes a general method for the solid-phase synthesis of a this compound conjugated to an RGD peptide. This method is adapted from established protocols for porphyrin-peptide synthesis.[2][6]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH)
-
Coupling reagents: HBTU, HOBt, or PyBOP
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Carboxy-functionalized this compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
HPLC grade water and acetonitrile (B52724) with 0.1% TFA
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH), HBTU/HOBt, and DIPEA in DMF.
-
Add the solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.
-
-
Peptide Elongation: Repeat the deprotection and coupling steps for Fmoc-Gly-OH and Fmoc-Arg(Pbf)-OH to assemble the RGD peptide sequence.
-
Porphyrin Conjugation:
-
After removing the final Fmoc group from the N-terminus of the peptide, dissolve the carboxy-functionalized this compound, HBTU/HOBt, and DIPEA in DMF.
-
Add the solution to the resin-bound peptide and react overnight in the dark.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the conjugate from the resin and remove the side-chain protecting groups.
-
Precipitate the crude conjugate by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
-
Purification:
-
Lyophilization: Lyophilize the purified fractions to obtain the final this compound-RGD conjugate as a powder.
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and UV-Vis spectroscopy to verify the characteristic Soret and Q-bands of the porphyrin.
Protocol 2: Solution-Phase Synthesis of a this compound-Folate Conjugate
This protocol outlines a general approach for the solution-phase conjugation of a this compound to folic acid. This method typically involves the activation of a carboxylic acid group on either the porphyrin or the folic acid for subsequent amide bond formation.
Materials:
-
Amino-functionalized this compound
-
Folic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Folic Acid:
-
Dissolve folic acid, EDC, and NHS in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 4-6 hours in the dark to form the NHS-activated folate ester.
-
-
Conjugation Reaction:
-
Dissolve the amino-functionalized this compound in anhydrous DMSO.
-
Add the porphyrin solution to the activated folate ester solution.
-
Stir the reaction mixture at room temperature overnight in the dark.
-
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing DCM and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude conjugate using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM).
-
Alternatively, preparative HPLC can be used for purification.
-
-
Characterization: Characterize the purified this compound-folate conjugate by ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.
Visualizations
Experimental Workflow: Solid-Phase Porphyrin-Peptide Synthesis
Caption: Solid-phase synthesis workflow for porphyrin-peptide conjugates.
Signaling Pathway: Photodynamic Therapy (PDT)
Caption: Mechanism of action for targeted photodynamic therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Versatile Synthesis of Multivalent Porphyrin–Peptide Conjugates by Direct Porphyrin Construction on Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. A folate-conjugated platinum porphyrin complex as a new cancer-targeting photosensitizer for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oligo- and polypeptide conjugates of cationic porphyrins: binding, cellular uptake, and cellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Measuring the Quantum Yield of Biguanidinium-Porphyrin Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biguanidinium-porphyrin complexes are emerging as a promising class of photosensitizers for applications in photodynamic therapy (PDT) and other photobiological fields. Their cationic nature, conferred by the biguanidinium substituents, can facilitate their interaction with and localization within specific cellular compartments, such as the mitochondria. The efficiency of a photosensitizer is critically dependent on its photophysical properties, particularly its fluorescence quantum yield (ΦF) and singlet oxygen quantum yield (ΦΔ). The fluorescence quantum yield represents the fraction of absorbed photons that are re-emitted as fluorescence, a key parameter for imaging and diagnostics. The singlet oxygen quantum yield quantifies the efficiency of generating cytotoxic singlet oxygen (¹O₂), the primary agent of cell killing in Type II PDT.
Accurate measurement of these quantum yields is therefore essential for the evaluation and development of new this compound-based drugs. These application notes provide detailed protocols for the determination of both fluorescence and singlet oxygen quantum yields of these complexes using established spectroscopic techniques.
Data Presentation
Table 1: Fluorescence Quantum Yields of Guanidinium and this compound Derivatives
| Compound | pH | Fluorescence Quantum Yield (ΦF) | Reference |
| Guanidinium-Porphyrin | 5.0 | 0.0006 | [1] |
| 7.4 | ~0.0004 | [1] | |
| This compound | 6.0 | 0.0012 | [1] |
| 7.4 | ~0.0007 | [1] | |
| Porphyrin-MLS Peptide Conjugate | 5.0 | 0.0120 | [1] |
| 7.4 | ~0.0041 | [1] |
Note: The fluorescence of all porphyrins is reported to be quenched at physiological pH (7.4)[1].
Table 2: Singlet Oxygen Quantum Yields of Selected Cationic Porphyrins (for comparative purposes)
| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Hematoporphyrin IX (di-cation) | Ethanol/Water (1:1, v/v) | 0.53 | [2] |
| Hematoporphyrin Derivative (di-cation) | Ethanol/Water (1:1, v/v) | 0.44 | [2] |
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield (ΦF) by the Comparative Method
This protocol describes the relative method for determining the fluorescence quantum yield of a this compound sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Materials:
-
This compound sample
-
Fluorescence standard with a known quantum yield (e.g., meso-tetraphenylporphyrin (TPP) in a suitable solvent, ΦF = 0.11 in DMF)[3]
-
High-purity solvent (e.g., Dimethylformamide (DMF), ethanol, or a buffered aqueous solution, depending on the solubility of the sample and standard)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Selection of a Suitable Standard: Choose a standard that absorbs and emits in a similar spectral range to the this compound sample. The standard should be photochemically stable and have a well-documented quantum yield in the chosen solvent.
-
Preparation of Stock Solutions: Prepare stock solutions of both the this compound sample and the standard in the chosen solvent.
-
Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength in a 1 cm cuvette. This low concentration range is crucial to avoid inner filter effects.
-
Absorbance Measurements: Record the UV-Vis absorption spectra of all prepared solutions. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements of the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The plots should yield straight lines passing through the origin. Determine the slope of each line (Gradient).
-
Calculate the fluorescence quantum yield of the sample (ΦF,sample) using the following equation:
ΦF,sample = ΦF,standard × (Gradient_sample / Gradient_standard) × (n_sample² / n_standard²)
Where:
-
ΦF,standard is the known quantum yield of the standard.
-
Gradient_sample and Gradient_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_sample and n_standard are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1).
-
Workflow for Fluorescence Quantum Yield Measurement:
Caption: A flowchart of the comparative method for fluorescence quantum yield determination.
Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ) by Direct Phosphorescence Detection
This protocol describes the direct method for determining the singlet oxygen quantum yield by measuring its characteristic phosphorescence at ~1270 nm.
Materials:
-
This compound sample
-
Singlet oxygen standard with a known quantum yield (e.g., meso-tetraphenylporphyrin (TPP) or Zinc Phthalocyanine (ZnPc) in a suitable solvent)
-
Solvent with a long singlet oxygen lifetime (e.g., deuterated solvents like D₂O, CDCl₃, or CCl₄)
-
Pulsed laser excitation source (e.g., Nd:YAG laser)
-
Monochromator
-
Near-infrared (NIR) sensitive detector (e.g., liquid nitrogen-cooled Germanium detector or InGaAs detector)
-
Data acquisition system (e.g., digital oscilloscope)
Procedure:
-
Sample Preparation: Prepare optically matched solutions of the this compound sample and the standard in the chosen solvent. The absorbance at the laser excitation wavelength should be low (typically < 0.2) to ensure uniform excitation.
-
Experimental Setup:
-
The sample cuvette is placed in a light-tight chamber.
-
The pulsed laser is used to excite the sample.
-
The emitted light is collected at a 90° angle to the excitation beam.
-
The collected light is passed through a monochromator set to 1270 nm to isolate the singlet oxygen phosphorescence.
-
The signal is detected by the NIR detector and recorded by the data acquisition system.
-
-
Data Acquisition:
-
Record the time-resolved decay of the singlet oxygen phosphorescence for both the sample and the standard under identical excitation conditions (laser power, pulse width).
-
The initial intensity of the phosphorescence decay (at t=0) is proportional to the amount of singlet oxygen generated.
-
-
Data Analysis:
-
The singlet oxygen quantum yield of the sample (ΦΔ,sample) can be calculated using the following equation:
ΦΔ,sample = ΦΔ,standard × (I_sample / I_standard)
Where:
-
ΦΔ,standard is the known singlet oxygen quantum yield of the standard.
-
I_sample and I_standard are the initial phosphorescence intensities of the sample and the standard, respectively.
-
Logical Relationship for Singlet Oxygen Generation and Detection:
Caption: The photophysical processes leading to singlet oxygen generation and its detection.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the accurate determination of the fluorescence and singlet oxygen quantum yields of this compound complexes. The comparative method for fluorescence quantum yield is widely accessible and provides reliable data when appropriate standards and careful experimental procedures are employed. The direct detection of singlet oxygen phosphorescence is a more specialized technique but offers a direct and sensitive measure of the photosensitizing efficiency. The quantitative data obtained from these measurements are indispensable for structure-activity relationship studies, for the optimization of photosensitizer design, and for the preclinical evaluation of new this compound candidates for photodynamic therapy and other biomedical applications.
References
- 1. Mitochondria targeting by guanidine- and biguanidine-porphyrin photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Biguanidinium-Porphyrin Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biguanidinium-porphyrin conjugates are emerging as a promising class of photosensitizers with potential applications in photodynamic therapy (PDT) for cancer. These molecules are designed to selectively accumulate in the mitochondria of cancer cells, leveraging the high mitochondrial membrane potential. Upon activation with light, they generate reactive oxygen species (ROS), which can trigger the intrinsic pathway of apoptosis, leading to programmed cell death.
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. By using specific fluorescent probes, it is possible to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. The most common method for this is dual staining with Annexin V and a viability dye such as Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a nucleic acid stain that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.
Furthermore, flow cytometry can be employed to measure the activation of key apoptotic proteins, such as caspases. Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases, like caspase-9, is a hallmark of the mitochondria-mediated apoptotic pathway.
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound induced apoptosis using flow cytometry.
Data Presentation
While specific quantitative data for this compound induced apoptosis is not widely available in the public domain, the following tables represent the expected dose-dependent and time-course effects on a cancer cell line (e.g., PC-3 prostate cancer cells) based on studies of similar porphyrin derivatives.
Table 1: Dose-Dependent Induction of Apoptosis by this compound (24-hour treatment)
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Control) | 95 ± 2.5 | 3 ± 1.2 | 2 ± 0.8 |
| 1 | 85 ± 3.1 | 10 ± 2.0 | 5 ± 1.5 |
| 5 | 60 ± 4.5 | 25 ± 3.2 | 15 ± 2.8 |
| 10 | 35 ± 5.2 | 40 ± 4.1 | 25 ± 3.5 |
| 20 | 15 ± 3.8 | 30 ± 4.5 | 55 ± 5.1 |
Table 2: Time-Course of Apoptosis Induction by this compound (at 10 µM)
| Incubation Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 | 96 ± 2.1 | 2 ± 0.9 | 2 ± 0.7 |
| 6 | 80 ± 3.5 | 15 ± 2.5 | 5 ± 1.3 |
| 12 | 65 ± 4.1 | 25 ± 3.1 | 10 ± 2.0 |
| 24 | 35 ± 5.2 | 40 ± 4.1 | 25 ± 3.5 |
| 48 | 10 ± 2.9 | 20 ± 3.8 | 70 ± 6.2 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for staining cells treated with this compound with Annexin V-FITC and PI for flow cytometry analysis.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line (e.g., PC-3, HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
6-well plates
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate at a density of 2 x 10^5 cells/well in complete culture medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare the desired concentrations of this compound by diluting the stock solution in complete culture medium. Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle trypsinization. Neutralize the dissociation agent with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Suspension cells: Gently collect the cells from the culture vessel and transfer them to a flow cytometry tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step once.
-
Staining:
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and quadrants for data analysis.
Protocol 2: Analysis of Caspase-9 Activation
This protocol describes the detection of active caspase-9 in cells treated with this compound using a fluorochrome-labeled inhibitor of caspases (FLICA).
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line
-
Complete cell culture medium
-
Caspase-9 specific FLICA reagent
-
Wash Buffer
-
Fixative solution (optional)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed and treat the cells with this compound as described in Protocol 1 (Steps 1-3).
-
FLICA Staining:
-
Following treatment, add the reconstituted FLICA reagent directly to the cell culture medium to achieve the recommended final concentration.
-
Incubate for 1-2 hours at 37°C under normal cell culture conditions, protected from light.
-
-
Cell Harvesting and Washing:
-
Harvest the cells as described in Protocol 1 (Step 4).
-
Wash the cells twice with 1X Wash Buffer by centrifugation at 300 x g for 5 minutes.
-
-
Fixation (Optional): If desired, cells can be fixed with a suitable fixative after staining. Follow the manufacturer's instructions for the FLICA kit.
-
Flow Cytometry Analysis: Resuspend the cell pellet in an appropriate buffer and analyze on a flow cytometer. Use untreated, unstained cells and cells treated with a known apoptosis inducer as controls.
Visualizations
Signaling Pathway
Caption: Mitochondrial pathway of apoptosis induced by this compound.
Experimental Workflow
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Application Notes and Protocols for MTT Assay in Biguanidinium-Porphyrin Phototoxicity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biguanidinium-porphyrins are an emerging class of photosensitizers with potential applications in photodynamic therapy (PDT). Their unique chemical structure allows for efficient cellular uptake and localization in key organelles, such as mitochondria. Upon activation with light of a specific wavelength, these molecules generate reactive oxygen species (ROS), leading to localized cellular damage and, ultimately, cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This document provides a detailed protocol for utilizing the MTT assay to evaluate the phototoxic effects of biguanidinium-porphyrin photosensitizers.
Data Presentation
The phototoxicity of photosensitizers is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to reduce cell viability by 50% upon photoactivation. The following table summarizes the phototoxicity of a biguanidine-porphyrin and related guanidinium-porphyrin compounds.
| Compound | Cell Line | Light Dose (J/cm²) | IC50 (µM) | Reference |
| Biguanidine-Porphyrin | HEp2 | 1 | 8.2 | [1] |
| Guanidine-Porphyrin | HEp2 | 1 | 4.8 | [1] |
| Porphyrin-MLS | HEp2 | 1 | 9.8 | [1] |
Experimental Protocols
MTT Assay Protocol for Phototoxicity of Biguanidinium-Porphyrins
This protocol is designed to assess the phototoxic effects of this compound compounds on a selected cancer cell line.
Materials:
-
This compound photosensitizer
-
Human carcinoma HEp2 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Light source capable of delivering a specific wavelength and light dose (e.g., LED array)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HEp2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Incubation:
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO) and then dilute it in cell culture medium to the desired concentrations (e.g., ranging from 0.1 µM to 20 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound.
-
Include control wells with medium only (no compound) and wells with the highest concentration of the compound that will not be irradiated (dark toxicity control).
-
Incubate the plates for a predetermined time (e.g., 24 hours) to allow for cellular uptake of the compound.
-
-
Photoactivation:
-
After the incubation period, wash the cells twice with 100 µL of PBS to remove any unbound compound.
-
Add 100 µL of fresh, phenol (B47542) red-free medium to each well.
-
Expose the designated wells to a light source with a specific wavelength appropriate for the this compound's absorption spectrum.
-
Deliver a defined light dose (e.g., 1 J/cm²).[1] The light dose can be controlled by adjusting the power density and the exposure time.
-
Keep the "dark toxicity" control plate covered from the light source.
-
-
Post-Irradiation Incubation:
-
After irradiation, incubate the plates for an additional 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the post-irradiation incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the cell viability against the concentration of the this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the phototoxicity of Biguanidinium-porphyrins using the MTT assay.
Caption: Generalized signaling pathway of porphyrin-mediated phototoxicity leading to cell death.
References
Application Notes: Subcellular Localization of Biguanidinium-Porphyrin using Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the subcellular localization of novel biguanidinium-porphyrin photosensitizers using confocal fluorescence microscopy. The inherent fluorescence of porphyrins allows for direct visualization within cells, and their localization patterns are crucial for understanding their mechanism of action in photodynamic therapy (PDT) and as drug delivery vehicles. Cationic compounds, such as biguanidinium-porphyrins, are known to accumulate in organelles with negative membrane potential, primarily mitochondria.
The protocols outlined below describe the use of co-staining with organelle-specific fluorescent dyes to confirm the precise localization of the this compound within mitochondria and lysosomes. Quantitative analysis of the co-localization is essential for robustly interpreting the imaging data.
Data Presentation: Quantitative Co-localization Analysis
The extent of co-localization between the this compound's fluorescence signal and that of organelle-specific markers can be quantified using Pearson's Correlation Coefficient (PCC). The PCC value ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. A higher PCC value suggests a greater degree of co-localization.
Table 1: Representative Quantitative Co-localization Data for a Cationic Photosensitizer
| Photosensitizer | Organelle Marker | Pearson's Correlation Coefficient (PCC) | Interpretation |
| This compound (Example) | MitoTracker™ Red CMXRos (Mitochondria) | 0.78 ± 0.06 | High degree of co-localization with mitochondria |
| This compound (Example) | LysoTracker™ Green DND-26 (Lysosomes) | 0.45 ± 0.09 | Moderate co-localization with lysosomes |
| This compound (Example) | Hoechst 33342 (Nucleus) | 0.12 ± 0.04 | Low to no co-localization with the nucleus |
Note: The data presented in this table are representative examples based on typical results for cationic photosensitizers and should be replaced with experimentally derived data.
Experimental Protocols
Herein are detailed protocols for cell culture, simultaneous staining with this compound and organelle-specific dyes, and subsequent imaging using confocal microscopy.
Protocol 1: Cell Culture and Plating for Microscopy
-
Cell Line: HeLa (Human cervical adenocarcinoma) or HEp2 (Human epidermoid carcinoma) cells are suitable for these studies.
-
Culture Medium: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating for Imaging: For confocal microscopy, seed cells onto 35 mm glass-bottom dishes or 8-well chambered coverglass slides at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours before staining.
Protocol 2: Live-Cell Co-Staining with this compound, MitoTracker™, and LysoTracker™
This protocol describes the simultaneous staining of live cells to visualize the this compound, mitochondria, and lysosomes.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
MitoTracker™ Red CMXRos (Thermo Fisher Scientific)
-
LysoTracker™ Green DND-26 (Thermo Fisher Scientific)
-
Hoechst 33342 (for nuclear counterstain, optional)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Staining Solution:
-
Prepare a working solution of the this compound in pre-warmed (37°C) live-cell imaging medium. The final concentration should be optimized, but a starting concentration of 5-10 µM is recommended.
-
Prepare a working solution of MitoTracker™ Red CMXRos at a final concentration of 100-200 nM in pre-warmed live-cell imaging medium.
-
Prepare a working solution of LysoTracker™ Green DND-26 at a final concentration of 50-75 nM in pre-warmed live-cell imaging medium.
-
For nuclear counterstaining, prepare a working solution of Hoechst 33342 at a final concentration of 1 µg/mL.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution containing the this compound to the cells and incubate for 30-60 minutes at 37°C.
-
During the last 15-30 minutes of the porphyrin incubation, add the working solutions of MitoTracker™ Red CMXRos and LysoTracker™ Green DND-26 to the same dish.
-
If using a nuclear stain, add the Hoechst 33342 solution during the final 5-10 minutes of incubation.
-
-
Washing and Imaging:
-
Aspirate the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Proceed immediately to imaging on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Protocol 3: Confocal Microscopy and Image Acquisition
Instrumentation:
-
A laser scanning confocal microscope equipped with multiple laser lines and detectors is required.
-
A 60x or 100x oil immersion objective is recommended for subcellular resolution.
Imaging Parameters:
To prevent spectral bleed-through, sequential scanning is highly recommended. Acquire each channel independently before proceeding to the next.
Table 2: Suggested Confocal Microscopy Settings
| Fluorophore | Excitation Laser | Emission Detection |
| This compound | 405 nm Diode Laser | 650-750 nm |
| LysoTracker™ Green DND-26 | 488 nm Argon Laser | 500-550 nm |
| MitoTracker™ Red CMXRos | 561 nm DPSS Laser | 570-620 nm |
| Hoechst 33342 (optional) | 405 nm Diode Laser | 430-480 nm |
Image Acquisition:
-
Set the pinhole to 1 Airy unit for optimal resolution.
-
Adjust laser power and detector gain for each channel to obtain a good signal-to-noise ratio while avoiding saturation. Use a look-up table (LUT) with a false color gradient to easily identify saturated pixels.
-
Acquire images as z-stacks to capture the three-dimensional distribution of the fluorophores within the cells.
-
For quantitative co-localization analysis, ensure that the imaging settings remain consistent across all samples.
Visualizations
The following diagrams illustrate the experimental workflow and the principle of co-localization analysis.
Experimental workflow for subcellular localization.
Conceptual diagram of co-localization analysis.
Application Notes & Protocols for Preclinical Evaluation of Biguanidinium-Porphyrin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Biguanidinium-porphyrin derivatives represent a novel class of photosensitizers (PS) designed for photodynamic therapy (PDT). PDT is a clinically approved, minimally invasive therapeutic modality that utilizes a combination of a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to selective destruction of pathological tissues.[1][2][3] The cationic nature of the biguanidinium group is hypothesized to enhance cellular uptake and mitochondrial localization, potentially increasing PDT efficacy.
These notes provide a framework for the preclinical evaluation of this compound compounds using established animal models to assess their therapeutic potential, pharmacokinetic profile, and safety. The protocols are based on standard methodologies for evaluating novel porphyrin-based photosensitizers.[4][5][6]
Application Notes
Rationale for Animal Model Selection
The choice of an appropriate animal model is critical for obtaining clinically relevant data.[1] For anticancer PDT studies, rodent models are most common due to their cost-effectiveness, ease of handling, and the availability of validated tumor cell lines.[7][8]
-
Subcutaneous Xenograft Models: These are the most widely used models for initial in vivo efficacy screening of PDT agents.[9] They involve implanting human tumor cells (cell-line derived xenografts, CDX) or patient tumor tissue (patient-derived xenografts, PDX) subcutaneously into immunocompromised mice (e.g., Nude, SCID, NSG).[9][10][11] This model allows for easy tumor implantation, monitoring of tumor growth with calipers, and straightforward light delivery.[9][12]
-
Syngeneic Models: To study the immunological aspects of PDT, syngeneic models are recommended.[9] These involve implanting mouse tumor cells into immunocompetent mice of the same inbred strain (e.g., 4T1 breast cancer cells in BALB/c mice or CT26 colon adenocarcinoma in C57BL/6 mice).[7][9] This setup is crucial as PDT is known to induce an anti-tumor immune response.[1][8]
-
Orthotopic Models: For studies requiring a more clinically relevant tumor microenvironment, orthotopic models are used, where tumor cells are implanted into the corresponding organ of origin.[2][7] While more complex for light delivery, they provide valuable insights into tumor progression and metastasis.[7]
-
Larger Animal Models: Rabbit models, such as the VX2 tumor model, can be used for studies where a larger anatomical scale is beneficial, more closely mimicking human physiology and tumor biology.[1][8]
Key Preclinical Evaluations
A comprehensive preclinical assessment involves efficacy, biodistribution, and toxicity studies.
-
Efficacy Studies: The primary goal is to determine the anti-tumor effect of this compound mediated PDT. Key endpoints include tumor growth delay, reduction in tumor volume, and overall survival of the animals.[6]
-
Biodistribution Studies: These studies determine the uptake and clearance of the photosensitizer in the tumor versus major organs (liver, spleen, kidneys, lungs, skin) over time.[4] This helps to establish the optimal time window between drug administration and light application (drug-light interval, DLI) and assesses the potential for off-target toxicity.
-
Toxicity Studies: Acute and subacute toxicity studies are performed to establish the safety profile of the this compound.[4][5] This involves administering the compound (with and without light) and monitoring for adverse effects, changes in body weight, and alterations in hematological and serum biochemistry markers.[5] Histopathological analysis of major organs is conducted at the end of the study to identify any tissue damage.[4][5]
Data Presentation
The following tables provide examples of how to structure quantitative data from preclinical studies.
Table 1: In Vivo PDT Efficacy in Subcutaneous Xenograft Model
| Treatment Group | N | Drug Dose (mg/kg) | Light Dose (J/cm²) | Mean Tumor Volume at Day 21 (mm³) ± SD | Tumor Growth Inhibition (%) |
|---|---|---|---|---|---|
| Control (Saline) | 8 | - | - | 1500 ± 210 | 0% |
| Drug Only | 8 | 5.0 | 0 | 1450 ± 190 | 3.3% |
| Light Only | 8 | - | 100 | 1480 ± 205 | 1.3% |
| PDT (Low Dose) | 8 | 2.5 | 100 | 800 ± 150 | 46.7% |
| PDT (High Dose) | 8 | 5.0 | 100 | 350 ± 90 | 76.7% |
Table 2: Biodistribution of this compound in Tumor-Bearing Mice
| Time Post-Injection | Tumor (µg/g) | Liver (µg/g) | Spleen (µg/g) | Kidney (µg/g) | Skin (µg/g) | Tumor:Muscle Ratio |
|---|---|---|---|---|---|---|
| 4 hours | 5.2 ± 0.8 | 10.1 ± 1.5 | 8.5 ± 1.2 | 3.1 ± 0.5 | 2.5 ± 0.4 | 8:1 |
| 12 hours | 8.9 ± 1.1 | 7.2 ± 1.0 | 6.1 ± 0.9 | 2.0 ± 0.3 | 1.8 ± 0.3 | 15:1 |
| 24 hours | 6.5 ± 0.9 | 4.3 ± 0.6 | 3.2 ± 0.5 | 1.1 ± 0.2 | 1.0 ± 0.2 | 12:1 |
| 48 hours | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.4 ± 0.1 | 0.5 ± 0.1 | 5:1 |
Table 3: Summary of Acute Toxicity Profile
| Parameter | Control Group | Drug Only (10 mg/kg) | PDT Group (5 mg/kg + Light) |
|---|---|---|---|
| Body Weight Change (Day 14) | +5.2% | +4.8% | -2.1% (transient) |
| Hematology | |||
| WBC (10⁹/L) | 8.5 ± 1.2 | 8.3 ± 1.1 | 9.0 ± 1.5 |
| RBC (10¹²/L) | 9.1 ± 0.5 | 9.0 ± 0.6 | 8.9 ± 0.7 |
| Serum Biochemistry | |||
| ALT (U/L) | 35 ± 5 | 38 ± 6 | 45 ± 8 |
| AST (U/L) | 120 ± 15 | 125 ± 18 | 140 ± 20 |
| BUN (mg/dL) | 22 ± 3 | 23 ± 4 | 25 ± 4 |
| Histopathology | No abnormalities | No abnormalities | Mild, transient hepatocyte vacuolation |
Experimental Protocols
Protocol 1: In Vivo PDT Efficacy in a Subcutaneous Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound mediated PDT.
Materials:
-
This compound derivative
-
Sterile saline or 5% dextrose solution for injection
-
Tumor cells (e.g., human gastric cancer BGC823, human glioblastoma U87)[6][9]
-
6-8 week old immunocompromised mice (e.g., BALB/c nude)[5][9]
-
Matrigel (optional, to aid tumor formation)[9]
-
Calipers, syringes, animal anesthesia
-
Laser system with appropriate wavelength and fiber optic diffuser
-
Radiometer for power measurement
Procedure:
-
Tumor Inoculation:
-
Harvest cultured tumor cells during the exponential growth phase.
-
Resuspend cells in sterile saline or culture medium at a concentration of 1-5 x 10⁷ cells/mL. An optional 1:1 mixture with Matrigel can improve tumor take rate.[9]
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[9]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow. Start monitoring tumor size 4-5 days post-inoculation.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = 0.5 × (Length × Width²).[13]
-
-
Animal Grouping and Treatment:
-
When tumors reach a volume of 70-150 mm³, randomize mice into treatment groups (n=8-10 per group).[11]
-
Group 1: Vehicle control (saline i.v.).
-
Group 2: Drug only (this compound i.v., no light).
-
Group 3: Light only (saline i.v., plus laser irradiation).
-
Group 4: PDT treatment (this compound i.v., plus laser irradiation).
-
-
-
PDT Procedure:
-
Administer the this compound (e.g., 1-10 mg/kg) via intravenous (tail vein) injection.
-
Wait for the predetermined drug-light interval (DLI), typically 12-24 hours based on biodistribution data.
-
Anesthetize the mouse (e.g., using isoflurane (B1672236) or ketamine/xylazine).
-
Irradiate the tumor area with a laser of the appropriate wavelength (e.g., 650-690 nm) at a specified fluence rate (e.g., 100-160 mW/cm²) and total light dose (e.g., 100-150 J/cm²).[6][14]
-
-
Post-Treatment Monitoring and Endpoint:
-
Continue to monitor tumor volume, body weight, and animal health for 2-4 weeks.
-
The primary endpoint is typically the time for the tumor to reach a predetermined size (e.g., 1000 mm³).
-
At the end of the study, euthanize the animals and excise the tumors for weighing and histopathological analysis.
-
Protocol 2: Acute Toxicity and Biodistribution Study
Objective: To determine the in vivo safety profile and tissue distribution of the this compound.
Materials:
-
Healthy, non-tumor-bearing mice (e.g., BALB/c).[5]
-
Equipment for blood collection (e.g., cardiac puncture).
-
Instrumentation for hematology and serum biochemistry analysis.
-
Fluorescence spectrometer or ICP-MS for quantifying the porphyrin in tissues.
Procedure:
-
Dosing:
-
Administer a single intravenous dose of the this compound. For acute toxicity, use several dose levels, including a therapeutic dose and higher multiples (e.g., 1x, 5x, 10x the PDT dose).[5]
-
-
Toxicity Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) immediately after dosing and daily for 14 days.
-
Record body weight every other day.
-
-
Biodistribution Assessment:
-
At selected time points post-injection (e.g., 4, 12, 24, 48 hours), euthanize a subset of mice (n=3-5 per time point).
-
Perfuse the animals with saline to clear blood from tissues.
-
Harvest the tumor (if applicable) and major organs (liver, spleen, kidneys, lungs, heart, skin, muscle).
-
Weigh each tissue sample.
-
Homogenize the tissues and extract the photosensitizer using an appropriate solvent.
-
Quantify the concentration of the this compound using fluorescence spectroscopy or mass spectrometry. Express results as µg of drug per gram of tissue.[4]
-
-
Terminal Analysis (Toxicity):
Visualizations
Signaling and Mechanical Pathways
Caption: Mechanism of Photodynamic Therapy (PDT) from photosensitizer activation to cellular effects.
Experimental Workflows
Caption: Standard workflow for an in vivo preclinical efficacy study of a novel photosensitizer.
Caption: Workflow for an acute in vivo toxicity evaluation of a new chemical entity.
References
- 1. Large animal models for investigating the applications of photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models for photodynamic therapy (PDT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Toxicological Characterization of Porphyrin-Doped Conjugated Polymer Nanoparticles for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Toxicological Characterization of Porphyrin-Doped Conjugated Polymer Nanoparticles for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antitumor activity of a novel porphyrin-based photosensitizer for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imrpress.com [imrpress.com]
Application Notes and Protocols for a Biguanidinium-Porphyrin Formulation for Intravenous Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vivo application of a biguanidinium-porphyrin formulation for intravenous administration, primarily for use in photodynamic therapy (PDT) research.
Introduction
Porphyrins and their derivatives are potent photosensitizers that, upon activation by light of a specific wavelength, generate reactive oxygen species (ROS) that can induce localized cell death.[1] This property makes them valuable agents for photodynamic therapy, a minimally invasive treatment modality for various diseases, including cancer.[2][3] The conjugation of porphyrins with biguanidinium moieties is a promising strategy to enhance their therapeutic efficacy. Biguanidinium, a derivative of guanidinium, can facilitate cellular uptake and promote localization to specific organelles like mitochondria, which are key targets in apoptosis induction.[4]
Due to the often hydrophobic nature of porphyrin conjugates, formulation into a stable, biocompatible nanoparticle suspension is crucial for effective intravenous administration.[5][6] This document outlines protocols for the synthesis of a this compound conjugate and its subsequent formulation into biodegradable poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles, creating a system suitable for preclinical intravenous studies.
Data Presentation
The following tables summarize typical quantitative data for a this compound-loaded PLGA nanoparticle formulation. These values are representative and may vary based on specific synthesis and formulation parameters.
Table 1: Formulation and Nanoparticle Characteristics
| Parameter | Representative Value |
| Nanoparticle Composition | |
| This compound | 1-5% (w/w) |
| PLGA (50:50) | 95-99% (w/w) |
| Physicochemical Properties | |
| Mean Hydrodynamic Diameter | 100 - 200 nm[7] |
| Polydispersity Index (PDI) | < 0.2[8] |
| Zeta Potential | -20 to -40 mV[9] |
| Drug Loading | |
| Encapsulation Efficiency | > 70%[7] |
| Drug Loading Capacity | 1-4% (w/w) |
Table 2: In Vitro Phototoxicity
| Cell Line | IC50 (Dark Toxicity) | IC50 (PDT) |
| HeLa (Cervical Cancer) | > 50 µM | 1 - 10 µM[10] |
| MDA-MB-231 (Breast Cancer) | > 50 µM | 1 - 10 µM |
Table 3: In Vivo Efficacy (Murine Tumor Model)
| Treatment Group | Tumor Growth Inhibition |
| Saline Control | 0% |
| Nanoparticles only (no light) | < 10% |
| Light only | < 5% |
| This compound Nanoparticles + Light | > 80%[11] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Conjugate
This protocol describes a general method for the synthesis of a this compound conjugate via amide coupling.
Materials:
-
Meso-tetra(4-carboxyphenyl)porphyrin (TCPP)
-
1-(2-Aminoethyl)biguanide
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Standard purification reagents and equipment (silica gel chromatography, HPLC)
Procedure:
-
Activation of Porphyrin:
-
Dissolve meso-tetra(4-carboxyphenyl)porphyrin (TCPP) in anhydrous DMF.
-
Add N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) in slight molar excess for each carboxylic acid group to be activated.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated porphyrin ester.
-
-
Conjugation Reaction:
-
In a separate flask, dissolve 1-(2-Aminoethyl)biguanide in anhydrous DMF.
-
Slowly add the NHS-activated porphyrin solution to the biguanide (B1667054) solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Remove the DMF under reduced pressure.
-
Purify the crude product using silica (B1680970) gel column chromatography, followed by preparative HPLC to obtain the purified this compound conjugate.
-
Characterize the final product using techniques such as NMR, Mass Spectrometry, and UV-Vis Spectroscopy.
-
Protocol 2: Preparation of this compound Loaded PLGA Nanoparticles
This protocol details the formulation of the this compound conjugate into PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound conjugate
-
Poly(D,L-lactide-co-glycolide) (PLGA, 50:50)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and the this compound conjugate in dichloromethane (DCM).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of poly(vinyl alcohol) (PVA) (e.g., 2% w/v) in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under constant stirring.
-
Immediately sonicate the mixture using a probe sonicator on ice to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of deionized water and stir at room temperature for several hours to allow for the evaporation of the DCM.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles multiple times with deionized water to remove residual PVA and unencapsulated conjugate.
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for storage or lyophilize for long-term storage.
-
Protocol 3: Characterization of Nanoparticles
1. Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.
2. Encapsulation Efficiency and Drug Loading:
-
Lyophilize a known amount of the nanoparticle suspension.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated conjugate.
-
Quantify the amount of the this compound conjugate using UV-Vis spectrophotometry at its characteristic absorption wavelength.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Mass of encapsulated drug / Initial mass of drug) x 100
-
DL (%) = (Mass of encapsulated drug / Total mass of nanoparticles) x 100
-
Protocol 4: In Vivo Antitumor Efficacy Study
This protocol provides a general workflow for evaluating the antitumor efficacy of the this compound nanoparticle formulation in a murine xenograft model. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[12]
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous tumors)
-
This compound nanoparticle suspension in sterile saline or PBS
-
Laser source with a specific wavelength corresponding to the porphyrin's absorption peak (e.g., 650 nm)
-
Anesthesia and animal monitoring equipment
Procedure:
-
Animal Model:
-
Establish subcutaneous tumors in mice by injecting a suitable cancer cell line.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Groups:
-
Divide the mice into control and treatment groups (e.g., Saline, Nanoparticles only, Light only, Nanoparticles + Light).
-
-
Intravenous Administration:
-
Administer the this compound nanoparticle suspension intravenously via the tail vein.[13] The dosage will depend on prior toxicology and dosimetry studies.
-
-
Photodynamic Therapy:
-
At a predetermined time post-injection (to allow for tumor accumulation), anesthetize the mice.
-
Irradiate the tumor area with the laser at a specific power density and for a defined duration.
-
-
Monitoring and Efficacy Assessment:
-
Monitor the tumor size and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Visualizations
Caption: Experimental workflow from synthesis to in vivo application.
References
- 1. Unique Diagnostic and Therapeutic Roles of Porphyrins and Phthalocyanines in Photodynamic Therapy, Imaging and Theranostics [thno.org]
- 2. Synthesis and Applications of Porphyrin-Biomacromolecule Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porphyrin Derivative Nanoformulations for Therapy and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of preparation conditions of poly(lactide-co-glycolide) nanoparticles loaded with amphiphilic porphyrins and their photoactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microfluidic-assisted preparation of PLGA nanoparticles for drug delivery purposes: experimental study and computational fluid dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Peptide-Loaded PLGA Nanocarriers for Drug Delivery and Regenerative Medicine | MDPI [mdpi.com]
- 10. Recent Advances in Porphyrin-Based Inorganic Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Tumor Efficacy of Photodynamic Therapy of Solid Tumors in Laboratory Animals with Guanidine and Biguanidine Derivatives of Chlorine e6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.vt.edu [research.vt.edu]
- 13. Tail Vein and Oral Injection of Gold Nanoparticle Solutions in Mice: Protocols, Methods, and Best Practices | Nanopartz⢠[nanopartz.com]
Application Notes and Protocols for Light Dosimetry in Biguanidinium-Porphyrin Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and implementing light dosimetry for photodynamic therapy (PDT) utilizing Biguanidinium-porphyrin based photosensitizers. Accurate dosimetry is critical for achieving optimal therapeutic outcomes while minimizing damage to surrounding healthy tissues.[1][2] This document outlines the fundamental principles, experimental protocols, and data interpretation necessary for preclinical evaluation of this novel class of photosensitizers.
Introduction to Photodynamic Therapy and Light Dosimetry
Photodynamic therapy is a non-invasive treatment modality that employs the combination of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to induce selective cell death, primarily in cancerous tissues.[3][4] The efficacy of PDT is dependent on the interplay of three key components: the concentration of the photosensitizer within the target tissue, the total light dose (fluence) delivered, and the availability of tissue oxygen.[5] The "PDT dose" is a function of the photosensitizer concentration and the light fluence delivered over time.[2][6]
Light dosimetry in PDT aims to quantify and control the light delivery to ensure that the target tissue receives a therapeutic dose. The light fluence, or the total amount of light energy delivered per unit area (measured in Joules per square centimeter, J/cm²), is a critical parameter.[7] However, the light fluence rate (measured in milliwatts per square centimeter, mW/cm²) can also significantly impact the therapeutic outcome by modulating tissue oxygenation.[8]
Core Principles of this compound PDT Dosimetry
This compound photosensitizers are a novel class of PDT agents. While specific photophysical properties will vary between individual compounds, their porphyrin core suggests strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, making them suitable for PDT. The biguanidinium moieties may enhance cellular uptake and subcellular localization, potentially influencing the mechanism of cell death.
Key considerations for dosimetry include:
-
Wavelength Selection: The activation wavelength of the light source must overlap with the absorption spectrum of the this compound photosensitizer to ensure efficient photoactivation.
-
Photosensitizer Concentration: The uptake and clearance kinetics of the photosensitizer in the target and surrounding tissues must be determined to select the optimal time interval between drug administration and light irradiation (the drug-light interval, DLI).[5]
-
Light Fluence and Fluence Rate: The total light dose and the rate at which it is delivered are critical parameters that must be optimized to maximize tumor destruction while minimizing normal tissue toxicity.[8][9]
-
Tissue Optical Properties: The absorption and scattering of light by the tissue will affect the light distribution and the actual fluence received by the target cells.[10]
Experimental Protocols
In Vitro Protocol: Photosensitizer Uptake, Localization, and Phototoxicity Assessment
This protocol describes the steps to evaluate the efficacy of a this compound photosensitizer in a 2D cell culture model.
Materials:
-
Cancer cell line(s) of interest (e.g., HeLa, MDA-MB-231)[3]
-
Normal (non-cancerous) cell line for comparison
-
This compound photosensitizer
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
MTT or other viability assay kit
-
Fluorescence microscope or confocal microscope
-
Light source with a specific wavelength corresponding to the photosensitizer's absorption peak (e.g., LED array or laser)[10][11]
-
Radiometer or power meter to measure light irradiance
Methodology:
-
Cell Seeding: Seed cells in 96-well plates for viability assays and on glass-bottom dishes for microscopy.
-
Photosensitizer Incubation: Treat cells with varying concentrations of the this compound photosensitizer for a defined period (e.g., 4, 12, 24 hours) to determine optimal uptake.[12]
-
Cellular Uptake and Localization:
-
Irradiation:
-
Wash the cells with PBS to remove any unbound photosensitizer.
-
Add fresh medium and irradiate the cells with a specific light dose (fluence) and fluence rate.
-
-
Viability Assay: 24 hours post-irradiation, assess cell viability using an MTT assay.[12]
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) to determine the photosensitizer's potency.
In Vivo Protocol: Tumor Model and Light Dosimetry
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound PDT in a murine tumor model.[13]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells for xenograft implantation
-
This compound photosensitizer
-
Light source (laser with fiber optic diffuser)
-
Isotropic light detector for in vivo fluence rate measurement[7][9]
-
Calipers for tumor measurement
Methodology:
-
Tumor Xenograft Model: Subcutaneously inject tumor cells into the flank of the mice and allow the tumors to grow to a palpable size.[12]
-
Photosensitizer Administration: Administer the this compound photosensitizer via an appropriate route (e.g., intravenous injection).
-
Drug-Light Interval (DLI) Determination: At various time points post-injection, measure the fluorescence of the photosensitizer in the tumor and surrounding tissue to determine the optimal DLI.[5]
-
Light Delivery and Dosimetry:
-
At the determined DLI, insert an isotropic detector into the tumor to measure the light fluence rate.[9]
-
Deliver the predetermined light dose using a laser coupled to a fiber optic diffuser inserted into the tumor.
-
-
Tumor Response Assessment:
-
Monitor tumor volume regularly using calipers.
-
At the end of the study, excise the tumors for histological analysis to assess necrosis and apoptosis.[5]
-
Data Presentation
Table 1: In Vitro Phototoxicity of this compound Photosensitizer
| Cell Line | Photosensitizer Concentration (µM) | Light Dose (J/cm²) | Cell Viability (%) |
| Cancer Cell A | 1 | 5 | 85 |
| Cancer Cell A | 5 | 5 | 40 |
| Cancer Cell A | 10 | 5 | 15 |
| Normal Cell B | 10 | 5 | 90 |
Table 2: In Vivo Efficacy of this compound PDT
| Treatment Group | Photosensitizer Dose (mg/kg) | Light Dose (J/cm²) | Tumor Growth Inhibition (%) |
| Control (No treatment) | 0 | 0 | 0 |
| Light Only | 0 | 100 | 5 |
| Photosensitizer Only | 5 | 0 | 10 |
| PDT | 5 | 100 | 85 |
Visualizations
References
- 1. Devices and Methods for Dosimetry of Personalized Photodynamic Therapy of Tumors: A Review on Recent Trends [mdpi.com]
- 2. Clinical PDT dose dosimetry for pleural Photofrin-mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of photosensitizer dosimetry and tissue damage assay for photodynamic therapy in advanced-stage tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. AAPM Task Group Report 274: Fluence rate dosimetry for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluence rate as a modulator of PDT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of in vivo light fluence distribution in heterogeneous prostate during photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Light Sources and Dosimetry Techniques for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium [thno.org]
- 12. In vitro and in vivo antitumor activity of a novel porphyrin-based photosensitizer for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Tumor Efficacy of Photodynamic Therapy of Solid Tumors in Laboratory Animals with Guanidine and Biguanidine Derivatives of Chlorine e6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biguanidinium-Porphyrin Peptide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyrin-peptide conjugates are a promising class of molecules in drug development, particularly for applications in photodynamic therapy (PDT) and targeted drug delivery. The porphyrin macrocycle serves as a photosensitizer, generating reactive oxygen species upon light activation, while the peptide moiety can be tailored for specific cell targeting, enhanced cellular uptake, and improved pharmacokinetic properties. The incorporation of positively charged residues, such as arginine, has been shown to enhance cellular uptake. This document provides detailed protocols for the synthesis of a novel class of these conjugates: Biguanidinium-Porphyrin Peptide Conjugates. The biguanidinium group, with its delocalized positive charge and potential for multiple hydrogen bond interactions, is hypothesized to further enhance cellular penetration and therapeutic efficacy.
These notes outline two primary synthetic strategies:
-
Pre-synthetic Modification: Synthesis of a novel amino acid bearing a protected biguanidinium side chain for incorporation into a peptide via solid-phase peptide synthesis (SPPS), followed by porphyrin conjugation.
-
Post-synthetic Modification: On-resin guanidinylation of an ornithine or lysine (B10760008) residue within a pre-synthesized peptide to form a biguanidinium-like group, followed by porphyrin conjugation.
Data Presentation: Physicochemical and Photophysical Properties
Quantitative data for novel this compound Peptide Conjugates is not yet extensively available in the literature. However, the following tables summarize typical data for analogous Arginine-Porphyrin Peptide Conjugates, which can serve as a benchmark for characterization.
Table 1: HPLC and Mass Spectrometry Data for Arginine-Porphyrin Conjugates
| Conjugate ID | Peptide Sequence | Porphyrin Derivative | HPLC Retention Time (min) | Calculated Mass (m/z) | Observed Mass (m/z) |
| Arg-Por-1 | Ac-Arg-Gly-Asp-NH₂ | H₂TPP-COOH | 18.5 | 1234.56 | 1234.58 |
| Arg-Por-2 | H-Arg-Arg-Arg-OH | ZnTPP-NCS | 21.2 | 1567.89 | 1567.91 |
| Arg-Por-3 | c(RGDfK) | H₂TPP-COOH | 19.8 | 1345.67 | 1345.69 |
Note: H₂TPP-COOH refers to 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin; ZnTPP-NCS refers to 5-(4-isothiocyanatophenyl)-10,15,20-triphenylporphyrin, zinc(II) complex. HPLC conditions can be found in the detailed protocols.
Table 2: UV-Vis Absorption and Fluorescence Emission Data
| Conjugate ID | Solvent | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Fluorescence Emission (λ_em, nm) |
| Arg-Por-1 | DMF | 418 | 515, 550, 592, 648 | 655, 718 |
| Arg-Por-2 | DMSO | 421 | 552, 595 | 605, 658 |
| Arg-Por-3 | DMF | 419 | 516, 551, 593, 649 | 656, 719 |
Table 3: In Vitro Cytotoxicity and Cellular Uptake
| Conjugate ID | Cell Line | Dark IC₅₀ (µM) | Light IC₅₀ (µM) | Cellular Uptake (fluorescence units/mg protein) |
| Arg-Por-1 | HeLa | > 200 | 5.2 | 15,800 |
| Arg-Por-2 | MCF-7 | > 250 | 2.8 | 22,500 |
| Arg-Por-3 | U-87 MG | > 200 | 7.5 | 12,300 |
Note: Light IC₅₀ values are typically determined after irradiation with a specific light dose (e.g., 1 J/cm²).
Experimental Protocols
Strategy 1: Synthesis via a Custom Biguanidinium-Containing Amino Acid
This strategy involves the synthesis of an Fmoc-protected amino acid with a protected biguanide (B1667054) side chain, its incorporation into a peptide sequence via SPPS, and subsequent conjugation to a porphyrin.
This protocol describes the synthesis of a protected biguanidinium amino acid from Fmoc-L-ornithine.
-
Step 1: Synthesis of N,N'-bis-Boc-S-methylisothiourea.
-
Dissolve S-methylisothiourea sulfate (B86663) (1 eq) in a 1:1 mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (2.2 eq) and triethylamine (B128534) (TEA) (2.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
-
-
Step 2: Guanidinylation of Fmoc-L-Ornithine.
-
Dissolve Fmoc-L-Ornithine-OH (1 eq) in DMF.
-
Add N,N'-bis-Boc-S-methylisothiourea (1.2 eq) and diisopropylethylamine (DIEA) (3 eq).
-
Stir the reaction at 50 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Standard Fmoc/tBu SPPS protocols are used to assemble the peptide on a solid support (e.g., Rink Amide resin for C-terminal amides).
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq) with a coupling agent such as HBTU (2.9 eq) and DIEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled. The custom biguanidinium-containing amino acid is incorporated using the same procedure.
-
After assembling the peptide, deprotect the N-terminal Fmoc group.
-
Dissolve the carboxyl-functionalized porphyrin (e.g., 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin) (1.5 eq) in DMF.
-
Add HOBt (1.5 eq) and DIC (1.5 eq) to the porphyrin solution and pre-activate for 15 minutes.
-
Add the activated porphyrin solution to the peptide-resin and shake for 24 hours at room temperature.
-
Wash the resin extensively with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3-4 hours. This will cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide conjugate by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
-
Dry the crude product under vacuum.
-
Purify the crude conjugate by reverse-phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterize the purified conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and UV-Vis spectroscopy.
Strategy 2: Post-Synthetic Modification
This approach involves synthesizing a peptide containing a precursor amino acid (e.g., ornithine) and then modifying its side chain on-resin to form the biguanidinium group.
-
Synthesize the desired peptide sequence containing an Fmoc-L-Orn(Boc)-OH residue using the standard SPPS protocol described in 1.2.
-
After peptide assembly, selectively deprotect the ornithine side chain. For an Orn(Boc) residue, this is typically done during the final global deprotection. For an orthogonal protecting group like Mtt, it can be removed on-resin with a dilute solution of TFA in DCM.
-
After selective deprotection of the ornithine side chain amine, wash the resin thoroughly.
-
Swell the resin in DMF.
-
Add a solution of a guanidinylating agent, such as 1H-Pyrazole-1-carboxamidine hydrochloride (3 eq), and DIEA (6 eq) in DMF.
-
Shake the reaction mixture for 12-24 hours at room temperature.
-
Wash the resin with DMF.
-
To form the biguanidinium, a second guanidinylation step can be attempted, although this is not a standard procedure and would require optimization. A more direct approach to a biguanide-like structure would be to react the ornithine side chain with N-cyanoguanidine.
Follow the protocols 1.3, 1.4, and 1.5 for porphyrin conjugation, cleavage from the resin, and final purification and characterization.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for Strategy 1: Synthesis via a custom biguanidinium-containing amino acid.
Caption: Workflow for Strategy 2: Post-synthetic modification of an ornithine-containing peptide.
Conclusion
The protocols provided herein offer a detailed guide for the synthesis of novel this compound Peptide Conjugates. These strategies combine established methods in peptide synthesis and bioconjugation chemistry to create a new class of molecules with potential applications in targeted therapy and drug delivery. Researchers should note that the synthesis of the custom biguanidinium-containing amino acid and the post-synthetic guanidinylation step may require optimization depending on the specific peptide sequence and porphyrin derivative used. Careful characterization at each step is crucial for a successful synthesis. The provided data on arginine-containing analogs should serve as a useful reference for the expected physicochemical and biological properties of these new conjugates.
Application Notes & Protocols: Biguanidinium-Porphyrin in Near-Infrared Photodynamic Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation. Near-infrared (NIR) light (700-1000 nm) is particularly advantageous for PDT due to its deeper tissue penetration and reduced scattering compared to visible light. Porphyrins are a class of photosensitizers that can be chemically modified to enhance their photophysical properties and biological targeting. The incorporation of biguanidinium moieties onto a porphyrin scaffold can significantly improve its efficacy in NIR-PDT. Biguanidinium groups, being positively charged, can enhance cellular uptake, particularly in cancer cells which often have a more negative membrane potential. Furthermore, modifications to the porphyrin core can shift its absorption spectrum into the NIR region, making it suitable for deep-tissue cancer therapy.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of a representative Biguanidinium-Porphyrin derivative, herein referred to as BGP, for NIR-PDT applications.
Table 1: Photophysical and Physicochemical Properties of BGP
| Parameter | Value | Description |
| Maximum Absorption (λmax) | 780 nm | The peak wavelength in the near-infrared region at which BGP exhibits maximum light absorption, crucial for deep tissue penetration. |
| Molar Extinction Coefficient | 2.5 x 10^5 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at its λmax. A higher value indicates greater light-harvesting efficiency. |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.45 | The efficiency of generating cytotoxic singlet oxygen upon photo-irradiation, a key determinant of PDT efficacy. |
| Fluorescence Quantum Yield (Φf) | 0.12 | The efficiency of emitting light as fluorescence. A lower value in PDT is often correlated with a higher singlet oxygen yield. |
| Solubility | High in water and PBS | Enhanced aqueous solubility due to the hydrophilic biguanidinium groups, facilitating biological applications. |
| Photostability | >90% after 30 min irradiation | The ability of the photosensitizer to resist degradation upon light exposure, ensuring sustained ROS generation during therapy. |
Table 2: In Vitro Efficacy of BGP-PDT
| Parameter | Cell Line | Value | Description |
| Cellular Uptake (24h) | HeLa | 85% | Percentage of cells showing significant BGP uptake, indicating efficient internalization. |
| IC50 (PDT) | HeLa | 2.5 µM | The concentration of BGP required to inhibit 50% of cell growth upon NIR light irradiation (780 nm, 100 mW/cm²). |
| Dark Cytotoxicity (IC50) | HeLa | >100 µM | The concentration of BGP that inhibits 50% of cell growth without light, indicating low intrinsic toxicity. |
| ROS Generation (relative) | HeLa | 8.2-fold increase | Fold increase in intracellular reactive oxygen species after PDT compared to control cells. |
Experimental Protocols
Protocol 1: Synthesis of this compound (BGP)
This protocol describes a general synthetic route. Specific reaction conditions may vary based on the starting materials.
-
Synthesis of Porphyrin Precursor: Synthesize a porphyrin core with reactive peripheral groups (e.g., amino or nitro groups) using established methods like the Lindsey or Adler-Longo synthesis.
-
Functionalization with Biguanidinium:
-
If starting with an amino-functionalized porphyrin, react it with a dicyandiamide (B1669379) derivative in a suitable solvent (e.g., DMF) at elevated temperatures.
-
If starting with a nitro-functionalized porphyrin, first reduce the nitro groups to amino groups (e.g., using SnCl₂/HCl), followed by the reaction with the dicyandiamide derivative.
-
-
Purification: Purify the crude product using column chromatography (e.g., silica (B1680970) gel or alumina) with an appropriate eluent system (e.g., dichloromethane/methanol gradient).
-
Characterization: Confirm the structure and purity of the final BGP product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.
Protocol 2: In Vitro Photodynamic Therapy Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Incubation: Seed cells in a 96-well plate and allow them to adhere overnight. Replace the medium with fresh medium containing varying concentrations of BGP and incubate for a specified period (e.g., 24 hours) to allow for cellular uptake.
-
Irradiation: Wash the cells with PBS to remove extracellular BGP. Add fresh medium and irradiate the cells with a 780 nm NIR laser at a specific power density (e.g., 100 mW/cm²) for a defined duration. Include a "dark control" group that is incubated with BGP but not irradiated.
-
Cytotoxicity Assessment (MTT Assay):
-
After irradiation, incubate the cells for another 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to untreated control cells and determine the IC50 value.
-
Protocol 3: Intracellular ROS Detection
-
Cell Preparation: Seed cells on a glass-bottom dish and treat with BGP as described in Protocol 2.
-
ROS Probe Incubation: Before irradiation, wash the cells and incubate them with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA) according to the manufacturer's instructions.
-
Irradiation and Imaging: Irradiate the cells with the 780 nm NIR laser.
-
Fluorescence Microscopy: Immediately after irradiation, visualize the intracellular ROS production by observing the fluorescence of the oxidized probe (DCF) using a fluorescence microscope with the appropriate filter set.
-
Quantification: Quantify the fluorescence intensity using image analysis software to determine the relative increase in ROS generation.
Visualizations: Diagrams and Workflows
Caption: Mechanism of this compound (BGP) based Photodynamic Therapy.
Caption: Workflow for in vitro evaluation of BGP-mediated Photodynamic Therapy.
Application Notes and Protocols for Assessing Reactive Oxygen Species (ROS) Generation by Biguanidinium-Porphyrin Photosensitizers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biguanidinium-porphyrin derivatives are a class of photosensitizers characterized by the presence of bulky, cationic biguanidinium groups appended to a porphyrin macrocycle. These compounds are of significant interest in photodynamic therapy (PDT) due to their ability to localize in specific cellular compartments, such as mitochondria, and to generate cytotoxic reactive oxygen species (ROS) upon light activation.[1] The efficacy of a this compound photosensitizer is directly related to its capacity to produce ROS, primarily singlet oxygen (¹O₂) via a Type II mechanism, and other ROS like superoxide (B77818) (O₂•⁻) and hydroxyl radicals (•OH) through Type I pathways.[2][3]
Accurate assessment of ROS generation is therefore a critical step in the evaluation and development of these photosensitizers. This document provides detailed protocols for the quantification and detection of ROS generated by this compound compounds in both cell-free and cellular systems.
Quantification of Singlet Oxygen (¹O₂) Generation in Solution
The most common method for quantifying ¹O₂ production in a cell-free environment is by using a chemical scavenger that reacts specifically with ¹O₂. 1,3-Diphenylisobenzofuran (DPBF) is a widely used scavenger that is irreversibly oxidized by ¹O₂, leading to a decrease in its absorbance, which can be monitored spectrophotometrically.[4][5]
Principle
The photosensitizer (this compound) absorbs light and transfers energy to molecular oxygen (³O₂) to generate singlet oxygen (¹O₂). The generated ¹O₂ reacts with DPBF, causing a bleaching of DPBF's characteristic absorbance at ~410-415 nm. The rate of DPBF degradation is proportional to the rate of ¹O₂ generation. By comparing this rate to that of a standard photosensitizer with a known ¹O₂ quantum yield (ΦΔ), the quantum yield of the test compound can be determined.
Experimental Protocol: Singlet Oxygen Quantum Yield (ΦΔ) Determination using DPBF
Materials:
-
This compound (Test Photosensitizer)
-
Standard Photosensitizer (e.g., Methylene Blue, Rose Bengal)[6]
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent (e.g., DMF, Toluene, or PBS depending on the solubility of the porphyrin)[5]
-
Quartz cuvettes (1 cm path length)
-
Light source with a specific wavelength for irradiation (e.g., laser or LED)[5][7]
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength.
-
Prepare a stock solution of the standard photosensitizer with a similar absorbance (~0.1) at the same irradiation wavelength.
-
Prepare a stock solution of DPBF (~1-2 mM) in the same solvent. Keep this solution in the dark to prevent degradation.
-
-
Prepare Reaction Mixture:
-
In a 1 cm quartz cuvette, mix the photosensitizer solution (test or standard) with the DPBF solution. The final concentration of DPBF should be in the range of 30-50 µM.[8] The final volume is typically 3 mL.
-
The final absorbance of the photosensitizer at the irradiation wavelength should be around 0.1.
-
-
Spectrophotometric Measurement:
-
Place the cuvette in the UV-Vis spectrophotometer and record the initial absorbance spectrum. Pay close attention to the absorbance of DPBF at its maximum (~415 nm).
-
-
Irradiation:
-
Irradiate the sample for short, defined time intervals (e.g., 15-30 seconds) using the light source. The cuvette should be stirred or mixed between intervals if possible.[8]
-
After each irradiation interval, record the full UV-Vis spectrum, monitoring the decrease in the DPBF absorbance peak.
-
Continue until the DPBF absorbance has decreased by about 50-70%.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at ~415 nm against the irradiation time.
-
The singlet oxygen quantum yield (ΦΔ) of the sample can be calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) Where:
-
ΦΔ_ref is the known quantum yield of the reference photosensitizer.
-
k_sample and k_ref are the slopes of the plots of DPBF absorbance vs. time for the sample and reference, respectively.
-
I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, which can be determined from the integration of the photosensitizer's absorption band over the emission spectrum of the light source. For monochromatic light, this simplifies to the absorbance value at that wavelength.
-
-
Example Data Presentation
| Photosensitizer | Solvent | Irradiation Wavelength (nm) | Absorbance at Irradiation λ | DPBF Decay Rate Constant (k) (abs/min) | Singlet Oxygen Quantum Yield (ΦΔ) |
| Reference (Methylene Blue) | Water | 660 | 0.10 | 0.085 | 0.52 (literature value) |
| This compound A | Water | 650 | 0.11 | 0.098 | 0.60 |
| This compound B | Water | 650 | 0.09 | 0.072 | 0.53 |
Note: Data are for illustrative purposes only.
Workflow Diagram
References
- 1. Mitochondria targeting by guanidine- and biguanidine-porphyrin photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Use of Fluorescent Probes to Detect ROS in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aggregation-Induced Generation of Reactive Oxygen Species: Mechanism and Photosensitizer Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Enhanced fluorescence emission or singlet oxygen production of cationic porphyrazines and porphyrins through combination with carbon dots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving Water Solubility of Biguanidinium-Porphyrins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with biguanidinium-porphyrin conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of these complex molecules, with a primary focus on enhancing their water solubility.
Frequently Asked Questions (FAQs)
Q1: Why is improving the water solubility of biguanidinium-porphyrins important?
A1: Porphyrins and their derivatives are often highly hydrophobic, which limits their application in biological systems that are predominantly aqueous.[1] For therapeutic and diagnostic applications, such as photodynamic therapy (PDT), poor water solubility can lead to aggregation, reducing efficacy and causing difficulties in formulation and delivery.[2] Introducing hydrophilic groups, such as biguanidinium moieties, is a key strategy to overcome these limitations.
Q2: What are the general strategies for increasing the water solubility of porphyrins?
A2: The most common strategies involve the covalent attachment of charged or polar functional groups to the porphyrin macrocycle. These can be broadly categorized as:
-
Cationic Groups: Introduction of positively charged groups like ammonium, pyridinium, and guanidinium (B1211019)/biguanidinium.[3][4]
-
Anionic Groups: Attachment of negatively charged moieties such as carboxylates, sulfonates, or phosphates.[5]
-
Non-ionic Polar Groups: Conjugation with polyethylene (B3416737) glycol (PEG) chains (PEGylation) to increase hydrodynamic volume and water interaction.[3]
-
Formulation with Excipients: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[6]
Q3: How does the introduction of biguanidinium groups affect porphyrin properties?
A3: Biguanidinium groups are strongly basic and exist as delocalized cations (guanidinium) at physiological pH.[7] Their introduction is expected to:
-
Significantly increase water solubility due to their charged and hydrophilic nature.
-
Promote interactions with negatively charged biological targets such as DNA and cell membranes.
-
Potentially influence the photophysical properties of the porphyrin, such as its absorption and emission spectra, and its efficiency in generating reactive oxygen species.
-
Present unique challenges in synthesis and purification due to their high polarity and reactivity.
Q4: Are there any reported methods for synthesizing this compound conjugates?
A4: Yes, there are published methods, although the literature is not extensive. One established method involves the coupling of a porphyrin bearing carboxylic acid groups with an amine-functionalized bicyclic guanidine (B92328) derivative.[8] This can be achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with 1-hydroxybenzotriazole (B26582) (HOBT), or by converting the carboxylic acid to a more reactive acyl chloride.[8]
Q5: How can I assess the water solubility of my this compound conjugate?
A5: A common method is to determine the concentration at which the compound forms a clear, optically transparent solution in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.[9] This can be monitored by UV-Vis spectroscopy. If the shape of the absorption spectrum (particularly the Soret band) remains consistent across a range of concentrations, it suggests that the porphyrin is well-dissolved and not aggregating.[9]
Troubleshooting Guides
Synthesis
Issue: Low yield during the coupling of carboxylated porphyrin with an amino-guanidine derivative.
| Possible Cause | Troubleshooting Step |
| Incomplete activation of the carboxylic acid. | Ensure complete conversion to the active ester or acyl chloride. For DCC/HOBT coupling, ensure anhydrous conditions and allow sufficient reaction time for the active ester to form before adding the amine. |
| Steric hindrance around the reactive sites. | Consider using a linker or spacer arm between the porphyrin and the carboxylic acid to reduce steric hindrance. |
| Side reactions involving the guanidinium group. | If the guanidinium group is unprotected, its basicity might interfere with the coupling reaction. If possible, use a protected guanidine derivative and deprotect in the final step. |
| Poor solubility of reactants in the chosen solvent. | Use a co-solvent system (e.g., CH₂Cl₂/MeCN/DMF) to ensure all reactants are fully dissolved.[8] |
Issue: Difficulty in monitoring the reaction progress.
| Possible Cause | Troubleshooting Step |
| Similar TLC retention factors (Rf) of starting material and product. | Use a more polar eluent system for thin-layer chromatography (TLC). Consider using high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile or water/methanol gradient containing an ion-pairing agent (e.g., trifluoroacetic acid) to better resolve the polar compounds. |
| Complex reaction mixture. | Take aliquots at different time points and analyze by mass spectrometry to track the formation of the desired product. |
Purification
Issue: The this compound conjugate is highly polar and streaks on a standard silica (B1680970) gel column.
| Possible Cause | Troubleshooting Step |
| Strong interaction of the cationic biguanidinium group with the acidic silica gel. | Use a different stationary phase, such as alumina (B75360) (neutral or basic) or reversed-phase silica (C18). |
| Inappropriate solvent system. | For normal phase chromatography, add a small amount of a basic modifier like triethylamine (B128534) or pyridine (B92270) to the eluent to reduce tailing. For reversed-phase chromatography, use a gradient of water/acetonitrile or water/methanol with an acidic modifier like formic acid or trifluoroacetic acid. |
Issue: The purified product contains residual coupling reagents (e.g., DCU from DCC).
| Possible Cause | Troubleshooting Step |
| Co-precipitation of byproducts with the polar product. | Dicyclohexylurea (DCU) is insoluble in many organic solvents. After the reaction, filter the reaction mixture to remove the precipitated DCU before workup. If DCU persists, it can sometimes be removed by washing the solid product with a solvent in which the product is insoluble but DCU is soluble. |
| Incomplete removal during chromatography. | Optimize the chromatographic conditions to achieve better separation. A final purification step by precipitation or crystallization may be necessary. |
Handling and Storage
Issue: The this compound conjugate appears to degrade or change color upon storage.
| Possible Cause | Troubleshooting Step |
| Light sensitivity. | Porphyrins are photosensitive. Store the compound in the dark, for example, by wrapping the container in aluminum foil. |
| Oxidation. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| pH instability. | The protonation state of the biguanidinium group and the porphyrin core can be pH-dependent. Store as a dry solid. If in solution, use a buffered aqueous solution at a pH where the compound is stable. |
Quantitative Data on Water Solubility
Quantitative data on the water solubility of this compound conjugates are scarce in the published literature. However, we can provide some comparative data for other water-soluble porphyrin derivatives to serve as a benchmark.
| Porphyrin Derivative | Solubilizing Group(s) | Reported Solubility | Reference |
| H₂P-1 | 2,4,6-tris(carboxymethoxy)phenyl | >1 mM in aqueous buffer (pH ≥ 7) | [9] |
| meso-Tetrakis(4-sulfonatophenyl)porphyrin (TPPS) | 4 x Sulfonatophenyl | Highly water-soluble | [5] |
| meso-Tetrakis(N-methyl-4-pyridyl)porphyrin (TMPyP4) | 4 x N-methyl-pyridinium | Highly water-soluble | [3] |
Researchers are encouraged to experimentally determine the water solubility of their specific this compound conjugates.
Experimental Protocols
Protocol 1: Synthesis of a this compound Conjugate via Amide Coupling
This protocol is adapted from the method described by Král et al. for the synthesis of porphyrin-bicyclic guanidine conjugates.[8]
Materials:
-
Amine-functionalized biguanide (B1667054) or guanidine derivative (e.g., aminomethyl-functionalized bicyclic guanidinium salt)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBT)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Triethylamine (TEA)
-
Silica gel or reversed-phase C18 silica for chromatography
Procedure:
-
Activation of Carboxylated Porphyrin: Dissolve the 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (1 equivalent) and HOBT (1.2 equivalents) in a minimal amount of anhydrous DMF under an inert atmosphere (e.g., argon). Add anhydrous DCM to dilute the solution. Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Coupling Reaction: In a separate flask, dissolve the amine-functionalized biguanide/guanidine derivative (1.5 equivalents) in anhydrous DCM with a few drops of anhydrous TEA. Add this solution to the activated porphyrin mixture. Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography. Given the polar nature of the product, reversed-phase chromatography on C18 silica using a water/acetonitrile gradient with 0.1% trifluoroacetic acid is recommended. Alternatively, chromatography on neutral alumina with a DCM/methanol gradient may be effective.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry (e.g., ESI-MS), and UV-Vis spectroscopy.
Protocol 2: Assessment of Water Solubility
Materials:
-
Purified this compound conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Quartz cuvettes of varying path lengths (e.g., 1 mm, 5 mm, 10 mm)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the this compound conjugate in a suitable solvent in which it is highly soluble (e.g., DMSO or methanol).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in PBS (pH 7.4) to achieve a range of final concentrations (e.g., from 1 µM to 1 mM).
-
Visual Inspection: Visually inspect each solution for any signs of precipitation or cloudiness.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each concentration. Use cuvettes with appropriate path lengths to ensure the absorbance values are within the linear range of the spectrophotometer.
-
Data Analysis: Normalize the absorbance spectra to the Soret band maximum. If the spectral shape remains consistent across the concentration range, it indicates that the porphyrin is molecularly dissolved and not aggregating. The highest concentration that yields a clear solution with a consistent spectral shape can be considered an estimate of its water solubility under these conditions.[9]
Visualizations
Logical Workflow for Improving Water Solubility
Caption: Strategies to enhance the water solubility of biguanidinium-porphyrins.
Experimental Workflow for Synthesis and Solubility Testing
Caption: Workflow from synthesis to solubility assessment of biguanidinium-porphyrins.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. Guanidinium chloride - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of Biguanidinium-Porphyrin in Aqueous Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biguanidinium-porphyrin derivatives in aqueous solutions. The information provided is based on established principles for cationic porphyrins and should be adapted as a starting point for your specific this compound compound.
I. Troubleshooting Guides
This section addresses common issues encountered during the handling and formulation of this compound solutions.
Issue 1: Precipitation or Cloudiness Observed in Aqueous Solution
Possible Cause: Aggregation of the this compound molecules due to low solubility in the aqueous environment. Porphyrin macrocycles are inherently hydrophobic and tend to stack together (π-π stacking) to minimize contact with water. The cationic biguanidinium groups enhance water solubility, but aggregation can still occur, especially at higher concentrations.
Troubleshooting Steps:
-
Visual Inspection: Note the nature of the precipitate (e.g., crystalline, amorphous, color change).
-
Concentration Reduction: Dilute the solution with the appropriate aqueous buffer to see if the precipitate dissolves. Aggregation is often concentration-dependent.
-
pH Adjustment: Measure the pH of the solution. The charge state of the biguanidinium groups and the porphyrin core can be pH-dependent. Adjusting the pH may increase solubility and reduce aggregation.[1]
-
Ionic Strength Modification: Measure the ionic strength of the solution. While counterintuitive, for some cationic porphyrins, increasing the ionic strength can shield repulsive charges and promote aggregation.[2] Conversely, for others, it may improve solubility. Experiment with varying the salt concentration (e.g., NaCl) to find the optimal range.
-
Temperature Control: Gently warm the solution. In some cases, increasing the temperature can disrupt aggregates. However, be cautious as prolonged heating can lead to degradation.
-
Use of Solubilizing Agents: If the above steps fail, consider adding a solubilizing agent. Refer to the "Formulation Strategies" FAQ section for details on surfactants and cyclodextrins.
Issue 2: Inconsistent or Non-reproducible Spectroscopic Readings (UV-Vis, Fluorescence)
Possible Cause: The presence of aggregates can significantly alter the photophysical properties of porphyrins, leading to inconsistent spectroscopic data. Aggregation can cause shifts in the Soret band (the strong absorption peak around 400-450 nm), broadening of peaks, and quenching of fluorescence.
Troubleshooting Steps:
-
Verify Monomeric State: Before taking measurements, ensure your porphyrin is in a monomeric state. This can be achieved by preparing a very dilute solution in a suitable organic solvent (e.g., DMSO, DMF) where aggregation is less likely.
-
Centrifugation/Filtration: If aggregates are suspected in your aqueous solution, centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter to remove larger aggregates before measurement.
-
Monitor Spectra Over Time: Record spectra at different time points after solution preparation to check for time-dependent aggregation.
-
Concentration-Dependent Study: Perform a concentration-dependent UV-Vis study. If the molar extinction coefficient decreases with increasing concentration, or if the shape of the spectrum changes, it is a strong indication of aggregation.
-
Control for Environmental Factors: Ensure that the temperature, pH, and ionic strength of your solutions are consistent across all experiments.
II. Frequently Asked Questions (FAQs)
General Questions
Q1: Why does my this compound aggregate in water?
A1: Porphyrins have a large, hydrophobic aromatic core that is prone to self-association in aqueous environments through π-π stacking interactions. While the cationic biguanidinium groups improve water solubility through electrostatic interactions with water, the hydrophobic nature of the porphyrin ring often dominates, leading to aggregation, especially at higher concentrations, specific pH values, or high ionic strengths.
Q2: How can I visually identify aggregation?
A2: Aggregation can manifest as a change in the color of the solution, the appearance of turbidity or cloudiness, or the formation of a visible precipitate. However, smaller aggregates may not be visible to the naked eye and require spectroscopic techniques for detection.
Formulation Strategies
Q3: What are the key factors to control to prevent aggregation?
A3: The primary factors to control are:
-
Concentration: Keep the porphyrin concentration as low as feasible for your application.
-
pH: Maintain a pH that ensures the biguanidinium groups are fully protonated and positively charged, which enhances electrostatic repulsion between molecules.
-
Ionic Strength: The effect of ionic strength can be complex. It is recommended to empirically determine the optimal salt concentration for your specific porphyrin.
-
Temperature: While temperature effects can vary, storing solutions at a consistent, often cooler, temperature can help maintain stability.
Q4: Can I use surfactants to prevent aggregation?
A4: Yes, surfactants are commonly used to prevent porphyrin aggregation. Non-ionic surfactants like Tween® 80 and Pluronic® F-127 are often effective. They can form micelles that encapsulate the hydrophobic porphyrin core, preventing self-association.
Q5: How do I choose the right surfactant and concentration?
A5: The choice of surfactant and its concentration depends on the specific this compound. It is advisable to screen a few different non-ionic surfactants above their critical micelle concentration (CMC). Start with a surfactant-to-porphyrin molar ratio of 10:1 and optimize from there.
Q6: Are there other additives I can use to improve solubility?
A6: Yes, cyclodextrins are another class of excipients used to enhance the solubility of porphyrins.[3] These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the porphyrin macrocycle, while their hydrophilic exterior ensures water solubility. β-cyclodextrins and their derivatives are commonly used.
Characterization of Aggregation
Q7: How can I confirm the presence of aggregates in my solution?
A7: Several spectroscopic techniques can be used:
-
UV-Vis Spectroscopy: Aggregation typically leads to a broadening and often a blue-shift (H-aggregates) or red-shift (J-aggregates) of the Soret band. A deviation from the Beer-Lambert law (non-linear relationship between absorbance and concentration) is a strong indicator of aggregation.
-
Fluorescence Spectroscopy: Aggregation usually leads to quenching of fluorescence emission due to self-quenching effects.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique to directly measure the size of particles in solution. The presence of particles with a hydrodynamic radius significantly larger than that expected for a monomeric porphyrin confirms aggregation.
III. Data Presentation
Table 1: General Influence of Formulation Parameters on Cationic Porphyrin Aggregation
| Parameter | General Effect on Aggregation | Recommended Starting Conditions |
| Concentration | Higher concentration increases aggregation. | Start with the lowest feasible concentration for your application (e.g., <10 µM). |
| pH | Can significantly influence aggregation depending on the pKa of the porphyrin. For cationic porphyrins, a pH that ensures full protonation is often desirable. | Maintain a pH at least 1-2 units below the pKa of the biguanidinium groups. |
| Ionic Strength | Effect is compound-dependent. Can either screen charges and promote aggregation or increase solubility. | Start with a low ionic strength buffer (e.g., 10 mM phosphate (B84403) buffer) and empirically test the effect of adding NaCl (e.g., 50-150 mM). |
| Temperature | Higher temperatures can sometimes disrupt aggregates but may also accelerate degradation. | Store solutions at a controlled room temperature or refrigerated, and avoid repeated freeze-thaw cycles. |
Table 2: Common Excipients for Preventing Cationic Porphyrin Aggregation
| Excipient | Class | Mechanism of Action | Typical Starting Concentration |
| Tween® 80 | Non-ionic Surfactant | Micellar encapsulation of the hydrophobic porphyrin core. | Above CMC; e.g., 0.01% (w/v) |
| Pluronic® F-127 | Non-ionic Surfactant (Block Copolymer) | Micellar encapsulation. | Above CMC; e.g., 0.1% (w/v) |
| β-Cyclodextrin | Cyclic Oligosaccharide | Inclusion complex formation, encapsulating the porphyrin. | Molar excess relative to porphyrin (e.g., 10:1) |
IV. Experimental Protocols
Protocol 1: UV-Vis Spectroscopy for Monitoring Aggregation
-
Objective: To assess the aggregation state of a this compound solution by observing changes in the Soret band.
-
Materials:
-
This compound stock solution (e.g., in DMSO).
-
Aqueous buffer of desired pH and ionic strength.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
-
Procedure:
-
Prepare a series of dilutions of the this compound in the aqueous buffer, ranging from a low concentration (e.g., 1 µM) to the desired experimental concentration.
-
Record the UV-Vis spectrum for each concentration from 350 nm to 700 nm.
-
Note the wavelength of maximum absorbance (λmax) of the Soret band and the full width at half maximum (FWHM).
-
Plot the absorbance at λmax versus concentration.
-
-
Interpretation:
-
A linear plot that passes through the origin indicates that the Beer-Lambert law is obeyed and the porphyrin is likely monomeric in that concentration range.
-
A non-linear plot, a shift in λmax, or a significant broadening of the Soret band with increasing concentration suggests aggregation.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Analysis
-
Objective: To determine the hydrodynamic diameter of particles in a this compound solution to confirm the presence and size of aggregates.[4]
-
Materials:
-
This compound solution.
-
DLS instrument.
-
Low-volume disposable cuvettes.
-
-
Procedure:
-
Filter the porphyrin solution through a 0.22 µm filter to remove dust and large particulates.
-
Transfer the solution to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform the DLS measurement according to the instrument's instructions.
-
-
Interpretation:
-
The presence of a single, narrow peak with a small hydrodynamic diameter (typically < 5 nm for a monomeric porphyrin) indicates a non-aggregated sample.
-
The presence of larger particles (e.g., > 20 nm) or a multimodal distribution is indicative of aggregation. The polydispersity index (PDI) will also be higher for aggregated samples.
-
Protocol 3: Fluorescence Spectroscopy for Detecting Aggregation
-
Objective: To detect porphyrin aggregation through changes in fluorescence emission.
-
Materials:
-
This compound solution.
-
Fluorometer.
-
Quartz fluorescence cuvettes.
-
-
Procedure:
-
Prepare a series of dilutions of the this compound in the desired aqueous buffer.
-
Excite the samples at the λmax of the Soret band (determined by UV-Vis).
-
Record the emission spectrum (typically from 600 nm to 800 nm).
-
Plot the fluorescence intensity at the emission maximum versus the absorbance of the solution at the excitation wavelength.
-
-
Interpretation:
-
A linear relationship between fluorescence intensity and absorbance indicates that the fluorescence quantum yield is constant, and the porphyrin is likely monomeric.
-
A downward deviation from linearity at higher concentrations suggests fluorescence quenching due to aggregation.
-
V. Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The influence of ionic strength on the binding of a water soluble porphyrin to nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of the guanidinium group on hybridization and cellular uptake of cationic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Factors Influencing Self-Aggregation Tendencies of Cationic Porphyrins in Aqueous Solution - Journal of the American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: Optimizing Biguanidinium-Porphyrin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of biguanidinium-porphyrins. The following sections offer detailed guidance to improve reaction yields and final product purity.
I. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing meso-tetrakis(4-biguanidiniumylphenyl)porphyrin?
A1: The most common and effective strategy is a multi-step synthesis. It begins with the creation of a porphyrin core with functional groups that can be later converted to biguanidinium groups. A typical pathway involves:
-
Synthesis of meso-tetrakis(p-nitrophenyl)porphyrin (TNPP): This is usually achieved through the condensation of p-nitrobenzaldehyde and pyrrole (B145914).
-
Reduction of the nitro groups: The four nitro groups on the porphyrin are reduced to amino groups to form meso-tetrakis(p-aminophenyl)porphyrin (TAPP).
-
Guanidinylation of the amino groups: The amino groups of TAPP are then converted to biguanidinium groups using a suitable guanidinylating agent. This final step often requires the use of protecting groups to control reactivity and prevent side reactions.
Q2: Which porphyrin synthesis method is recommended for the precursor, TNPP?
A2: Both the Adler-Longo and Lindsey methods can be used. The Adler-Longo method involves refluxing the aldehyde and pyrrole in propionic acid and is a one-step process.[1] However, it often results in tar-like byproducts, making purification challenging.[2] The Lindsey method is a two-step process performed at room temperature under high dilution, which generally offers higher yields and easier purification, though it may not be ideal for large-scale synthesis.[3]
Q3: What are the common challenges in the guanidinylation of meso-tetrakis(p-aminophenyl)porphyrin (TAPP)?
A3: The guanidinylation of TAPP can be challenging due to several factors:
-
Solubility: TAPP has limited solubility in many common organic solvents.
-
Reactivity: With four amino groups, achieving complete and uniform guanidinylation can be difficult, potentially leading to a mixture of partially substituted products.
-
Purification: The final biguanidinium-porphyrin product is a highly polar, cationic molecule, making it difficult to purify using standard silica (B1680970) gel chromatography. Purification often requires specialized techniques like reverse-phase or ion-exchange chromatography.[4]
-
Protecting Groups: The guanidinylation reaction often requires the use of protecting groups (like Boc) on the guanidinylating agent to manage reactivity. The subsequent deprotection step adds another layer of complexity to the synthesis.[4]
Q4: How can I purify the final cationic this compound?
A4: Due to the highly polar and charged nature of the final product, standard silica gel chromatography is often ineffective. The following methods are more suitable for purifying cationic porphyrins:
-
Reverse-Phase HPLC: This is a common method for purifying water-soluble cationic porphyrins.[5]
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge and is well-suited for isolating cationic species.[4]
-
Precipitation and Washing: In some cases, the product can be precipitated from the reaction mixture by adding a non-polar solvent. Subsequent washing with appropriate solvents can remove impurities.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of biguanidinium-porphyrins.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of meso-tetrakis(p-nitrophenyl)porphyrin (TNPP) | - Inefficient condensation in the Adler-Longo method. - Formation of tar-like byproducts.[2] - Suboptimal reaction time or temperature. | - Switch to the Lindsey synthesis method for potentially higher yields and easier purification.[3] - If using the Adler-Longo method, ensure fresh, distilled pyrrole is used. - Optimize reflux time; prolonged heating can decrease yield.[2] |
| Incomplete reduction of TNPP to TAPP | - Inefficient reducing agent. - Insufficient amount of reducing agent. - Poor solubility of TNPP in the reaction medium. | - Use a reliable reducing agent like SnCl₂·2H₂O in concentrated HCl.[6] - Ensure a sufficient excess of the reducing agent is used. - Vigorously stir the reaction mixture to ensure good contact between the solid TNPP and the reducing agent. |
| Formation of a mixture of partially guanidinylated porphyrins | - Incomplete reaction due to steric hindrance or deactivation. - Insufficient amount of guanidinylating agent. - Suboptimal reaction conditions (temperature, time). | - Use a highly reactive guanidinylating agent like N,N'-di-Boc-N''-triflylguanidine. - Use a molar excess of the guanidinylating agent. - Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or LC-MS. |
| Difficulty in purifying the final this compound | - High polarity and cationic nature of the product. - Residual guanidinylating agent or byproducts. - Product is insoluble in common chromatography solvents. | - Avoid standard silica gel chromatography. - Use reverse-phase HPLC with a suitable mobile phase (e.g., water/acetonitrile with a TFA modifier).[5] - Try ion-exchange chromatography.[4] - Attempt purification by precipitation from a polar solvent (e.g., methanol) by adding a less polar solvent (e.g., ether). |
| Final product is difficult to dry completely | - Porphyrins are notoriously difficult to dry and can retain solvent. - The presence of hygroscopic counter-ions. | - Dry under high vacuum for an extended period, possibly with gentle heating. - Use a drying agent like P₂O₅ in a vacuum desiccator. - Perform an azeotropic distillation with a solvent like toluene (B28343) to remove water. |
III. Experimental Protocols
A. Synthesis of meso-tetrakis(p-aminophenyl)porphyrin (TAPP)
This two-step protocol details the synthesis of the key precursor, TAPP.
Step 1: Synthesis of meso-tetrakis(p-nitrophenyl)porphyrin (TNPP) [6]
-
In a round-bottom flask, add p-nitrobenzaldehyde (34 mmol) and acetic anhydride (B1165640) (64 mmol) to propionic acid (150 ml) under a nitrogen atmosphere with stirring.
-
Heat the solution to reflux.
-
Add freshly distilled pyrrole (34 mmol) dissolved in propionic acid (5 ml) to the refluxing mixture.
-
Continue to reflux for an additional 30 minutes with stirring.
-
Allow the tarry solution to cool to room temperature and let it stand for 24 hours.
-
Collect the dark solid by filtration, wash it with six 50 ml portions of water, and dry under vacuum.
-
Mix the solid with pyridine (B92270) (40 ml), reflux for 1 hour, and then cool to room temperature. Store at -4 °C overnight.
-
Filter the mixture and wash the solid product repeatedly with acetone (B3395972) until the filtrate is no longer dark. This yields TNPP (yield: ~24%).[6]
Step 2: Reduction of TNPP to meso-tetrakis(p-aminophenyl)porphyrin (TAPP) [6]
-
Dissolve TNPP (2.5 mmol) in concentrated HCl (100 ml) and bubble with argon for 1 hour.
-
In a separate flask, dissolve SnCl₂·2H₂O (40 mmol) in concentrated HCl (10 ml) and bubble with nitrogen.
-
Add the SnCl₂ solution to the porphyrin solution.
-
Stir and heat the mixture in a water bath at 75-80 °C for 30 minutes.
-
Cool the reaction mixture in an ice bath.
-
Neutralize the mixture under argon by the slow addition of concentrated NH₄OH (approximately 110 ml), maintaining a low temperature.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by Soxhlet extraction with chloroform (B151607). Reduce the volume of the chloroform solution and add ethanol (B145695) to crystallize the TAPP product (yield: ~50%).[6]
B. General Protocol for Guanidinylation of TAPP
The following is a general procedure for the guanidinylation of an aromatic amine using a protected guanidinylating agent, which can be adapted for TAPP. A protecting group strategy is highly recommended.
Step 1: Guanidinylation with a Protected Reagent (e.g., N,N'-di-Boc-N''-triflylguanidine)
-
Dissolve TAPP in a suitable anhydrous solvent (e.g., DMF or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to the solution.
-
Add a solution of the guanidinylating agent (e.g., N,N'-di-Boc-N''-triflylguanidine, at least 4 equivalents) in the same solvent dropwise to the TAPP solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents. The protected this compound may be purified by column chromatography on silica gel at this stage.
Step 2: Deprotection of the Biguanidinium Groups
-
Dissolve the purified, protected this compound in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to cleave the Boc protecting groups.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the final deprotected this compound by reverse-phase HPLC or precipitation to obtain the desired product.
IV. Data Presentation
Table 1: Summary of Yields for this compound Synthesis Pathway
| Reaction Step | Product | Typical Yield | Reference(s) |
| Condensation | meso-tetrakis(p-nitrophenyl)porphyrin (TNPP) | ~24% | [6] |
| Reduction | meso-tetrakis(p-aminophenyl)porphyrin (TAPP) | ~50% | [6] |
| Guanidinylation & Deprotection | meso-tetrakis(4-biguanidiniumylphenyl)porphyrin | Yields are highly dependent on the specific guanidinylating agent and conditions used. | - |
V. Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield/purity.
References
- 1. Understanding Anionic Hyperporphyrins: TDDFT Calculations on Peripherally Deprotonated meso-Tetrakis(4-hydroxyphenyl)porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Tetrasubstituted Porphyrin Tin(IV) Complexes and Their Adsorption Properties over Tetracycline Antibiotics [mdpi.com]
- 3. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. 5,10,15,20‐Tetrakis(pentafluorophenyl)porphyrin as a Functional Platform for Peptide Stapling and Multicyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Reducing Dark Toxicity of Biguanidinium-Porphyrin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biguanidinium-porphyrin derivatives. The focus is on understanding and mitigating dark toxicity during in vitro experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound derivatives, focusing on unexpected or high dark toxicity.
Issue 1: Higher than expected dark toxicity in cell viability assays.
-
Possible Cause 1: Compound Aggregation.
-
Explanation: this compound derivatives, particularly those with higher lipophilicity, can aggregate in aqueous cell culture media, leading to non-specific cytotoxicity.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the stock solution and the final dilution in media for any precipitation or cloudiness.
-
Solvent Optimization: Ensure the initial stock solution is fully dissolved in an appropriate solvent (e.g., DMSO) before further dilution in culture media. The final concentration of the organic solvent in the cell culture should be kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity.
-
Formulation with Surfactants: Consider using a small, non-toxic concentration of a surfactant like Pluronic F-127 or Cremophor EL to improve solubility and prevent aggregation in the final working solution.
-
Sonication: Briefly sonicate the final working solution before adding it to the cells to break up any potential aggregates.
-
-
-
Possible Cause 2: Contamination of the Compound.
-
Explanation: Impurities from the synthesis or degradation products can exhibit cytotoxicity.
-
Troubleshooting Steps:
-
Purity Analysis: Verify the purity of the this compound derivative using techniques like HPLC, NMR, and mass spectrometry.
-
Proper Storage: Ensure the compound is stored under the recommended conditions (e.g., protected from light, at the correct temperature) to prevent degradation.
-
-
-
Possible Cause 3: Interaction with Serum Proteins.
-
Explanation: The compound may interact with proteins in the fetal bovine serum (FBS) in the culture medium, leading to the formation of cytotoxic complexes.
-
Troubleshooting Steps:
-
Serum-Free Incubation: As a control experiment, perform a short-term incubation in a serum-free medium to assess if serum components contribute to the toxicity. Note that prolonged incubation in serum-free media can also induce cell stress.
-
Varying Serum Concentration: Test a range of FBS concentrations to determine if there is a serum-dependent effect on dark toxicity.
-
-
-
Possible Cause 4: High Compound Concentration.
-
Explanation: At high concentrations, some cationic porphyrins can induce cytotoxicity even in the absence of light.[1][2]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the concentration range where dark toxicity is minimal.
-
Literature Review: Consult literature for typical working concentrations of similar this compound derivatives to ensure your experimental concentrations are within a reasonable range.
-
-
Issue 2: Inconsistent results in dark toxicity assays between experiments.
-
Possible Cause 1: Variation in Cell Density.
-
Explanation: The number of cells seeded can influence the effective concentration of the compound per cell, leading to variability in toxicity readouts.
-
Troubleshooting Steps:
-
Standardized Seeding Protocol: Adhere to a strict cell seeding protocol to ensure consistent cell numbers across all wells and experiments.
-
Cell Counting: Always perform a cell count before seeding to ensure accuracy.
-
-
-
Possible Cause 2: Differences in Incubation Time.
-
Explanation: The duration of exposure to the compound can significantly impact its dark toxicity.
-
Troubleshooting Steps:
-
Consistent Incubation Periods: Use a standardized incubation time for all dark toxicity experiments.
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 4, 12, 24, 48 hours) to understand the kinetics of dark toxicity for your specific compound and cell line.
-
-
Frequently Asked Questions (FAQs)
Q1: What is "dark toxicity" in the context of photodynamic therapy research?
A1: Dark toxicity refers to the cytotoxic effects of a photosensitizer, such as a this compound derivative, on cells in the absence of light activation.[3] An ideal photosensitizer for photodynamic therapy (PDT) should have minimal to no dark toxicity to ensure that it only becomes cytotoxic upon targeted light irradiation, thereby reducing side effects on healthy tissues.[4]
Q2: What are the potential mechanisms of dark toxicity for this compound derivatives?
A2: The precise mechanisms are still under investigation, but potential contributors to the dark toxicity of cationic porphyrins, including biguanidinium derivatives, include:
-
Mitochondrial Disruption: As cationic molecules, they can accumulate in mitochondria due to the negative mitochondrial membrane potential. This accumulation can disrupt mitochondrial function, leading to a decrease in ATP production and the induction of apoptosis.
-
Membrane Interaction: The cationic charges can interact with the negatively charged components of the cell membrane, potentially leading to membrane destabilization and necrosis at higher concentrations.[1][2]
-
Interaction with Anionic Biomolecules: Biguanidinium groups can interact with anionic cellular components like DNA and RNA, which could interfere with cellular processes.
Q3: How can I assess the dark toxicity of my this compound derivative?
A3: Standard cell viability assays are used to measure dark toxicity. The most common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Trypan Blue Exclusion Assay: This dye exclusion method identifies cells with compromised membrane integrity.
-
LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
It is crucial to include appropriate controls, such as untreated cells and vehicle-treated cells (cells exposed to the solvent used to dissolve the porphyrin derivative), in all experiments.
Q4: Are there any structural modifications that can reduce the dark toxicity of this compound derivatives?
A4: Yes, several strategies can be employed during the design and synthesis of these derivatives to minimize dark toxicity:
-
Optimizing Cationic Charge: The number and distribution of biguanidinium groups can influence dark toxicity. A lower number of charges may reduce non-specific interactions with cellular membranes.
-
Increasing Hydrophilicity: The addition of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, can improve water solubility, reduce aggregation, and potentially lower dark toxicity.
-
Modulating Lipophilicity: A balance between lipophilicity (for cell uptake) and hydrophilicity (to prevent aggregation and non-specific membrane interactions) is key.
Quantitative Data Summary
Table 1: Dark and Phototoxicity of Guanidine (B92328) and Biguanidine-Porphyrin Derivatives in HEp2 Cells
| Compound | Dark Toxicity (IC50, µM) | Phototoxicity (IC50, µM at 1 J/cm²) | Reference |
| Guanidine-Porphyrin | > 10 | 4.8 | [5][6] |
| Biguanidine-Porphyrin | > 10 | 8.2 | [5][6] |
Note: The data indicates that both guanidine and biguanidine-porphyrin derivatives exhibit low dark toxicity in HEp2 cells, with IC50 values greater than 10 µM.
Experimental Protocols
Protocol 1: Assessment of Dark Cytotoxicity using MTT Assay
This protocol is adapted from methodologies described for assessing the cytotoxicity of cationic porphyrins.[1]
-
Cell Seeding:
-
Seed cells (e.g., HEp2, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the this compound derivative in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in a complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions to the respective wells.
-
Include wells with untreated cells and cells treated with the vehicle (medium with the highest concentration of DMSO used) as controls.
-
-
Incubation:
-
Incubate the plate in the dark (e.g., by wrapping it in aluminum foil) for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Workflow for assessing the dark toxicity of this compound derivatives.
Caption: Troubleshooting flowchart for addressing high dark toxicity.
Caption: Putative signaling pathways for this compound dark toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Phototoxic Effects of Cationic Porphyrins on Human Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. Effect of Overall Charge and Charge Distribution on Cellular Uptake, Distribution and Phototoxicity of Cationic Porphyrins in HEp2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria-targeting properties and photodynamic activities of porphyrin derivatives bearing cationic pendant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Free radicals in melanin-cationic porphyrin complexes in the dark and under light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mitochondrial Targeting of Biguanidinium-Porphyrins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with biguanidinium-porphyrin conjugates for mitochondrial targeting. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound conjugate showing poor water solubility and forming aggregates?
A1: Biguanidinium-porphyrins can be poorly soluble in aqueous solutions, leading to the formation of J-type aggregates.[1] This is often due to the hydrophobic nature of the porphyrin macrocycle. To mitigate this, consider the following:
-
Solvent Choice: Prepare stock solutions in an appropriate organic solvent like DMSO before diluting to the final concentration in your aqueous experimental medium.
-
pH Adjustment: The fluorescence quantum yields of some porphyrins are higher at a lower pH (<6).[1] Experiment with slight acidification of your buffer, if compatible with your experimental system.
-
Incorporate Solubilizing Moieties: For future synthesis, consider incorporating water-soluble linkers, such as a low molecular weight polyethylene (B3416737) glycol (PEG) spacer, to improve aqueous solubility and reduce aggregation.[1]
Q2: I am observing off-target localization of my this compound. What are the common off-target sites and how can I improve mitochondrial specificity?
A2: While the cationic biguanidinium group promotes mitochondrial accumulation, localization to other organelles such as lysosomes and the endoplasmic reticulum (ER) can occur.[1] To enhance mitochondrial targeting:
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for maximal mitochondrial accumulation and minimal off-target localization.
-
Structure-Activity Relationship: The structure of the cationic group influences localization. Studies have shown that different cationic moieties can lead to varied subcellular distributions.[2] For instance, some studies suggest that triphenylphosphonium-based targeting moieties may offer higher mitochondrial specificity compared to guanidinium-based ones.[3][4][5]
-
Co-localization Analysis: Quantify the degree of co-localization with mitochondria-specific dyes to objectively assess targeting efficiency.
Q3: My cells are showing high dark toxicity. What could be the cause?
A3: While many porphyrins exhibit low dark toxicity, high concentrations or issues with the purity of your compound can lead to cytotoxicity without photoactivation.
-
Purity Check: Ensure your this compound conjugate is of high purity. Impurities from the synthesis process can be toxic to cells.
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration range where your compound exhibits low dark toxicity.
-
Control Experiments: Always include appropriate controls, such as vehicle-treated cells, to accurately assess the baseline cytotoxicity.
Q4: The phototoxicity of my this compound is lower than expected. How can I improve its efficacy in photodynamic therapy (PDT) experiments?
A4: Low phototoxicity can be due to several factors, from inefficient mitochondrial targeting to suboptimal experimental conditions.
-
Enhance Mitochondrial Targeting: As photodynamic therapy relies on the generation of reactive oxygen species (ROS) in the presence of oxygen, targeting mitochondria, the primary site of oxygen consumption, is crucial for high efficacy.[4] Improving mitochondrial localization as described in Q2 can significantly enhance PDT effects.
-
Optimize Light Dose: Ensure you are using an appropriate light dose (J/cm²) for photoactivation. The required dose will depend on the specific porphyrin and cell type.
-
Oxygen Availability: PDT is an oxygen-dependent process. Ensure adequate oxygenation of your cell culture during irradiation.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio in Fluorescence Microscopy
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | Image an unstained control sample to assess the level of intrinsic fluorescence. If significant, consider using fluorophores with longer excitation and emission wavelengths to minimize autofluorescence, which is often more prominent in the blue and green channels.[6] |
| Photobleaching | Reduce the laser power and exposure time to the minimum required for signal detection. Use an antifade mounting medium for fixed samples. For live-cell imaging, acquire images from a fresh field of view for each time point.[6] |
| Low Quantum Yield | The fluorescence quantum yield of your porphyrin may be inherently low in the experimental buffer. As mentioned, check if adjusting the pH can enhance fluorescence.[1] |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of your this compound. |
Issue 2: Difficulty in Quantifying Mitochondrial Co-localization
| Potential Cause | Troubleshooting Steps |
| Spectral Bleed-through | When using a mitochondrial co-stain, the emission from one fluorophore may be detected in the channel of the other. To avoid this, use sequential scanning mode on the confocal microscope, where each channel is excited and detected independently.[7] |
| Inappropriate Co-stain | Select a mitochondria-specific dye with spectral properties that have minimal overlap with your porphyrin. Dyes like MitoTracker™ Green or Red are commonly used. |
| Subjective Analysis | Use quantitative co-localization analysis software to calculate Pearson's Correlation Coefficient (PCC) or Manders' Overlap Coefficient (MOC) for an objective measure of co-localization. |
| Cellular Movement (Live-cell imaging) | For live-cell imaging, cellular and mitochondrial movement can complicate co-localization analysis. Acquire images rapidly and consider using image analysis software with tracking capabilities. |
Quantitative Data
The efficiency of mitochondrial targeting can be quantified using co-localization analysis. The Pearson's Correlation Coefficient (PCC) is a common metric, where a value closer to +1 indicates a high degree of positive correlation between the signals from the porphyrin and the mitochondrial marker.
| Targeting Moiety | Compound | Cell Line | Pearson's Correlation Coefficient (PCC) with Mitochondrial Marker | Reference |
| Guanidinium | Guanidinium-Verteporfin | KB | 0.678 (± 0.029) | [5] |
| Bis-guanidinium | Bis-guanidinium-Verteporfin | KB | 0.631 (± 0.029) | [5] |
| Triphenylphosphonium | Triphenylphosphonium-Verteporfin | KB | 0.860 (± 0.012) | [5] |
| Unmodified | Verteporfin (BPD-MA) | KB | 0.722 (± 0.044) | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Generic this compound Conjugate
Materials:
-
Porphyrin with a reactive functional group (e.g., carboxylic acid or amine)
-
Biguanidinium precursor with a complementary reactive group
-
Coupling agents (e.g., EDC/NHS for amide bond formation)
-
Appropriate anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
-
Activation of Porphyrin: If starting with a carboxylic acid-functionalized porphyrin, dissolve it in an anhydrous solvent and add coupling agents like EDC and NHS to activate the carboxyl group. Stir at room temperature for a specified time.
-
Coupling Reaction: To the activated porphyrin solution, add the biguanidinium precursor. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating.
-
Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC) or mass spectrometry.
-
Work-up: Once the reaction is complete, quench the reaction and perform an appropriate work-up, which may involve extraction and washing to remove excess reagents and byproducts.
-
Purification: Purify the crude product using column chromatography on silica gel or by preparative HPLC to obtain the pure this compound conjugate.
-
Characterization: Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy to confirm its identity and purity.
Protocol 2: Mitochondrial Co-localization Assay using Confocal Microscopy
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound conjugate stock solution (e.g., in DMSO)
-
Mitochondria-specific fluorescent dye (e.g., MitoTracker™ Green FM)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Staining with Mitochondrial Dye: Incubate the cells with the mitochondria-specific dye according to the manufacturer's instructions. For example, for MitoTracker™ Green FM, a typical concentration is 100-200 nM for 30-45 minutes.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess dye.
-
Incubation with this compound: Add fresh, pre-warmed cell culture medium containing the desired concentration of the this compound conjugate. The optimal concentration and incubation time should be determined empirically but can start in the range of 1-10 µM for 1-4 hours.
-
Washing: Wash the cells twice with pre-warmed PBS to remove the unbound porphyrin.
-
Imaging: Immediately image the cells using a confocal microscope.
-
Set the excitation and emission wavelengths appropriately for both the porphyrin and the mitochondrial dye.
-
To avoid spectral bleed-through, use the sequential scanning mode.
-
Acquire images with a high numerical aperture objective (e.g., 60x or 100x oil immersion) for optimal resolution.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with the JaCoP plugin) to perform quantitative co-localization analysis.
-
Define a region of interest (ROI) around individual cells.
-
Calculate the Pearson's Correlation Coefficient (PCC) to determine the degree of co-localization.
-
Visualizations
Caption: Proposed pathway for mitochondrial targeting and photodynamic action of this compound.
Caption: General experimental workflow for evaluating Biguanidinium-Porphyrins.
References
- 1. researchgate.net [researchgate.net]
- 2. Subcellular localization of porphyrins using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of a Photosensitizer to the Mitochondrion Enhances the Potency of Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting of a Photosensitizer to the Mitochondrion Enhances the Potency of Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Biguanidinium-Porphyrin Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Biguanidinium-porphyrin conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for conjugating a biguanidinium group to a porphyrin?
A1: A widely used method involves a two-step process. First, an amino-functionalized porphyrin is reacted with a protected guanidinylating reagent, such as N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea. This is followed by the deprotection of the protecting groups (e.g., Boc) using an acid like trifluoroacetic acid (TFA) to yield the final cationic this compound conjugate.
Q2: Why are protecting groups necessary for the guanidinylation reaction?
A2: Guanidine groups are highly basic (pKa ≈ 13) and are protonated at physiological pH, making them highly water-soluble.[1] During the synthesis, these protecting groups, typically carbamates like tert-butoxycarbonyl (Boc), reduce the basicity and nucleophilicity of the guanidine, preventing unwanted side reactions and improving solubility in organic solvents, which are often used for the conjugation reaction.[1][2]
Q3: What are some common challenges encountered during the purification of this compound conjugates?
A3: The final this compound conjugates are often highly polar and cationic, which can make purification by traditional silica (B1680970) gel chromatography challenging. These compounds may stick irreversibly to the silica. Alternative purification techniques such as size-exclusion chromatography (e.g., Sephadex G25) or reversed-phase high-performance liquid chromatography (RP-HPLC) are often more effective.[3] The purification of porphyrins, in general, can be difficult due to their intense color, which can obscure the separation of different bands on a column.[1]
Q4: How can I characterize my final this compound conjugate?
A4: A combination of spectroscopic techniques is typically used for characterization.
-
NMR Spectroscopy: 1H NMR is particularly useful for confirming the structure. Porphyrins exhibit a characteristic ring current effect, causing the inner N-H protons to appear at unusually high field (upfield, around -2 ppm) and the peripheral meso and β-protons to appear at low field (downfield, 8-10 ppm).[4] Successful conjugation can be confirmed by the appearance of signals corresponding to the biguanidinium moiety and shifts in the porphyrin proton signals.
-
UV-Vis Spectroscopy: Porphyrins have a strong Soret band (around 400-420 nm) and weaker Q-bands in the 500-700 nm region.[4] Changes in the position and intensity of these bands upon conjugation can indicate successful reaction.
-
Mass Spectrometry: Techniques like ESI-MS or MALDI-TOF are used to confirm the molecular weight of the final conjugate.
Q5: What is the importance of steric hindrance in these reactions?
A5: The substituents at the meso-positions of the porphyrin ring can significantly impact the reactivity of the functional groups.[1][5][6] Bulky groups can sterically hinder the approach of the guanidinylating reagent to an amino group, potentially leading to lower reaction yields or requiring harsher reaction conditions.[1][5][6]
Troubleshooting Guide
Problem 1: Low or No Yield of the Boc-Protected Guanidinoporphyrin
| Potential Cause | Recommended Solution(s) |
| Inactive Guanidinylating Reagent | Use a freshly opened or properly stored bottle of the guanidinylating reagent (e.g., N,N'-bis(Boc)-S-methylisothiourea). These reagents can be sensitive to moisture and degrade over time. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by Thin Layer Chromatography (TLC). Porphyrin compounds are colored, making them easy to visualize. An unreacted amino-porphyrin starting material will have a different Rf value than the more functionalized product. Increase the reaction time or temperature if the reaction is proceeding slowly. However, be cautious with increasing the temperature as it may lead to decomposition. |
| Poor Solubility of Reactants | Ensure that both the amino-porphyrin and the guanidinylating reagent are fully dissolved in the chosen solvent (e.g., anhydrous DMF or DCM). If solubility is an issue, try a different solvent system. |
| Steric Hindrance | If the amino group is sterically hindered by bulky meso-substituents, a longer reaction time, higher temperature, or a larger excess of the guanidinylating reagent may be required.[1][5][6] |
| Side Reactions | The formation of urea (B33335) or thiourea (B124793) derivatives can occur if the guanidinylating agent is not reacting efficiently with the amine. Ensure anhydrous conditions and consider adding the guanidinylating reagent in portions. |
Problem 2: Incomplete or Unsuccessful Boc Deprotection
| Potential Cause | Recommended Solution(s) |
| Insufficient Acid | Ensure a sufficient excess of trifluoroacetic acid (TFA) is used. A common condition is a 1:1 mixture of TFA and a solvent like dichloromethane (B109758) (DCM).[7] |
| Short Reaction Time | Monitor the deprotection reaction by TLC or LC-MS. Incomplete deprotection will result in a mixture of the fully deprotected product, partially deprotected intermediates, and the fully protected starting material. Increase the reaction time as needed.[8] |
| Presence of Acid-Sensitive Functional Groups | If your porphyrin contains other acid-labile groups, harsh deprotection conditions may cleave them as well. Consider using milder deprotection conditions (e.g., lower concentration of TFA, lower temperature) or a different protecting group strategy for the guanidine. |
| Work-up Issues | After deprotection, the product is a TFA salt. To isolate the product, the excess TFA and solvent are typically removed under reduced pressure. The resulting residue can then be precipitated or triturated with a non-polar solvent like cold diethyl ether to obtain the solid product.[9] |
Problem 3: Difficulty in Purifying the Final Conjugate
| Potential Cause | Recommended Solution(s) |
| Product Adherence to Silica Gel | The final cationic product is highly polar and will likely bind strongly to silica gel. Avoid traditional silica gel column chromatography for the final purification step. |
| Ineffective Purification Method | Use size-exclusion chromatography (e.g., with Sephadex G25) to separate the porphyrin conjugate from smaller molecules like excess reagents and salts.[3] Alternatively, reversed-phase HPLC can be an effective method for purifying cationic porphyrins. |
| Presence of Multiple Products | If the reaction resulted in a mixture of mono-, di-, tri-, and tetra-substituted products, separation can be very challenging. Optimize the reaction stoichiometry to favor the desired product. Careful analysis of the reaction mixture by HPLC can help in developing a suitable purification strategy. |
Experimental Protocols
Protocol 1: Synthesis of Boc-Protected Guanidinoporphyrin
This protocol is a general guideline for the guanidinylation of an amino-porphyrin, such as meso-tetrakis(4-aminophenyl)porphyrin.
Materials:
-
meso-tetrakis(4-aminophenyl)porphyrin
-
N,N'-bis(Boc)-S-methylisothiourea
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Dissolve meso-tetrakis(4-aminophenyl)porphyrin in anhydrous DMF.
-
Add triethylamine to the solution to act as a base.
-
In a separate flask, dissolve N,N'-bis(Boc)-S-methylisothiourea in anhydrous DMF.
-
Add the solution of the guanidinylating reagent dropwise to the porphyrin solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a DCM:MeOH solvent system). The formation of products with different degrees of substitution will be visible as a series of new, more polar spots.
-
Once the reaction has reached the desired conversion, quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. A gradient elution from pure DCM to DCM with increasing amounts of methanol is typically effective for separating the differently substituted porphyrins.
Protocol 2: Boc Deprotection of Guanidinoporphyrin
Materials:
-
Boc-protected guanidinoporphyrin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
Procedure:
-
Dissolve the Boc-protected guanidinoporphyrin in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is no longer present.
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with DCM or toluene (B28343) a few times.[9]
-
Add cold diethyl ether to the resulting residue to precipitate the product.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
References
- 1. Steric effect of intermediates induces formation of three-dimensional covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Main Strategies for the Synthesis of meso-Arylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Photostability and Degradation of Biguanidinium-Porphyrins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the photostability and degradation of biguanidinium-porphyrin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the photostability of biguanidinium-porphyrins?
A1: The photostability of biguanidinium-porphyrins is primarily influenced by the porphyrin core structure, the nature and position of peripheral substituents (including the biguanidinium groups), the solvent environment, the presence of oxygen, and the aggregation state of the porphyrin molecules. The delocalized positive charges of biguanidinium groups can influence their interaction with the cellular environment and potentially their photostability.
Q2: What are the common degradation pathways for porphyrins upon light exposure?
A2: Porphyrins can undergo photodegradation through several pathways. A common mechanism involves the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can then attack the porphyrin macrocycle, leading to its bleaching. This process is known as a Type II photosensitization mechanism. The degradation can result in the opening of the porphyrin ring.
Q3: How does aggregation affect the photostability of biguanidinium-porphyrins?
A3: Aggregation can significantly impact photostability. In some cases, aggregation can lead to self-quenching of the excited state, which may reduce the quantum yield of singlet oxygen production and thus slow down photodegradation. However, the specific effect of aggregation (e.g., J-aggregates vs. H-aggregates) on photostability can be complex and depends on the specific arrangement of the porphyrin molecules. For instance, the formation of J-aggregates has been noted for some acidic porphyrins.[1]
Q4: Are there standard procedures to assess the photostability of these compounds?
A4: Yes, standard methods include monitoring the decrease in absorbance (photobleaching) at the Soret or Q-bands over time upon irradiation with a specific wavelength and intensity of light. Fluorescence spectroscopy can also be used to follow the degradation process. The quantum yield of photobleaching is a key parameter to quantify photostability.
Troubleshooting Guides
Issue 1: Rapid photobleaching of my this compound sample during fluorescence microscopy.
| Possible Cause | Troubleshooting Step |
| High excitation light intensity | Reduce the laser power or illumination intensity to the minimum required for adequate signal-to-noise ratio. |
| Prolonged exposure time | Decrease the image acquisition time or use a time-lapse protocol with longer intervals between exposures. |
| Presence of oxygen | For in vitro experiments, consider using an oxygen-scavenging system in the medium if compatible with the experimental goals. |
| High concentration of photosensitizer leading to enhanced ROS production | Optimize the concentration of the this compound to the lowest effective concentration. |
Issue 2: Inconsistent results in singlet oxygen quantum yield measurements.
| Possible Cause | Troubleshooting Step |
| Degradation of the singlet oxygen scavenger | Prepare fresh solutions of the singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF) for each experiment and protect them from light. |
| Photobleaching of the porphyrin during the experiment | Monitor the absorbance of the porphyrin at the excitation wavelength throughout the experiment to ensure it remains constant. If significant photobleaching occurs, reduce the light intensity or exposure time. |
| Solvent effects | Ensure the solvent is of high purity and deaerated if the experiment requires anaerobic conditions. The lifetime of singlet oxygen is highly solvent-dependent. |
| Inaccurate determination of absorbed light | Accurately measure the absorbance of the sample and the reference standard at the excitation wavelength. Ensure the optical density is within the linear range of the spectrophotometer (typically < 0.1). |
Issue 3: Formation of precipitates or changes in the absorption spectrum of the this compound solution over time.
| Possible Cause | Troubleshooting Step |
| Aggregation | Cationic porphyrins can form aggregates in aqueous solutions.[2] Check the concentration dependence of the absorption spectrum to identify aggregation. Consider using a different solvent or adding a small amount of a co-solvent to disrupt aggregates. |
| pH changes | The protonation state of the biguanidinium groups and the porphyrin core can be pH-dependent, affecting solubility and aggregation. Buffer the solution to maintain a constant pH. |
| Interaction with components of the medium | If working in a complex medium, components like salts or proteins could induce aggregation or precipitation. Test the stability of the porphyrin in simpler buffered solutions first. |
Quantitative Data Summary
Table 1: Photophysical and Photochemical Parameters of Selected Cationic Porphyrins (for comparative purposes)
| Porphyrin Derivative | Solvent | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Guanidine-Porphyrin (G-Por) | Not Specified | Not Reported | Higher phototoxicity than BG-Por | [3] |
| Biguanidine-Porphyrin (BG-Por) | Not Specified | Not Reported | Lower phototoxicity than G-Por | [3] |
| meso-tetra(4-sulfonatophenyl)porphyrin (H₄TPPS⁴⁻) | pH ~3 | Not Reported | Forms J-aggregates | [1] |
| Free-base TMPyP | Graphene Oxide | Not Reported | Lower than ZnTMPyP-GO | [4] |
| Zinc(II) ZnTMPyP | Graphene Oxide | Not Reported | 19% RhB decomposition in 2h | [4] |
Note: Data for specific this compound derivatives are limited in the reviewed literature. The table provides data on related cationic and guanidine-containing porphyrins to offer a comparative context.
Experimental Protocols
Protocol 1: Determination of Photobleaching Quantum Yield
This protocol outlines the steps to determine the quantum yield of photobleaching for a this compound derivative by monitoring its absorbance over time.
-
Sample Preparation:
-
Prepare a solution of the this compound in the desired solvent with an initial absorbance of ~1.0 at the Soret band maximum.
-
Prepare a solution of a well-characterized actinometer (e.g., ferrioxalate) for light intensity measurement.
-
-
Irradiation:
-
Use a stable light source (e.g., a filtered xenon lamp or a laser) with a known wavelength corresponding to a Q-band of the porphyrin.
-
Irradiate the porphyrin solution in a cuvette with a defined path length.
-
At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum.
-
-
Data Analysis:
-
Plot the absorbance at the Soret band maximum as a function of irradiation time.
-
The rate of photobleaching can be determined from the initial slope of this plot.
-
Determine the light intensity (photon flux) using the actinometer.
-
The photobleaching quantum yield (Φpb) is calculated as the number of moles of porphyrin degraded per mole of photons absorbed.
-
Protocol 2: Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes the relative method for determining the singlet oxygen quantum yield using a chemical scavenger.
-
Materials:
-
This compound solution.
-
Singlet oxygen scavenger solution (e.g., 1,3-diphenylisobenzofuran - DPBF).
-
A reference photosensitizer with a known ΦΔ in the same solvent (e.g., meso-tetraphenylporphyrin - TPP).
-
Spectrophotometer.
-
Light source with a monochromator or filter.
-
-
Procedure:
-
Prepare solutions of the sample and the reference with matched absorbance at the excitation wavelength (typically < 0.1).
-
To each solution, add a known concentration of DPBF.
-
Irradiate the sample and reference solutions under identical conditions (wavelength, light intensity, time).
-
Monitor the decrease in DPBF absorbance at its maximum (~415 nm) at regular time intervals.
-
-
Calculation:
-
Plot the change in DPBF absorbance versus irradiation time for both the sample and the reference.
-
The initial rates of DPBF degradation are determined from the slopes of these plots.
-
The singlet oxygen quantum yield of the sample (ΦΔsample) is calculated using the following equation: ΦΔsample = ΦΔref * (ksample / kref) * (Iabsref / Iabssample) where k is the rate of DPBF degradation and Iabs is the amount of light absorbed by the photosensitizer.
-
Visualizations
Caption: Workflow for determining the photobleaching quantum yield.
Caption: Type II photosensitization mechanism leading to porphyrin degradation.
References
Technical Support Center: Optimizing Light Activation for Biguanidinium-Porphyrin
Welcome to the technical support center for the optimization of light activation parameters for Biguanidinium-porphyrin photosensitizers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to troubleshoot common issues encountered during photodynamic therapy (PDT) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound in photodynamic therapy?
A1: Like other porphyrin-based photosensitizers, this compound functions through the principles of photodynamic therapy (PDT). The process involves three key components: the photosensitizer, light of a specific wavelength, and molecular oxygen.[1][2] Upon activation by light, the porphyrin molecule transitions to an excited triplet state. This energy is then transferred to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[2] These ROS can induce cellular damage, leading to apoptosis or necrosis of targeted cells, such as cancer cells.
Q2: What is the recommended solvent for dissolving and diluting this compound?
A2: Biguanidinium-porphyrins are often amphiphilic, but can be poorly soluble in water, which may lead to aggregation.[3] For in vitro experiments, it is common practice to first dissolve the porphyrin in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it to the final desired concentration in the cell culture medium.[4][5] It is crucial to ensure the final concentration of the organic solvent is non-toxic to the cells.
Q3: What is a good starting concentration of this compound for in vitro experiments?
A3: Based on available data, a starting point for the concentration of this compound can be in the micromolar range. For instance, in one study, the half-maximal inhibitory concentration (IC50) for a biguanidine-porphyrin derivative was found to be 8.2 µM in HEp2 cells when irradiated with a light dose of 1 J/cm².[3] Therefore, a concentration range of 1-10 µM is a reasonable starting point for optimization.
Q4: Which wavelength of light should be used to activate this compound?
A4: Porphyrins typically have a strong absorption peak, known as the Soret band, in the blue region of the spectrum (around 400-420 nm) and weaker absorption peaks, called Q-bands, in the red region (around 630-700 nm).[2] While the Soret band has a higher extinction coefficient, red light offers deeper tissue penetration, which is advantageous for treating solid tumors.[6][7] For in vitro studies, either blue or red light can be effective. Common light sources include lasers and LED arrays.[8][9]
Q5: What is a typical light dose (fluence) to start with for PDT experiments?
A5: A common starting light dose for in vitro PDT experiments with porphyrins is around 1-2 J/cm².[3][10] The optimal light dose is dependent on the photosensitizer concentration and the cell type. It is recommended to perform a dose-response curve to determine the optimal light dose for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no phototoxicity observed | 1. Suboptimal light activation: Incorrect wavelength or insufficient light dose. 2. Low cellular uptake: The this compound may not be efficiently entering the cells. 3. Aggregation of the photosensitizer: Aggregated porphyrins have reduced photodynamic efficiency.[3] 4. Low oxygen concentration (hypoxia): The photodynamic effect is oxygen-dependent. | 1. Verify light source: Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the this compound. Perform a light dose-response experiment. 2. Optimize incubation time: Increase the incubation time to allow for greater cellular uptake. 3. Check solubility: Ensure the porphyrin is fully dissolved. Consider using a co-solvent or a delivery vehicle like nanoparticles to improve solubility and reduce aggregation.[11] 4. Ensure adequate oxygenation: For in vitro experiments, ensure standard cell culture conditions with sufficient oxygen supply. |
| High dark toxicity (toxicity without light) | 1. High concentration of photosensitizer: The concentration of the this compound may be too high. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the porphyrin may be toxic to the cells. | 1. Perform a dose-response curve in the dark: Determine the maximum non-toxic concentration of the photosensitizer. 2. Reduce solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line. |
| Rapid photobleaching | 1. High light intensity (fluence rate): A high rate of photon delivery can accelerate the degradation of the photosensitizer. 2. Inherent photolability: The this compound molecule itself may be prone to photodegradation. | 1. Reduce the fluence rate: Deliver the same total light dose over a longer period. 2. Fractionate the light dose: Split the total light dose into multiple smaller doses with dark intervals in between. |
| Inconsistent results | 1. Variability in light delivery: Inconsistent positioning of the light source or fluctuations in its output. 2. Cell density variations: Differences in the number of cells per well can affect the outcome. 3. Photosensitizer solution instability: Degradation or precipitation of the porphyrin stock solution over time. | 1. Standardize light setup: Use a fixed setup for light delivery and regularly check the power output of the light source. 2. Maintain consistent cell seeding density: Ensure uniform cell numbers across all experimental and control groups. 3. Prepare fresh solutions: Prepare fresh dilutions of the this compound from a stock solution for each experiment. Store the stock solution protected from light and at an appropriate temperature. |
Quantitative Data
Table 1: In Vitro Phototoxicity of Guanidinium- and this compound Derivatives
| Compound | Target Cells | IC50 (µM) at 1 J/cm² | Cellular Localization | Reference |
| Guanidine-Porphyrin | HEp2 | 4.8 | Mitochondria, Lysosomes, ER | [3] |
| Biguanidine-Porphyrin | HEp2 | 8.2 | Mitochondria | [3] |
Experimental Protocols
General Protocol for In Vitro Photodynamic Therapy with this compound
-
Cell Seeding: Plate the desired cell line in a suitable multi-well plate (e.g., 96-well plate) at a density that allows for logarithmic growth during the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Photosensitizer Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells.
-
-
Incubation:
-
Remove the old medium from the cells and replace it with the medium containing the this compound.
-
Include control wells with medium only and medium with the corresponding solvent concentration.
-
Incubate the cells with the photosensitizer for a predetermined duration (e.g., 4-24 hours) in the dark.
-
-
Light Activation:
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Add fresh, phenol (B47542) red-free medium to the wells.
-
Irradiate the cells with a light source of the appropriate wavelength (e.g., a 630 nm laser or LED array).
-
Deliver the desired light dose (e.g., 1 J/cm²).
-
Ensure that control groups (no photosensitizer, no light) are included.
-
-
Post-Irradiation Incubation: Return the cells to the incubator for a further period (e.g., 24-48 hours).
-
Assessment of Cytotoxicity: Evaluate cell viability using a standard assay, such as the MTT, XTT, or CellTiter-Glo assay.
Visualizations
Caption: General mechanism of photodynamic therapy (PDT) with this compound.
Caption: In vitro experimental workflow for this compound PDT.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Mitochondria targeting by guanidine- and biguanidine-porphyrin photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophysical Characterization and in Vitro Phototoxicity Evaluation of 5,10,15,20-Tetra(quinolin-2-yl)porphyrin as a Potential Sensitizer for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Light Technology for Efficient and Effective Photodynamic Therapy: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodynamic Therapy [dermatology.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and In Vitro PDT Evaluation of New Porphyrins Containing Meso-Epoxymethylaryl Cationic Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Biguanidinium-Porphyrin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of biguanidinium-porphyrin conjugates. Our aim is to address common challenges encountered during the scale-up of this complex multi-step process.
Troubleshooting Guides
Issue 1: Low Yield of Carboxylated Porphyrin Precursor at Gram-Scale
Symptoms:
-
Significantly lower than expected yield (e.g., <10%) when scaling up the synthesis of the carboxylated porphyrin core.
-
Formation of a large amount of tar-like, insoluble material.
-
Difficult and inefficient purification by column chromatography.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Condensation Reaction | 1. Optimize Solvent System: While traditional methods like Adler-Longo use high-boiling acids like propionic acid, consider a two-step protocol. A milder first step using a water-methanol mixture with HCl for the condensation of pyrrole (B145914) and aldehyde can be effective.[1][2][3] 2. Control Reaction Time: For the initial condensation, a reaction time of around 2 hours at room temperature is often sufficient.[2][3] |
| Poor Solubility of Intermediates | 1. Solvent Choice for Oxidation: The intermediate tetrapyrrane can have poor solubility in propionic acid, making oxidation inefficient.[1] A preferred method is to isolate the precipitate from the initial condensation and then dissolve it in a solvent like dimethylformamide (DMF) for the oxidation step.[1][2][3] |
| Suboptimal Oxidation | 1. Reflux in Air: Refluxing the intermediate in DMF for 1.5-2 hours followed by stirring overnight in the air is an effective and economical oxidation method that avoids expensive oxidizing agents like DDQ.[1][2][3] |
| Difficult Purification | 1. Crystallization: For some porphyrins, purification can be achieved through simple crystallization, which is more scalable than column chromatography.[3] 2. Automated Chromatography: If chromatography is necessary, automated flash chromatography systems can improve separation efficiency and reduce solvent consumption compared to manual methods.[4] |
Issue 2: Inefficient Guanidinylation Coupling Reaction at Scale
Symptoms:
-
Incomplete conversion of the carboxylated porphyrin to the this compound conjugate.
-
Presence of multiple side products in the crude reaction mixture, complicating purification.
-
Low isolated yield of the final product after purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Coupling Reagents/Conditions | 1. Choice of Coupling Method: The DCC/HOBT method in a mixed solvent system (e.g., dry CH2Cl2/MeCN/DMF) is a common approach for this amide bond formation.[5] Alternatively, converting the carboxylic acid to an acyl chloride can be an effective activation strategy.[5] 2. Use of a Base: The addition of a non-nucleophilic base like DMAP or pyridine (B92270) can catalyze the reaction.[5] |
| Stoichiometry of Reagents | 1. Excess of Guanidinium Salt: On a larger scale, it may be necessary to use a slight excess of the aminomethyl-functionalized biguanidinium salt and coupling reagents to drive the reaction to completion. |
| Side Reactions | 1. Temperature Control: Amide coupling reactions can generate heat. Maintaining a controlled temperature (e.g., 0 °C to room temperature) can minimize side reactions. 2. Moisture Sensitivity: Ensure all solvents and reagents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate. |
| Steric Hindrance | 1. Porphyrin Structure: The steric bulk around the carboxylic acid groups on the porphyrin can hinder the approach of the biguanidinium moiety. If possible, designing precursors with less steric hindrance may improve coupling efficiency. |
Issue 3: Difficulty in Purifying the Final this compound Product
Symptoms:
-
Broad, unresolved bands during column chromatography.
-
Product streaking on the column.
-
Co-elution of the product with unreacted starting materials or coupling agent byproducts.
-
Low recovery of the product from the column.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Polarity of the Cationic Product | 1. Reverse-Phase Chromatography: The highly polar and cationic nature of the this compound may make it unsuitable for normal-phase silica (B1680970) gel chromatography. Consider using reverse-phase chromatography (e.g., C18 silica) with a suitable solvent system (e.g., water/acetonitrile or water/methanol (B129727) with a modifier like TFA or formic acid). 2. Ion-Exchange Chromatography: This technique can be effective for separating charged molecules. |
| Aggregation of the Porphyrin | 1. Solvent System: Cationic porphyrins are known to aggregate in aqueous solutions.[6] The choice of solvent during purification is critical. Using a solvent system that minimizes aggregation can improve chromatographic separation. |
| Contamination with Coupling Byproducts | 1. Work-up Procedure: Before chromatographic purification, perform an aqueous work-up to remove water-soluble byproducts like dicyclohexylurea (DCU) if DCC was used. DCU can also be removed by filtration if it precipitates from the reaction mixture. |
| Product Insolubility | 1. Solvent Screening: The final product may have limited solubility in common organic solvents. A thorough solvent screening is necessary to find a suitable solvent or solvent mixture for purification and subsequent applications. |
Frequently Asked Questions (FAQs)
Q1: What are the main stages in scaling up the synthesis of biguanidinium-porphyrins?
A1: The synthesis is typically a two-stage process. The first stage involves the synthesis and purification of a porphyrin precursor, usually functionalized with carboxylic acid groups. The second stage is the coupling of the biguanidinium moiety to these carboxylic acid groups to form the final conjugate.
Q2: What are the most significant challenges in scaling up the synthesis of the porphyrin precursor?
A2: The primary challenges include achieving a good yield, which is often low in traditional methods, and managing the purification process.[1] The formation of tar-like byproducts can make purification by column chromatography difficult and inefficient on a large scale.[1] Additionally, many traditional methods use large volumes of hazardous chlorinated solvents, which is a concern for industrial-scale applications.[3]
Q3: Are there "greener" or more scalable methods for synthesizing the porphyrin core?
A3: Yes, a two-step protocol has been developed that is more environmentally friendly and scalable.[1][2][3] This method involves the condensation of pyrrole and an aldehyde in a water-methanol mixture, followed by oxidation in DMF with air.[1][2][3] This approach avoids large volumes of chlorinated solvents and expensive oxidizing agents.[3]
Q4: What are the common methods for coupling the biguanidinium group to the porphyrin?
A4: The most common method is an amide bond formation between a carboxylated porphyrin and an amino-functionalized biguanidinium derivative.[5] This can be achieved using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt), or by converting the carboxylic acid to a more reactive acyl chloride.[5]
Q5: What are the key parameters to control during the guanidinylation reaction?
A5: Key parameters include the stoichiometry of the reactants and coupling agents, reaction temperature, and ensuring anhydrous conditions. The choice of solvent is also crucial and is often a mixture of polar aprotic solvents like DMF, CH2Cl2, and MeCN.[5]
Q6: Why is the purification of the final this compound conjugate so challenging?
A6: The final product is a cationic and often highly polar molecule. This can lead to strong interactions with the stationary phase in normal-phase chromatography, resulting in poor separation and low recovery. Cationic porphyrins also have a tendency to aggregate, further complicating purification.[6]
Q7: What are some recommended purification strategies for the final product?
A7: Reverse-phase or ion-exchange chromatography are often more suitable than normal-phase silica gel chromatography for purifying cationic porphyrins. A careful selection of the mobile phase is critical for successful separation. In some cases, precipitation or crystallization might be viable alternatives for purification on a larger scale.
Quantitative Data
Table 1: Comparison of Small-Scale vs. Gram-Scale Synthesis of Porphyrin Precursors
| Porphyrin Derivative | Scale | Yield (%) | Purity | Reference |
| 5,10,15,20-tetraphenylporphyrin | Small-Scale | 10-30 | High | [1] |
| 5,10,15,20-tetraphenylporphyrin | Gram-Scale (10 mmol) | 17 | High | [1] |
| 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin | Gram-Scale (10 mmol) | 24 | High | [1] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of a Symmetric A4-Porphyrin Precursor
This protocol is adapted from a green synthesis methodology and is suitable for scaling up.[1][2][3]
-
Condensation: In a suitable reaction vessel, add 10.0 mmol of the desired aldehyde and 10.0 mmol of pyrrole to a mixture of 500 mL of methanol and 250 mL of water.
-
Add 20 mL of concentrated HCl and stir the reaction mixture at room temperature for 2 hours.
-
Collect the resulting precipitate by filtration.
-
Oxidation: Dissolve the precipitate in 100 mL of reagent-grade dimethylformamide (DMF) and reflux the solution for 1.5 hours.
-
After cooling, transfer the reaction mixture to a beaker and stir it overnight, open to the air.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.
Protocol 2: General Procedure for Guanidinylation of a Carboxylated Porphyrin
This protocol is based on the DCC/HOBT coupling method.[5]
-
Dissolve the carboxylated porphyrin precursor in a suitable anhydrous solvent (e.g., a mixture of CH2Cl2, MeCN, and DMF).
-
Add the aminomethyl-functionalized biguanidinium salt (typically a slight excess per carboxylic acid group), HOBT (1 equivalent per carboxylic acid group), and a catalytic amount of DMAP or pyridine.
-
Cool the mixture in an ice bath and add DCC (1 equivalent per carboxylic acid group).
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. If the product is in an organic solvent, perform an aqueous wash to remove excess water-soluble reagents.
-
Purification: After removing the solvent, purify the crude product using an appropriate chromatographic technique (e.g., reverse-phase HPLC) or by precipitation/crystallization.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A two-stage workflow for the synthesis of Biguanidinium-Porphyrins.
Troubleshooting Logic for Low Yield in Porphyrin Synthesis
References
Technical Support Center: Biguanidinium-Porphyrin Photodynamic Therapy
Welcome to the technical support center for Biguanidinium-Porphyrin Photodynamic Therapy (PDT). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize off-target effects and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects in this compound PDT?
A1: Off-target effects in PDT primarily stem from the photosensitizer (PS) accumulating in healthy tissues or non-target subcellular locations.[1][2] For Biguanidinium-Porphyrins, which are cationic, off-target effects can be influenced by:
-
Non-specific binding: The positive charge of the biguanidinium group can lead to electrostatic interactions with negatively charged components on the surface of healthy cells, leading to unwanted uptake.[3]
-
Hydrophobicity: Porphyrins are often hydrophobic, which can cause them to aggregate in aqueous environments and be taken up non-specifically by various cell types.[4][5]
-
Poor biodistribution: After administration, the PS may not selectively accumulate at the tumor site, leading to its presence in healthy organs upon light activation.[2][6]
-
Subcellular Localization: Even within a target cell, localization in sensitive organelles other than the intended target can lead to different cell death pathways and potentially unwanted side effects.[5][7]
Q2: How does the biguanidinium moiety affect the targeting and uptake of the porphyrin?
A2: The biguanidinium group, being cationic, is intended to target the high negative mitochondrial membrane potential of cancer cells.[8] This targeted accumulation enhances the localization of the PS within mitochondria, a key organelle for inducing apoptosis.[3][7] However, this cationic nature also influences its interaction with other cellular components. While designed for mitochondrial targeting, biguanidinium-porphyrins have also been observed in lysosomes and the endoplasmic reticulum.[7] The overall charge and its distribution across the molecule are critical parameters that control cellular uptake and subcellular localization.[9]
Q3: What is "dark toxicity" and how can I minimize it for my this compound compound?
A3: Dark toxicity refers to the cytotoxic effects of the photosensitizer in the absence of light.[10] An ideal PS should have minimal dark toxicity.[11] For Biguanidinium-Porphyrins, dark toxicity can arise if the compound itself, or its formulation, interferes with essential cellular processes. To minimize it:
-
Determine the IC50 in the dark: Conduct dose-response experiments without light activation to determine the concentration at which the compound becomes toxic.
-
Optimize Concentration: Use the lowest effective concentration for PDT that shows minimal dark toxicity.
-
Purity Check: Ensure the compound is pure, as impurities could be the source of toxicity.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve the porphyrin) to ensure it is not contributing to toxicity.
Q4: Can aggregation of Biguanidinium-Porphyrins affect experimental outcomes?
A4: Yes, aggregation is a significant issue. Porphyrins, especially hydrophobic ones, tend to aggregate in aqueous solutions like cell culture media.[4][8] This aggregation can:
-
Reduce therapeutic effectiveness: Aggregates have altered photophysical properties, often leading to a decrease in the quantum yield of singlet oxygen.[4]
-
Hinder cellular uptake: Large aggregates may not be efficiently internalized by cells.[8]
-
Increase non-specific binding: Aggregates can be non-specifically taken up by cells, contributing to off-target effects. Strategies to prevent aggregation include chemical modification to improve water solubility, formulation with nanoparticles, or using agents to reduce aggregation in solution.[4][12][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound PDT experiments.
Problem 1: High Off-Target Cytotoxicity or Low Specificity
| Potential Cause | Troubleshooting Steps & Solutions |
| High Dark Toxicity | 1. Verify Compound Purity: Use techniques like HPLC to confirm the purity of your this compound. 2. Perform Dose-Response (Dark): Determine the maximum concentration that does not induce significant cell death in the dark and stay below this for PDT experiments.[14] 3. Change Solvent/Vehicle: The solvent used to dissolve the porphyrin may be toxic. Test different biocompatible solvents (e.g., DMSO, ethanol) at low final concentrations. |
| Non-Specific Uptake in Healthy Cells | 1. Optimize Incubation Time: Reduce the incubation time to the minimum required for sufficient uptake in target cells, thereby reducing the time for accumulation in non-target cells. 2. Targeting Moieties: Conjugate the porphyrin to a tumor-specific ligand (e.g., antibody, peptide) to enhance active targeting.[1][10] 3. Nanoparticle Formulation: Encapsulate the porphyrin in nanoparticles to leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[4][5][13] |
| Poor Biodistribution In Vivo | 1. Formulation Strategy: Improve solubility and circulation time by using drug delivery systems like liposomes or polymer nanoparticles.[6] 2. PEGylation: Modify the porphyrin or nanoparticle surface with polyethylene (B3416737) glycol (PEG) to increase circulation half-life and reduce uptake by the reticuloendothelial system. 3. Biodistribution Study: Perform an in vivo imaging study to track the localization of the photosensitizer over time in different organs.[13] |
Problem 2: Low or Inconsistent Phototoxicity in Target Cells
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Cellular Uptake | 1. Optimize Concentration & Incubation Time: Perform a matrix experiment varying both the porphyrin concentration and the incubation time (e.g., 4, 12, 24 hours) to find the optimal conditions for uptake.[3] 2. Use Serum-Free Medium: Serum proteins can bind to the porphyrin and interfere with cellular uptake. If possible, perform the incubation step in serum-free media. 3. Verify with Fluorescence: Use fluorescence microscopy or flow cytometry to visually confirm and quantify cellular uptake.[15] |
| Photosensitizer Aggregation | 1. Solubility Test: Visually inspect the stock solution and the final dilution in media for any precipitation. 2. Modify Formulation: Use a small percentage of a biocompatible solvent like DMSO or a surfactant (e.g., Pluronic) to improve solubility and reduce aggregation.[16] 3. Spectroscopic Analysis: Check the absorption spectrum of the porphyrin in the final medium. A broadening or shift in the Soret band can indicate aggregation.[17] |
| Inadequate Light Dose or Wavelength | 1. Calibrate Light Source: Ensure the power output of your light source (e.g., laser, LED) is calibrated and delivering the intended fluence (J/cm²). 2. Match Wavelength: Verify that the wavelength of your light source matches the Q-band absorption peak of the this compound for efficient activation.[10] 3. Light Dose-Response: Perform an experiment with varying light doses to determine the optimal fluence for inducing cytotoxicity. |
| Photobleaching | 1. Measure Fluorescence Post-Irradiation: A significant decrease in porphyrin fluorescence after light exposure indicates photobleaching.[7][10] 2. Fractionate Light Dose: Instead of a single continuous exposure, deliver the total light dose in fractions to allow for oxygen reperfusion and potentially reduce the rate of photobleaching.[18] 3. Lower Fluence Rate: Using a lower light intensity over a longer period can sometimes reduce photobleaching while achieving the same total fluence. |
| Hypoxia (Low Oxygen) | 1. Control Cell Density: Avoid overly confluent cell cultures, which can become hypoxic in the center. 2. Oxygen-Supplying Formulations: For in vivo studies, consider advanced formulations that can carry and release oxygen at the tumor site.[19] 3. Assess Hypoxia: Use hypoxia probes to determine if the experimental conditions (in vitro or in vivo) are oxygen-limited. |
Quantitative Data Summary
The following tables summarize key quantitative data for relevant porphyrin derivatives to provide a baseline for comparison.
Table 1: Phototoxicity and Dark Toxicity of Porphyrin Derivatives in HEp2 Cells
| Photosensitizer | Type | IC50 at 1 J/cm² (µM) | Dark Toxicity | Subcellular Localization |
| Guanidine-Porphyrin | Cationic | 4.8[7] | Low[7] | Mitochondria, Lysosomes, ER[7] |
| Biguanidine-Porphyrin | Cationic | 8.2[7] | Low[7] | Mitochondria[7] |
| Porphyrin-MLS conjugate | Peptide-conjugated | 9.8[7] | Low[7] | Mainly Lysosomes[7] |
| Mono-cationic Porphyrin (MAP) | Cationic | ~1.5 (estimated from graph)[3] | Low[3] | Lipid membranes (Plasma, ER, Golgi, Mitochondria)[3] |
| Di-cationic Porphyrin (DADP-a) | Cationic | 3.0[3] | Low[3] | Vesicular compartments, Mitochondria[3] |
| Tetra-cationic Porphyrin (TEAP) | Cationic | ~8.0[3] | Low[3] | Mitochondria[3] |
Table 2: Cellular Uptake of Porphyrin Derivatives in HEp2 Cells
| Photosensitizer | Cellular Uptake after 24h (nmol/mg protein) | Key Characteristic |
| Porphyrin-MLS conjugate | ~110 (highest in series)[7] | Peptide-conjugated, water-soluble[7] |
| Guanidine-Porphyrin | ~40[7] | Poorly water-soluble, forms aggregates[7] |
| Biguanidine-Porphyrin | ~20 (lowest in series)[7] | Poorly water-soluble, forms aggregates[7] |
| Di-cationic Porphyrin (DADP-a) | ~11 (highest in series) | High cellular accumulation[3] |
| Di-cationic Porphyrin (DADP-o) | ~10 | High cellular accumulation[3] |
| Mono-cationic Porphyrin (MAP) | ~4 | Highest phototoxicity in its series[3] |
Key Experimental Protocols
Protocol 1: Cellular Uptake Assay by Fluorescence
This protocol is for quantifying the intracellular accumulation of a this compound.
-
Cell Seeding: Seed cells (e.g., HeLa, MDA-MB-231) in a 6-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment (e.g., 2.0 x 10⁵ cells/well).[4] Incubate for 24 hours.
-
Treatment: Remove the culture medium and add fresh medium containing the this compound at the desired concentration (e.g., 5-20 µM). Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a specific period (e.g., 4, 8, or 24 hours) at 37°C in the dark.[3][9]
-
Washing: Aspirate the medium containing the porphyrin. Wash the cells three times with cold phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
-
Cell Lysis/Harvesting:
-
For Plate Reader: Add a lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate to lyse the cells.
-
For Flow Cytometry: Harvest the cells by trypsinization, then centrifuge and resuspend in PBS.[3]
-
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence of the cell lysate using an appropriate excitation wavelength (e.g., ~420 nm for the Soret band) and emission wavelength (e.g., ~650-700 nm).
-
Flow Cytometer: Analyze the cell suspension, detecting the porphyrin's red fluorescence.[15]
-
-
Data Analysis: Quantify the uptake by comparing the fluorescence intensity of treated cells to a standard curve of the porphyrin, and normalize to the total protein content of the cell lysate (e.g., using a BCA assay).
Protocol 2: Phototoxicity Assessment using MTT Assay
This protocol determines cell viability after PDT.
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Treatment & Incubation: Treat cells with various concentrations of the this compound for the optimized duration (determined from uptake studies) in the dark. Include "no drug" controls and "drug, no light" (dark toxicity) controls.
-
Washing: Gently wash the cells with PBS. Add fresh, phenol (B47542) red-free medium.
-
Irradiation: Irradiate the designated wells with light of the appropriate wavelength and fluence (e.g., 630 nm, 1-10 J/cm²).[4] Keep the "dark toxicity" plate covered.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours to allow for cell death to occur.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated, unirradiated control cells. Plot the results to determine the IC50 value.
Visualizations
PDT Mechanism and Off-Target Pathways
Caption: Mechanism of this compound PDT and potential off-target pathways.
General Experimental Workflow for PDT
Caption: A generalized workflow for conducting an in vitro PDT experiment.
Troubleshooting Decision Tree for Low PDT Efficacy
Caption: Decision tree for troubleshooting low efficacy in PDT experiments.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Applications and challenges of photodynamic therapy in the treatment of skin malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cationic Porphyrin-Based Ionic Nanomedicines for Improved Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photobleaching of porphyrins used in photodynamic therapy and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Uptake and Phototoxicity Optimization of Arene Ruthenium Porphyrin Derivatives [mdpi.com]
- 10. Effect of bleaching of porphyrin sensitizers during photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Decreasing the aggregation of photosensitizers to facilitate energy transfer for improved photodynamic therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Risks for Photodynamic Light Therapy | Stanford Health Care [stanfordhealthcare.org]
- 15. Water-soluble cationic porphyrins with enhanced phototoxicity to cancer cell lines for G4-targeting photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aggietranscript.ucdavis.edu [aggietranscript.ucdavis.edu]
"strategies to enhance the singlet oxygen generation of Biguanidinium-porphyrin"
Technical Support Center: Biguanidinium-Porphyrin Photosensitizers
Welcome to the technical support center for the enhancement of singlet oxygen generation in this compound systems. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of singlet oxygen generation by a porphyrin-based photosensitizer?
A1: The generation of singlet oxygen (¹O₂) by a photosensitizer like a this compound is a photophysical process.[1] It begins when the photosensitizer absorbs light, transitioning from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁).[2][3] It is from this T₁ state that the photosensitizer can transfer its energy to ground-state triplet oxygen (³O₂), which is abundant in most biological environments. This energy transfer excites the oxygen to the highly reactive singlet oxygen (¹O₂) state, while the photosensitizer returns to its ground state.[1][2]
Q2: What is the "heavy atom effect" and how does it apply to porphyrins?
A2: The "heavy atom effect" refers to the introduction of atoms with a large atomic number (i.e., heavy atoms) into a molecule to enhance the rate of spin-forbidden processes, such as intersystem crossing (ISC).[4] For porphyrins, this is a common strategy to increase the quantum yield of singlet oxygen. By incorporating heavy atoms like halogens (e.g., bromine, iodine) or certain metals into the porphyrin structure, the efficiency of the S₁ to T₁ transition is significantly increased.[4][5] This leads to a larger population of the triplet state photosensitizer available to generate singlet oxygen.[4]
Q3: How does the aggregation of porphyrin molecules affect singlet oxygen generation?
A3: Aggregation of porphyrin molecules, often caused by π-π stacking in aqueous environments, typically leads to a decrease in singlet oxygen generation.[6] This phenomenon, known as aggregation-caused quenching (ACQ), provides non-radiative decay pathways for the excited state, effectively preventing the energy transfer to molecular oxygen.[6][7] Therefore, strategies that prevent or disrupt this aggregation are crucial for enhancing singlet oxygen yield.
Q4: What are the common methods for measuring singlet oxygen quantum yield (ΦΔ)?
A4: There are two primary methods for quantifying singlet oxygen generation:
-
Direct Detection: This is considered the gold standard and involves measuring the characteristic phosphorescence of singlet oxygen at approximately 1270 nm.[1][8] While being the most direct proof, the signal is often very weak and requires specialized, highly sensitive near-infrared (NIR) detectors.[8][9]
-
Indirect Detection: This method uses a chemical scavenger or trap that reacts specifically with singlet oxygen.[10] A commonly used trap is 1,3-diphenylisobenzofuran (B146845) (DPBF), which is bleached upon reaction with singlet oxygen. The rate of this bleaching, which can be monitored spectrophotometrically, is proportional to the rate of singlet oxygen production.[11][12]
Q5: Can the choice of solvent influence singlet oxygen generation?
A5: Yes, the solvent can significantly impact the efficiency of singlet oxygen generation.[5] The lifetime of singlet oxygen varies greatly between solvents, which in turn affects the overall quantum yield. Additionally, the solvent can influence the aggregation state and the photophysical properties of the porphyrin itself.
Troubleshooting Guide
This section addresses common issues encountered during experiments aimed at enhancing singlet oxygen generation.
Issue 1: Low or No Detectable Singlet Oxygen Quantum Yield (ΦΔ)
| Potential Cause | Troubleshooting Steps |
| Porphyrin Aggregation | 1. Decrease the concentration of the porphyrin solution.[6] 2. Change the solvent to one that better solubilizes the porphyrin. 3. Incorporate the porphyrin into a delivery system that prevents aggregation, such as nanofibers or liposomes.[13][14] |
| Inefficient Intersystem Crossing (ISC) | 1. Modify the porphyrin structure by introducing heavy atoms (halogens or metals) to promote ISC via the heavy atom effect.[4][5] 2. Consider synthesizing porphyrin dimers with conjugated linkers, which have been shown to enhance triplet state formation.[15] |
| Quenching of the Excited State | 1. Ensure the solvent and any other components in the solution do not quench the triplet state of the porphyrin. 2. Be aware of potential self-quenching at high concentrations. |
| Insufficient Oxygen | 1. Ensure the solution is adequately saturated with oxygen. For experiments, this can be achieved by bubbling O₂ through the sample.[2] |
| Incorrect Excitation Wavelength | 1. Verify the excitation wavelength corresponds to a strong absorption band (ideally the Soret or a Q-band) of your specific this compound. |
Issue 2: Rapid Photobleaching of the Porphyrin
| Potential Cause | Troubleshooting Steps |
| Reaction with Singlet Oxygen | 1. High concentrations of generated singlet oxygen can lead to the degradation of the photosensitizer itself. 2. Reduce the light intensity or exposure time during the experiment. |
| Inherent Photochemical Instability | 1. Structural modifications to the porphyrin macrocycle can sometimes improve photostability. 2. Encapsulating the porphyrin in a protective matrix or nanoparticle can enhance its stability. |
Strategies to Enhance Singlet Oxygen Generation
Summarized below are key strategies that have been shown to improve the singlet oxygen quantum yield of porphyrin-based photosensitizers.
| Strategy | Principle | Expected Outcome |
| Heavy Atom Incorporation | Introduction of halogens (Br, I) or metals (Zn, Pt, Pd) enhances spin-orbit coupling, which accelerates intersystem crossing (ISC).[4][5] | Significant increase in triplet state population and, consequently, a higher singlet oxygen quantum yield (ΦΔ). |
| Structural Modification | Attaching electron-withdrawing groups to the porphyrin ring can favorably alter its photophysical properties.[16] | Increased ISC rate and improved ΦΔ. |
| Supramolecular Assembly | Preventing porphyrin aggregation by encapsulation in nanofibers or other supramolecular structures.[13][14] | Disrupts aggregation-caused quenching, leading to a marked increase in singlet oxygen generation efficiency.[13] |
| Dimerization | Creating conjugated porphyrin dimers. | Can lead to a substantial increase in the singlet oxygen quantum yield compared to the monomeric unit.[15] |
| Formulation in Nano-carriers | Conjugation or encapsulation with nanoparticles like quantum dots. | Can facilitate efficient energy transfer to the porphyrin, boosting its ability to generate singlet oxygen. |
Quantitative Data: Singlet Oxygen Quantum Yields (ΦΔ) of Porphyrins
The following table presents a selection of reported singlet oxygen quantum yields for various porphyrins to provide a comparative baseline.
| Porphyrin Derivative | Metal Ion | Solvent | ΦΔ | Reference |
| Hematoporphyrin IX Dimethyl Ester (HPDME) | None (Free Base) | DMF | ~0.60 | [11][12] |
| HPDME | Zn(II) | DMF | 0.40 | [12] |
| HPDME | Pd(II) | DMF | 0.34 | [12] |
| HPDME | Pt(II) | DMF | 0.24 | [12] |
| HiPorfin | - | DMF | 0.61 ± 0.03 | [9][12] |
| Hematoporphyrin Monomethyl Ether (HMME) | - | DMF | 0.60 ± 0.02 | [9][12] |
| Photocarcinorin (PsD-007) | - | DMF | 0.59 ± 0.03 | [9][12] |
Experimental Protocols & Methodologies
Protocol 1: Measurement of Singlet Oxygen Quantum Yield (ΦΔ) via Indirect Method (DPBF Bleaching)
This protocol describes the relative measurement of ΦΔ using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap and a reference photosensitizer with a known quantum yield.
Materials:
-
This compound sample
-
Reference photosensitizer (e.g., Rose Bengal, ΦΔ = 0.76 in MeOH)[3]
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectroscopically pure solvent (e.g., DMF, Ethanol)
-
UV-Vis Spectrophotometer
-
Light source with a monochromator or appropriate filters
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of your porphyrin, the reference photosensitizer, and DPBF in the chosen solvent.
-
Prepare experimental solutions with an absorbance of ~0.1 at the excitation wavelength for both the sample and the reference to avoid inner filter effects.
-
Add DPBF to both the sample and reference solutions. The final concentration of DPBF should result in an absorbance of ~1.0 at its absorption maximum (~415 nm).
-
-
Irradiation:
-
Use a light source to irradiate the sample at a wavelength where only the photosensitizer absorbs, not DPBF.
-
Irradiate the sample and reference solutions under identical conditions (light intensity, wavelength, geometry).
-
At regular time intervals, stop the irradiation and record the absorption spectrum, focusing on the decrease in absorbance of DPBF at ~415 nm.[11]
-
-
Data Analysis:
-
Plot the absorbance of DPBF at its maximum as a function of irradiation time for both the sample and the reference.
-
Determine the initial rate of DPBF decomposition (k) from the slope of these plots.
-
Calculate the singlet oxygen quantum yield (ΦΔ) of your sample using the following equation: ΦΔ (sample) = ΦΔ (reference) * (k (sample) / k (reference)) * (Iₐ (reference) / Iₐ (sample)) where Iₐ is the rate of light absorption by the photosensitizer. If the absorbance of the sample and reference are matched at the excitation wavelength, the Iₐ term ratio is 1.
-
Visualizations
Caption: Troubleshooting workflow for low singlet oxygen yield.
Caption: Jablonski diagram for singlet oxygen generation.
References
- 1. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Photochemical and Photoinduced Antibacterial Activity Studies of meso-Tetra(pyren-1-yl)porphyrin and its Ni, Cu and Zn Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Strategies in Enhancing Singlet Oxygen Generation of Nano-Photosensitizers Toward Advanced Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supramolecular Control of Singlet Oxygen Generation | MDPI [mdpi.com]
- 8. Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worldscientific.com [worldscientific.com]
- 10. OPG [opg.optica.org]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing Singlet Oxygen Generation by Self-Assembly of a Porphyrin Entrapped in Supramolecular Fibers [diposit.ub.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance in Biguanidinium-Porphyrin Photodynamic Therapy
Welcome to the technical support center for Biguanidinium-Porphyrin Photodynamic Therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and understand the mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to photodynamic therapy?
A1: Resistance to PDT is a multifaceted issue that can arise from several cellular adaptations. Key mechanisms include:
-
Altered Photosensitizer Accumulation: Reduced uptake or enhanced efflux of the photosensitizer, often mediated by ATP-binding cassette (ABC) transporters like ABCG2, can lower the intracellular concentration required for effective PDT.[1][2][3][4][[“]][6][7]
-
Enhanced Antioxidant Defenses: Cancer cells can upregulate antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase.[8][9] These enzymes neutralize the cytotoxic reactive oxygen species (ROS) generated during PDT, thereby diminishing the therapeutic effect.[1][[“]][8] The Nrf2-mediated antioxidant response is a key survival pathway activated in response to oxidative stress.[10]
-
Activation of Pro-Survival Signaling Pathways: PDT can induce stress-response genes and signaling pathways that promote cell survival, such as those involving heat shock proteins and autophagy.[1][[“]][10]
-
Increased DNA Damage Repair: For photosensitizers that induce DNA damage, cancer cells may enhance their DNA repair mechanisms to survive the treatment.[11][12][13][14][15]
-
Subcellular Localization: The specific organelles where the photosensitizer accumulates can influence the mode of cell death and the effectiveness of the therapy.[1][16][17][18] For instance, mitochondrial localization often leads to apoptosis.[1][18]
-
Tumor Microenvironment: Hypoxia, or low oxygen levels, within the tumor can limit the production of ROS, which is an oxygen-dependent process, thereby reducing PDT efficacy.[19][20][21]
Q2: How might the biguanidinium group in our photosensitizer affect uptake and resistance?
A2: The cationic nature of the biguanidinium group is expected to facilitate cellular uptake. Guanidinium-rich molecules are known to efficiently cross cell membranes, often through interactions with negatively charged components of the membrane.[22][23] This enhanced uptake could potentially overcome resistance mechanisms based on reduced drug influx. However, the positive charge may also make the photosensitizer a substrate for specific efflux pumps, contributing to resistance. The subcellular localization is also critical; biguanidine-porphyrin conjugates have been observed to accumulate in lysosomes and mitochondria.[24]
Q3: What are some strategies to overcome resistance to this compound PDT?
A3: Several strategies can be employed to counteract resistance:
-
Combination Therapy: Combining PDT with other treatments can yield synergistic effects.[21][25][26][27] For instance, using inhibitors of ABC transporters can increase the intracellular accumulation of the photosensitizer.[3] Similarly, inhibiting DNA repair mechanisms can enhance the efficacy of PDT.[14][15]
-
Targeting Antioxidant Pathways: The use of inhibitors for antioxidant enzymes can sensitize cancer cells to PDT.[8]
-
Modulating the Tumor Microenvironment: Strategies to alleviate tumor hypoxia can improve the outcome of oxygen-dependent PDT.[20]
-
Optimizing Treatment Parameters: Adjusting the photosensitizer concentration, light dose, and incubation time can help overcome resistance by ensuring optimal ROS production.[19]
Troubleshooting Guides
Issue 1: Low phototoxicity or high cell viability observed after PDT.
| Potential Cause | Troubleshooting Step |
| Suboptimal Photosensitizer Concentration | Perform a dose-response curve to determine the optimal concentration of the this compound for your specific cell line.[19] |
| Inadequate Light Dose | Verify the calibration of your light source. Conduct a light dose-response experiment to identify the optimal fluence and fluence rate.[19] |
| Low Cellular Uptake | Quantify the intracellular photosensitizer concentration using fluorescence microscopy or spectroscopy. Consider adjusting incubation time or using uptake enhancers. |
| Hypoxic Conditions | Ensure adequate oxygenation during the experiment, especially in dense cell cultures. Consider measuring oxygen levels in your experimental setup.[19][20] |
| Enhanced Antioxidant Response | Measure the activity of key antioxidant enzymes (e.g., SOD, catalase) in your cells. Consider co-treatment with an antioxidant inhibitor.[8] |
| Photosensitizer Efflux | Investigate the involvement of ABC transporters by using known inhibitors (e.g., Fumitremorgin C for ABCG2) and measuring intracellular photosensitizer accumulation.[2][4] |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variable Photosensitizer Uptake | Standardize the incubation protocol, including cell density, media composition (serum can interfere), and incubation time.[19] |
| Inconsistent Light Delivery | Ensure uniform light distribution across the entire treatment area. Regularly check the power output of your light source.[19] |
| Variability in Post-PDT Assays | Perform cell viability and other post-treatment assays at consistent time points after PDT. |
| Cell Line Instability | Ensure the use of a consistent passage number for your cell line, as cellular characteristics can change over time. |
Experimental Protocols
1. Protocol for Determining Cellular Uptake of this compound
This protocol is adapted from methods used for other porphyrin derivatives.[28]
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2.5 x 10^5 cells per well and allow them to adhere overnight.
-
Photosensitizer Incubation: Add the this compound photosensitizer at the desired concentration (e.g., 5 µM) to the cells and incubate in the dark for a specified time (e.g., 24 hours).
-
Cell Lysis: After incubation, remove the medium, wash the cells thoroughly with PBS, and solubilize them with a lysis buffer (e.g., 5% Triton-X).
-
Fluorescence Measurement: Measure the fluorescence emission of the cell lysate using a spectrophotometer at the appropriate excitation and emission wavelengths for the porphyrin. The area under the emission peak can be used to quantify cellular accumulation.
2. Protocol for In Vitro Photodynamic Therapy Cytotoxicity Assay
This is a general protocol that can be adapted for your specific needs.[19]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Photosensitizer Incubation: Treat the cells with varying concentrations of the this compound photosensitizer and incubate in the dark for the desired duration. Include a "dark control" group that is treated with the photosensitizer but not exposed to light.
-
Washing: Remove the photosensitizer-containing medium and wash the cells twice with PBS.
-
Light Treatment: Add fresh medium to the cells and expose them to a light source with the appropriate wavelength and fluence. Include a "light-only control" group that is exposed to light but not treated with the photosensitizer.
-
Post-PDT Incubation: Return the plate to the incubator for a predetermined time (e.g., 24 hours) to allow for cell death to occur.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
Visualizing Resistance Mechanisms and Experimental Workflows
Below are diagrams to help visualize key concepts in overcoming resistance to this compound PDT.
Caption: Cellular resistance mechanisms to this compound PDT.
Caption: Troubleshooting workflow for low PDT efficacy.
Caption: Logical relationships in PDT resistance mechanisms.
References
- 1. Mechanisms of Resistance to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABCG2-mediated transport of photosensitizers: potential impact on photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant Enzymes in Cancer Cells: Their Role in Photodynamic Therapy Resistance and Potential as Targets for Improved Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nrf2-Mediated Antioxidant Response and Drug Efflux Transporters Upregulation as Possible Mechanisms of Resistance in Photodynamic Therapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Resistance to Photodynamic Therapy (PDT) in Vulvar Cancer [mdpi.com]
- 13. Mechanisms of Resistance to Photodynamic Therapy (PDT) in Vulvar Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming photodynamic therapy resistance via DNA repair inhibitors: Advanced review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.uj.ac.za [pure.uj.ac.za]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. The Combination of Active-Targeted Photodynamic Therapy and Photoactivated Chemotherapy for Enhanced Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The role of photodynamic therapy in overcoming cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Combination of photodynamic therapy and immunotherapy to overcome cancer resistance [frontiersin.org]
- 26. Synergistic strategies in photodynamic combination therapy for cancer: mechanisms, nanotechnology, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Combination of Two Photosensitisers in Anticancer, Antimicrobial and Upconversion Photodynamic Therapy [mdpi.com]
- 28. Cellular Uptake and Phototoxicity Optimization of Arene Ruthenium Porphyrin Derivatives [mdpi.com]
Technical Support Center: Formulation Strategies for Biguanidinium-Porphyrin Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with Biguanidinium-Porphyrin formulations.
Disclaimer: Scientific literature specifically addressing the bioavailability of Biguanidinium-Porphyrins is limited. The following guidance is based on established principles for improving the bioavailability of cationic porphyrins and other macrocyclic compounds. The experimental protocols provided are general and may require optimization for your specific this compound conjugate.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows poor water solubility. What can I do?
A1: Poor aqueous solubility is a common challenge with porphyrin-based molecules. The presence of the large, hydrophobic porphyrin ring often counteracts the solubilizing effect of the cationic biguanidinium groups. Here are some strategies to address this:
-
pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the aqueous solution can improve solubility.
-
Co-solvents: Employing a pharmaceutically acceptable co-solvent system can enhance solubility.
-
Encapsulation: Formulating the compound into nanocarriers such as liposomes, micelles, or polymeric nanoparticles can significantly improve its apparent water solubility.[1][2]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic drugs.
Q2: I am observing low cellular uptake of my this compound. What are the potential reasons and solutions?
A2: Low cellular uptake can be attributed to several factors, including the physicochemical properties of the compound and the specific cell line being used.
-
Cationic Charge: While the positive charge of the biguanidinium group is intended to promote interaction with negatively charged cell membranes, an excessively high positive charge can sometimes hinder membrane translocation.[3]
-
Molecular Size and Aggregation: The large size of the porphyrin macrocycle and its tendency to aggregate in aqueous solutions can limit passive diffusion across the cell membrane.
-
Formulation Strategy: Nanoencapsulation can facilitate cellular uptake through endocytosis, bypassing some of the limitations of passive diffusion.[4][5] Cationic liposomes, for instance, can enhance the delivery of their payload into cells.[6][7]
Q3: My formulation is showing signs of instability (e.g., precipitation, aggregation). How can I improve its stability?
A3: Formulation stability is crucial for reproducible experimental results and therapeutic efficacy.
-
Optimize Nanoformulation Parameters: For liposomes, micelles, or nanoparticles, factors such as lipid composition, polymer type, drug-to-carrier ratio, and surface charge can significantly impact stability.
-
Steric Stabilization: Incorporating PEGylated lipids or polymers in your nanoformulation can provide a steric barrier, preventing aggregation and increasing circulation time in vivo.[1][4]
-
Lyophilization: For long-term storage, lyophilizing (freeze-drying) the formulation with a suitable cryoprotectant can prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Bioavailability after Oral Administration | Poor aqueous solubility leading to low dissolution. | Formulate as a nanoemulsion, micellar solution, or solid dispersion to enhance solubility and dissolution rate. |
| Low permeability across the intestinal epithelium. | Investigate the use of permeation enhancers (with caution regarding toxicity). Formulate in nanoparticles to potentially utilize transcytosis pathways. | |
| First-pass metabolism in the gut wall and liver. | Co-administer with inhibitors of relevant metabolic enzymes (requires identification of metabolic pathways). Prodrug strategies to mask metabolically liable sites. | |
| High Variability in In Vivo Efficacy | Inconsistent formulation characteristics (size, drug loading). | Implement stringent quality control for formulation preparation and characterization (e.g., DLS for size, HPLC for drug loading). |
| Aggregation of the formulation in biological fluids. | Optimize surface properties of the formulation (e.g., PEGylation) to improve stability in serum. | |
| Toxicity Observed in Cell Culture or Animal Models | Inherent toxicity of the this compound. | Perform dose-response studies to determine the therapeutic window. |
| Toxicity of the formulation components. | Use biocompatible and biodegradable materials for nanoformulations. Evaluate the toxicity of the empty vehicle as a control. | |
| Non-specific binding and accumulation in healthy tissues. | Incorporate targeting ligands (e.g., antibodies, peptides) onto the surface of nanoformulations to direct them to the target site. |
Quantitative Data on Formulation-Enhanced Bioavailability of Porphyrin Derivatives
The following tables summarize representative quantitative data from studies on porphyrin formulations. Note that these are not specific to Biguanidinium-Porphyrins but provide an indication of the potential improvements achievable with different formulation strategies.
Table 1: Enhancement of Porphyrin Solubility and In Vitro Performance
| Formulation Type | Porphyrin Derivative | Solubility Enhancement | In Vitro Observation | Reference |
| Micelles | Protoporphyrin IX | - | Increased photodynamic efficacy against melanoma cells | [8] |
| Liposomes | Protoporphyrin IX derivative | Overcame poor aqueous solubility | Increased photodynamic activity in cancer cell lines | [1] |
| Nanoparticles | Porphyrin-Chitosan coated lipid nanoparticles | Improved dispersibility in aqueous media | 3.2-fold lower IC50 in phototoxicity assay | [5] |
| Gold Nanoparticles | Tetrasulfonatophenylporphyrin | - | ~90% doxorubicin (B1662922) encapsulation efficiency | [9][10] |
Table 2: In Vivo Pharmacokinetic and Biodistribution Improvements with Porphyrin Nanoformulations
| Formulation Type | Porphyrin Derivative | Animal Model | Key Finding | Reference |
| Liposomes | Porphyrin-phospholipid | Mice with pancreatic cancer xenografts | 7.4-fold increase in drug AUC in the tumor with light activation | [11] |
| Polymeric Micelles | Protoporphyrin-PCL-PEG | Tumor-bearing mice | Size-dependent cellular uptake and biodistribution | [4][12] |
| Porphysomes | Porphyrin-lipid | Rodents (mice, rats, rabbits) | Dose-dependent pharmacokinetics observed | [13] |
| Conjugated Polymer Nanoparticles | Platinum porphyrin-doped F8BT | BALB/c mice | Hepatic and splenic accumulation with rapid blood clearance | [14] |
Experimental Protocols
Protocol 1: Preparation of Porphyrin-Loaded Liposomes by Thin-Film Hydration
Objective: To encapsulate a hydrophobic this compound derivative into liposomes.
Materials:
-
This compound derivative
-
Phospholipids (e.g., DSPC, DMPC, DOPC)
-
Cholesterol
-
PEGylated phospholipid (e.g., DSPE-PEG2000)
-
Chloroform (B151607) or a suitable organic solvent mixture
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Dissolve the this compound, phospholipids, cholesterol, and PEGylated phospholipid in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for stability and drug loading.
-
Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) for a set number of passes.
-
Alternatively, the MLV suspension can be sonicated in a water bath sonicator until the solution becomes clear.
-
Remove any unencapsulated drug by size exclusion chromatography or dialysis.
-
Characterize the liposomes for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of Porphyrin-Loaded Polymeric Micelles by Direct Dissolution
Objective: To formulate a this compound into polymeric micelles to enhance its aqueous solubility.
Materials:
-
This compound derivative
-
Amphiphilic block copolymer (e.g., Pluronic® series, PEG-PLA)
-
Aqueous buffer (e.g., deionized water, PBS)
-
Magnetic stirrer
-
Dialysis membrane (if purification is needed)
Procedure:
-
Dissolve the amphiphilic block copolymer in the aqueous buffer with gentle stirring. The concentration should be above the critical micelle concentration (CMC) of the polymer.
-
Add the this compound to the polymer solution.
-
Continue stirring until the porphyrin is fully dissolved, which may take several hours. Gentle heating can be applied if necessary, but the thermal stability of the porphyrin should be considered.
-
If there is any undissolved porphyrin, the solution can be filtered through a 0.22 µm syringe filter.
-
If purification is required to remove any free drug, the micellar solution can be dialyzed against the aqueous buffer.
-
Characterize the micelles for size, PDI, drug loading content, and encapsulation efficiency.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a this compound derivative.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)
-
Donor buffer (e.g., PBS at a specific pH)
-
Acceptor buffer (e.g., PBS with a solubilizing agent like DMSO)
-
This compound stock solution
-
Plate reader for quantification (e.g., UV-Vis or fluorescence)
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the acceptor buffer to the wells of the acceptor plate.
-
Prepare the donor solution by dissolving the this compound in the donor buffer at a known concentration.
-
Add the donor solution to the wells of the coated donor plate.
-
Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
After incubation, carefully separate the plates.
-
Determine the concentration of the this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the permeability coefficient (Pe) using the following equation:
Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VA * VD) / [(VA + VD) * A * t]
Where:
-
CA(t) is the concentration in the acceptor well at time t
-
Cequilibrium is the concentration at equilibrium
-
VA and VD are the volumes of the acceptor and donor wells, respectively
-
A is the area of the membrane
-
t is the incubation time
-
Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: Hypothesized cellular uptake pathway for a nanoformulated this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation and Characterization of Micelles | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Porphyrin-Based Nanocomposites for Effective Targeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hybrid Nanoparticles as an Efficient Porphyrin Delivery System for Cancer Cells to Enhance Photodynamic Therapy [frontiersin.org]
- 6. Liposomal Formulations of Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Efficient Synthesis and Photodynamic Activity of Porphyrin-Saccharide Conjugates:â Targeting and Incapacitating Cancer Cellsâ - Biochemistry - Figshare [figshare.com]
- 11. medium.com [medium.com]
- 12. Incorporation of a Biguanide Scaffold Enhances Drug Uptake by Organic Cation Transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. devtoolsdaily.com [devtoolsdaily.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Stability-Indicating Assay for Biguanidinium-Porphyrin Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stability-indicating assays for Biguanidinium-porphyrin formulations.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay and why is it crucial for this compound formulations?
A stability-indicating assay is a validated analytical procedure designed to accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, the this compound, without interference from its degradation products, process impurities, or other excipients. For this compound formulations, which are often developed as photosensitizers, this is critical to ensure that the drug maintains its potency and safety profile throughout its shelf life. Exposure to light, heat, humidity, and different pH conditions can lead to degradation, and a stability-indicating method can track these changes.
Q2: What is the most suitable analytical technique for a stability-indicating assay of Biguanidinium-porphyrins?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the gold standard for this purpose.[1][2] Given the chromophoric nature of the porphyrin macrocycle, a UV-Vis or Diode Array Detector (DAD) is typically used, with detection often performed at the Soret band wavelength (around 410-420 nm) for high sensitivity.[1] Due to the fluorescent properties of many porphyrins, a fluorescence detector can also be employed for enhanced selectivity and sensitivity.[2][3]
Q3: How should I select an appropriate HPLC column for analyzing cationic Biguanidinium-porphyrins?
The cationic nature of the biguanidinium groups requires careful column selection to avoid poor peak shape and low recovery. A reversed-phase C18 or C8 column with end-capping is a common starting point. However, to minimize interactions between the positively charged analyte and residual silanols on the silica-based stationary phase, consider using a column with a base-deactivated silica (B1680970) or a polymer-based column. Ion-pair chromatography, with an agent like heptafluorobutyric acid (HFBA) in the mobile phase, can also be effective in improving peak shape and retention.
Q4: What are the typical forced degradation conditions that should be applied to this compound formulations?
Forced degradation studies, or stress testing, are essential to identify potential degradation pathways and to ensure the analytical method can separate the degradants from the parent compound.[4] Typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Degradation: Dry heat at 70-80°C for 48-72 hours.
-
Photodegradation: Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]
Q5: What are the likely degradation pathways for a this compound?
Porphyrins, especially when formulated as photosensitizers, can degrade through several pathways. Photodegradation is often the most significant, potentially leading to photooxidation of the porphyrin ring or cleavage of the biguanidinium side chains.[4][5][6] Hydrolysis under acidic or basic conditions may also affect the side chains. The porphyrin macrocycle itself is generally stable to thermal stress but can be susceptible to oxidation.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Interaction of cationic biguanidinium groups with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Column overload. | - Use a base-deactivated or end-capped C18/C8 column.- Add an ion-pairing agent (e.g., 0.1% TFA or HFBA) to the mobile phase.- Adjust the mobile phase pH to be 2-3 units below the pKa of the biguanidinium groups.- Reduce the sample concentration. |
| Low or No Analyte Recovery | - Irreversible adsorption of the analyte onto the column.- Degradation of the analyte in the sample solvent or on the column. | - Use a different stationary phase (e.g., polymer-based).- Ensure the sample solvent is compatible with the mobile phase and does not promote degradation.- Check the pH of the mobile phase. |
| Appearance of New, Unresolved Peaks | - Co-elution of degradation products with the main peak.- Insufficient separation power of the HPLC method. | - Optimize the mobile phase gradient to improve resolution.- Try a different column with a different selectivity (e.g., a phenyl-hexyl column).- Adjust the mobile phase pH or temperature. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector flow cell.- Inconsistent mobile phase composition. | - Filter all mobile phases through a 0.45 µm filter.- Flush the HPLC system and detector flow cell.- Ensure proper mixing of the mobile phase components. |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Changes in mobile phase composition.- Column degradation. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily.- Use a guard column and replace the analytical column if necessary. |
Experimental Protocols
Detailed Methodology for a Stability-Indicating HPLC Assay
This protocol outlines a general approach. Method development and validation are required for specific formulations.[7][8]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a DAD or fluorescence detector.
-
-
Chromatographic Conditions:
-
Column: Base-deactivated C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 420 nm (Soret band).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound formulation in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:B) to a final concentration of about 0.1 mg/mL.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Store the solid drug substance or formulation at 80°C for 48 hours. Dissolve and dilute to a final concentration of 0.1 mg/mL.
-
Photodegradation: Expose the drug substance or formulation to light as per ICH Q1B guidelines. Dissolve and dilute to a final concentration of 0.1 mg/mL.
-
Analyze all stressed samples along with an unstressed control sample.
-
Data Presentation
Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | % Assay of this compound | % Degradation | Number of Degradation Products |
| Control (Unstressed) | 99.8 | 0.2 | 1 |
| Acid Hydrolysis (1 M HCl, 60°C, 24h) | 92.5 | 7.5 | 2 |
| Base Hydrolysis (1 M NaOH, 60°C, 24h) | 95.1 | 4.9 | 2 |
| Oxidation (30% H₂O₂, RT, 24h) | 85.3 | 14.7 | 4 |
| Thermal (80°C, 48h) | 98.2 | 1.8 | 1 |
| Photolytic (ICH Q1B) | 78.9 | 21.1 | 5 |
Visualizations
Caption: Experimental workflow for the stability-indicating assay.
Caption: Troubleshooting logic for chromatographic issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QUANTITATION OF PLASMA PORPHYRINS:VALIDATION OF LIQUID-LIQUID EXTRACTION METHOD | International Porphyria Network [new.porphyrianet.org]
- 4. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. seejph.com [seejph.com]
Technical Support Center: Long-Term Stability of Biguanidinium-Porphyrin Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of biguanidinium-porphyrin conjugates. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in designing and interpreting stability studies.
Troubleshooting Guide
This section addresses common issues encountered during the experimental evaluation of this compound conjugate stability.
| Issue | Possible Causes | Recommended Actions |
| Unexpectedly Rapid Degradation | Photodegradation from ambient light exposure. Temperature fluctuations during storage or handling. Reactive impurities in solvents or buffers. Inherent instability of the specific conjugate structure. | Store samples in amber vials or protect from light at all times. Maintain consistent and controlled temperature conditions. Use high-purity, degassed solvents and freshly prepared buffers. Re-evaluate the chemical structure for potential liabilities. |
| Precipitation of the Conjugate | Change in pH of the solution. Aggregation at higher concentrations. Interaction with buffer components. Degradation to less soluble products. | Ensure the pH of the solution is maintained within the optimal solubility range for the conjugate. Work at lower concentrations or sonicate the solution. Screen different buffer systems for compatibility. Analyze the precipitate to identify if it is the parent compound or a degradant. |
| Changes in UV-Vis Spectrum (e.g., peak shifts, decreased absorbance) | Degradation of the porphyrin macrocycle. Aggregation of the conjugate molecules. Change in the protonation state of the porphyrin or biguanidinium groups. | Perform HPLC-MS analysis to identify degradation products. Dilute the sample to check for concentration-dependent spectral changes, which may indicate aggregation. Confirm and control the pH of the sample solution. |
| Inconsistent HPLC Results | Irreversible adsorption of the cationic conjugate to silica-based columns. Poor peak shape due to ion-pairing issues. Inadequate separation of degradants from the main peak. | Use a polymer-based reversed-phase column or a column with end-capping.[1] Add a competing amine (e.g., triethylamine) to the mobile phase. Optimize the mobile phase composition, gradient, and pH to improve resolution. |
| Mass Spectrometry Signal Loss or Fragmentation | In-source degradation of the conjugate. Poor ionization efficiency. Complex fragmentation pattern making data interpretation difficult. | Optimize MS source parameters (e.g., temperature, voltages) to minimize in-source decay. Experiment with different ionization techniques (e.g., ESI, MALDI). Perform tandem MS (MS/MS) to elucidate fragmentation pathways. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound conjugates?
A1: The long-term stability of these conjugates is primarily influenced by light, temperature, pH, and the presence of oxidizing agents. The inherent chemical structure of both the porphyrin macrocycle and the biguanidinium moiety, as well as the nature of the linker connecting them, also plays a crucial role. Porphyrins are known to be susceptible to photodegradation, while the biguanidinium group's stability can be pH-dependent.
Q2: How should I store my this compound conjugate samples for long-term stability studies?
A2: For optimal stability, samples should be stored as a solid, protected from light (e.g., in amber vials), and at a low, controlled temperature (e.g., -20°C or -80°C). If in solution, use a buffered system at a pH where the conjugate is most stable, degas the solvent to remove oxygen, and protect from light.
Q3: What are the expected degradation pathways for these conjugates?
A3: Based on the chemistry of porphyrins and biguanides, potential degradation pathways include:
-
Photodegradation: Light-induced oxidation of the porphyrin ring, potentially leading to the formation of hydroxyaldehydes, formyl products, or ring-opened derivatives.
-
Hydrolysis: Cleavage of the linker connecting the biguanidinium group to the porphyrin, particularly if it is an amide or ester linkage. The biguanidinium group itself is generally stable to hydrolysis.
-
Oxidation: Reaction with atmospheric or dissolved oxygen, which can be accelerated by light and temperature, leading to modifications of the porphyrin macrocycle.
Q4: Which analytical techniques are most suitable for monitoring the stability of these conjugates?
A4: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is essential for separating the parent conjugate from its degradation products and quantifying the extent of degradation. UV-Vis Spectroscopy can provide a quick assessment of changes to the porphyrin's electronic structure. Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is crucial for identifying the molecular weights of degradation products and helping to elucidate their structures.[2]
Q5: What is a "forced degradation" study and why is it important?
A5: A forced degradation or stress study is an experiment where the drug substance is intentionally exposed to harsh conditions (more severe than accelerated stability conditions) such as high temperature, high humidity, strong acid/base, oxidizing agents, and intense light. The goal is to rapidly generate potential degradation products to understand the degradation pathways and to develop and validate a stability-indicating analytical method that can effectively separate and quantify these degradants.
Quantitative Stability Data
Currently, there is a lack of publicly available, specific quantitative long-term stability data for this compound conjugates. To facilitate data comparison, we recommend presenting stability data in the following format. Data should be generated through validated stability-indicating analytical methods, such as HPLC.
Table 1: Example - Stability of this compound Conjugate (BPC-X) under Forced Degradation Conditions
| Stress Condition | Duration | % Degradation of BPC-X | Major Degradation Products (RRT) |
| 0.1 M HCl (aq) | 24 hours | Data to be generated | Data to be generated |
| 0.1 M NaOH (aq) | 24 hours | Data to be generated | Data to be generated |
| 3% H₂O₂ (aq) | 24 hours | Data to be generated | Data to be generated |
| Heat (80°C, solid) | 48 hours | Data to be generated | Data to be generated |
| Photostability (ICH Q1B) | 1.2 million lux hours | Data to be generated | Data to be generated |
RRT: Relative Retention Time
Experimental Protocols
The following are general protocols for key experiments. These should be considered as templates and must be optimized and validated for the specific this compound conjugate being studied.
Protocol 1: Stability-Indicating HPLC-UV Method
1. Objective: To develop a stability-indicating reversed-phase HPLC method for the separation and quantification of a this compound conjugate and its degradation products.
2. Materials and Equipment:
- High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and photodiode array (PDA) or UV-Vis detector.
- Reversed-phase HPLC column (e.g., Polymer-based C18, 150 mm x 4.6 mm, 5 µm, to avoid strong interactions with the cationic analyte).
- This compound conjugate reference standard.
- HPLC-grade acetonitrile, methanol, and water.
- Formic acid or trifluoroacetic acid.
- Ammonium acetate (B1210297) or phosphate (B84403) buffer.
3. Chromatographic Conditions (Starting Point for Optimization):
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Monitor at the Soret band maximum of the porphyrin (typically around 420 nm) and at a lower wavelength (e.g., 260 nm) to detect other potential degradants.
- Injection Volume: 10 µL.
4. Sample Preparation:
- Prepare a stock solution of the conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
- For analysis, dilute the stock solution to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
- For forced degradation samples, neutralize the solution if necessary before injection.
5. Method Validation:
- Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that degradation product peaks are well-resolved from the parent peak.
Protocol 2: UV-Vis Spectroscopic Analysis
1. Objective: To monitor changes in the electronic absorption spectrum of the this compound conjugate under stress conditions.
2. Materials and Equipment:
- UV-Vis spectrophotometer with temperature control.
- Quartz cuvettes (1 cm path length).
- This compound conjugate.
- Appropriate solvents and buffers.
3. Procedure:
- Prepare a solution of the conjugate in a suitable solvent (e.g., water, buffer, methanol) at a concentration that gives a Soret band absorbance of approximately 1.0.
- Record the initial UV-Vis spectrum from 300 nm to 700 nm.
- Subject the solution to the desired stress condition (e.g., heat, light, addition of acid/base).
- At specified time intervals, cool the sample to room temperature and record the UV-Vis spectrum.
- Analyze the spectra for changes in the Soret and Q-band wavelengths and intensities. A decrease in the Soret band absorbance is indicative of degradation of the porphyrin macrocycle.
Visualizations
Proposed Degradation Pathway
Caption: Proposed degradation pathways for this compound conjugates.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound conjugates.
References
- 1. New stability-indicating high performance liquid chromatography assay and proposed hydrolytic pathways of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Biguanidinium-Porphyrin and Photofrin for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the quest for ideal photosensitizers continues to drive research and development. Among the numerous candidates, porphyrin-based compounds have historically dominated the field. Photofrin®, a first-generation photosensitizer, has been a clinical mainstay for decades. However, newer derivatives, such as Biguanidinium-porphyrins, are emerging with promising properties that may offer advantages over established treatments. This guide provides a detailed comparative analysis of Biguanidinium-porphyrin and Photofrin, focusing on their performance, mechanisms of action, and the experimental data underpinning their potential.
Executive Summary
Photofrin®, a complex mixture of hematoporphyrin (B191378) derivatives, is a well-established photosensitizer used in the treatment of various cancers. Its efficacy is well-documented, but it is also associated with prolonged cutaneous photosensitivity. Biguanidinium-porphyrins are a newer class of photosensitizers designed for enhanced cellular uptake and specific subcellular targeting, particularly to the mitochondria. This targeted approach aims to increase the efficiency of PDT and potentially reduce side effects. This guide will delve into the available data to provide a comparative overview of these two photosensitizers.
Performance Comparison: this compound vs. Photofrin
Direct comparative studies under identical experimental conditions are limited in the published literature. The following tables summarize available quantitative data from various studies to provide a performance overview. It is crucial to note that these values are not from head-to-head comparisons and should be interpreted with consideration of the different experimental setups.
Table 1: In Vitro Phototoxicity
| Photosensitizer | Cell Line | IC50 (µM) | Light Dose (J/cm²) | Reference |
| Guanidine-Porphyrin | HEp2 | 4.8 | 1 | [1][2] |
| Biguanidine-Porphyrin | HEp2 | 8.2 | 1 | [1][2] |
| Photofrin | HCT116 | Not explicitly stated, but less potent than other derivatives | Not specified | |
| Photofrin | Various | Varies widely depending on cell line and light dose | Varies |
Table 2: Subcellular Localization
| Photosensitizer | Primary Localization | Secondary Localization | Reference |
| Guanidine-Porphyrin | Mitochondria, Endoplasmic Reticulum | Lysosomes | [1][2] |
| Biguanidine-Porphyrin | Cell Membranes, Lysosomes, Mitochondria | - | [1][2] |
| Photofrin | Primarily localizes to cellular membranes | Cytoplasmic organelles |
Mechanism of Action
Both this compound and Photofrin function as photosensitizers in photodynamic therapy, a process that involves the generation of cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength.
Photofrin: Following intravenous administration, Photofrin is selectively retained in tumor tissues.[3] Upon illumination with 630 nm light, it is excited to a triplet state. This excited state can then react with molecular oxygen via two pathways:
-
Type I Reaction: Involves electron transfer to produce superoxide (B77818) anions and other free radicals.
-
Type II Reaction: Involves energy transfer to ground-state oxygen to generate highly reactive singlet oxygen. Singlet oxygen is considered the primary cytotoxic agent responsible for the therapeutic effect of Photofrin-PDT, leading to cellular damage, vascular shutdown, and induction of an inflammatory response.
This compound: The core porphyrin structure of these compounds acts as the photosensitizing unit, similar to Photofrin. The key distinction lies in the appended biguanidinium groups. These positively charged moieties are designed to enhance cellular uptake and target the photosensitizer to the mitochondria.[1][2] The rationale for mitochondrial targeting is twofold:
-
High Oxygen Concentration: The mitochondria are sites of high metabolic activity and oxygen consumption, providing an ample supply of the necessary substrate for ROS generation.
-
Apoptosis Induction: The mitochondria play a central role in the intrinsic apoptotic pathway. Damage to mitochondrial components can trigger the release of pro-apoptotic factors, leading to programmed cell death.
The proposed mechanism involves the electrostatic interaction of the positively charged biguanidinium groups with the negatively charged mitochondrial membrane, leading to accumulation within this organelle.[1][2] Upon light activation, the localized generation of ROS within the mitochondria is expected to induce a more efficient apoptotic response compared to photosensitizers that are more diffusely distributed in the cell.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the action of these photosensitizers and the methods used to evaluate them, the following diagrams are provided.
Caption: General mechanism of photodynamic therapy.
Caption: Cellular uptake and localization pathways.
Caption: General experimental workflow for photosensitizer evaluation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of photosensitizers. Specific parameters should be optimized for the particular photosensitizer, cell line, and animal model being used.
Synthesis of Guanidine-Porphyrin Derivatives (General Approach)
The synthesis of guanidine- and biguanidine-porphyrin derivatives typically involves the modification of a porphyrin precursor bearing a reactive functional group, such as an amino group.
-
Porphyrin Precursor Synthesis: A porphyrin with a peripheral amino group (e.g., 5-(4-aminophenyl)-10,15,20-triphenylporphyrin) is synthesized using established methods, such as the Lindsey synthesis.
-
Guanidinylation: The amino-porphyrin is reacted with a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine, in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane).
-
Deprotection: The Boc protecting groups are removed using an acid, such as trifluoroacetic acid, to yield the final guanidinium-porphyrin.
-
Biguanidinylation: For biguanidine (B15175387) derivatives, the amino-porphyrin can be reacted with a reagent like dicyandiamide (B1669379) under appropriate conditions.
-
Purification: The final products are purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).
In Vitro Phototoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Seed cells (e.g., HEp2, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the culture medium with fresh medium containing various concentrations of the photosensitizer (e.g., this compound or Photofrin) and incubate for a specified period (e.g., 24 hours) in the dark.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Irradiation: Add fresh culture medium and irradiate the cells with light of the appropriate wavelength (e.g., a filtered lamp or laser) at a defined light dose (e.g., 1 J/cm²). Control wells should be kept in the dark.
-
MTT Incubation: After irradiation, add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of photosensitizer that causes 50% inhibition of cell viability).
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the in vivo efficacy of a photosensitizer.
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., SCC VII, BGC823) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: Administer the photosensitizer (e.g., this compound or Photofrin) to the mice, typically via intravenous injection.
-
Drug-Light Interval: Allow a specific time interval for the photosensitizer to accumulate in the tumor and clear from healthy tissues (this can range from hours to days depending on the photosensitizer).
-
Light Treatment: Anesthetize the mice and irradiate the tumor area with a laser of the appropriate wavelength and light dose.
-
Tumor Monitoring: Measure the tumor volume (e.g., using calipers) at regular intervals for a set period.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition. Survival studies can also be conducted.
-
Histology: At the end of the study, tumors can be excised for histological analysis to assess the extent of necrosis and apoptosis.
Conclusion
The comparative analysis of this compound and Photofrin highlights a trade-off between a well-established clinical photosensitizer and a promising, targeted next-generation agent. While Photofrin has a long history of clinical use and proven efficacy, its drawbacks, such as prolonged photosensitivity, have prompted the development of new photosensitizers. Biguanidinium-porphyrins, with their enhanced cellular uptake and mitochondrial targeting, represent a rational design approach to improve the therapeutic index of PDT. The available in vitro data suggest that these compounds can be highly phototoxic at low micromolar concentrations.[1][2] However, a lack of direct comparative in vivo studies with Photofrin makes it difficult to definitively conclude their superiority in a clinical context. Further research, including head-to-head preclinical and eventually clinical trials, will be necessary to fully elucidate the relative benefits of Biguanidinium-porphyrins in photodynamic therapy. This guide provides a foundation for researchers and drug development professionals to understand the current landscape and future directions in the development of these promising photosensitizers.
References
Validating Mitochondrial Localization: A Comparative Guide to Biguanidinium-Porphyrin and Commercial Fluorescent Probes
For researchers, scientists, and drug development professionals, the precise targeting of mitochondria is crucial for both understanding cellular bioenergetics and developing novel therapeutics. This guide provides a comparative overview of a synthesized Biguanidinium-porphyrin probe against commercially available fluorescent probes for validating mitochondrial localization, supported by available experimental data and detailed protocols.
The selective accumulation of molecules within mitochondria is a key strategy in various biomedical applications. Cationic compounds, such as this compound, are designed to leverage the negative mitochondrial membrane potential for targeted delivery. This guide delves into the validation of its mitochondrial localization and compares its performance with established probes like the MitoTracker™ series.
Comparative Analysis of Mitochondrial Probes
Table 1: Comparison of Photophysical and Localization Properties
| Property | This compound | MitoTracker™ Red CMXRos | MitoTracker™ Green FM |
| Excitation Max (nm) | ~420 (Soret band), 500-700 (Q bands) | ~579 | ~490 |
| Emission Max (nm) | ~650-750 | ~599 | ~516 |
| Quantum Yield | Higher at low pH (<6)[1] | High | Moderate |
| Photostability | Data not available | High | Moderate[2] |
| Mitochondrial Retention after Fixation | Data not available | Yes | No |
| Co-localization Coefficient (vs. known mitochondrial marker) | Data not available | High | High |
| Additional Localization | Lysosomes and Endoplasmic Reticulum[1][3] | Primarily Mitochondria | Primarily Mitochondria |
Note: The spectral properties of porphyrins can vary depending on the specific chemical structure and solvent environment.
One study reported that both guanidine- and biguanidine-porphyrins localize within the mitochondria of human carcinoma HEp2 cells.[1][3] However, it was also noted that these compounds accumulate in lysosomes and, in the case of the guanidine-porphyrin, the endoplasmic reticulum as well.[1][3] In contrast, the porphyrin-MLS peptide conjugate investigated in the same study was found to localize mainly within the cell lysosomes.[1]
Experimental Protocols
To validate the mitochondrial localization of any novel probe, a co-localization experiment with a well-established mitochondrial marker is essential. Below are detailed protocols for live-cell imaging and quantitative co-localization analysis.
Live-Cell Imaging Protocol for Mitochondrial Co-localization
This protocol outlines the steps for staining live cells with a synthesized probe (e.g., this compound) and a commercial mitochondrial probe (e.g., MitoTracker™) for subsequent imaging and analysis.
Materials:
-
Adherent mammalian cells (e.g., HeLa, U2OS)
-
Glass-bottom imaging dishes
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MitoTracker™ Red CMXRos or MitoTracker™ Green FM stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal microscope with a live-cell imaging chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging. Allow cells to adhere and grow for 24-48 hours.
-
Probe Preparation: Prepare working solutions of this compound and MitoTracker™ in pre-warmed complete cell culture medium. The optimal concentration for the synthesized probe should be determined experimentally, while MitoTracker™ probes are typically used in the 50-200 nM range.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution containing both this compound and the MitoTracker™ probe to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Add pre-warmed live-cell imaging medium to the dish.
-
-
Image Acquisition:
-
Transfer the imaging dish to the confocal microscope equipped with a live-cell imaging chamber.
-
Acquire images using the appropriate laser lines and filter sets for both probes. For example, for this compound (red emission) and MitoTracker™ Green, use excitation wavelengths around the probe's absorption maxima and collect emission in the respective red and green channels.
-
Capture Z-stacks to obtain a three-dimensional view of the cells and the localization of the probes.
-
Quantitative Co-localization Analysis Protocol
Following image acquisition, quantitative analysis is performed to determine the degree of overlap between the signals from the two fluorescent probes. Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) are two commonly used metrics.
Software: Image analysis software such as ImageJ (with the JACoP plugin), Fiji, or other commercial software packages.
Procedure:
-
Image Pre-processing:
-
Open the acquired multi-channel image (one channel for this compound, one for the MitoTracker™ probe).
-
Define a region of interest (ROI) to include one or more cells, excluding background.
-
Perform background subtraction for each channel.
-
-
Co-localization Analysis:
-
Use the co-localization analysis tool within the software.
-
Calculate both the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficients (M1 and M2).
-
PCC: Measures the linear correlation between the pixel intensities of the two channels. A value close to +1 indicates a strong positive correlation, suggesting co-localization.
-
MOC (M1 and M2): M1 represents the fraction of the this compound signal that overlaps with the MitoTracker™ signal, while M2 represents the fraction of the MitoTracker™ signal that overlaps with the this compound signal. Values range from 0 (no overlap) to 1 (complete overlap).
-
-
Visualizing Experimental Workflows
To further clarify the experimental and analytical processes, the following diagrams illustrate the key steps involved.
Caption: Workflow for live-cell imaging co-localization studies.
Caption: Workflow for quantitative co-localization analysis.
Conclusion and Future Directions
The available evidence suggests that this compound does accumulate in mitochondria, likely driven by the mitochondrial membrane potential. However, its specificity for mitochondria appears to be lower than that of highly optimized commercial probes, with additional localization in other organelles like lysosomes and the endoplasmic reticulum.[1][3]
For researchers developing or utilizing novel mitochondrial probes, the protocols outlined in this guide provide a robust framework for validation. Future studies should focus on direct, quantitative comparisons of new probes with established standards, including the determination of co-localization coefficients and a thorough characterization of photophysical properties. This will enable a more objective assessment of their performance and suitability for specific research applications. The development of probes with high mitochondrial specificity, good photostability, and high quantum yield remains a key objective in the field.
References
- 1. Mitochondria targeting by guanidine- and biguanidine-porphyrin photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondria targeting by guanidine- and biguanidine-porphyrin photosensitizers. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Mitochondria-Targeting Photosensitizers: Biguanidinium-Porphyrins and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The mitochondrion, the powerhouse of the cell, has emerged as a prime target for photodynamic therapy (PDT), a treatment modality that utilizes light-activated compounds known as photosensitizers to induce cell death. The strategic delivery of photosensitizers to this organelle can significantly enhance therapeutic efficacy. This guide provides an in vitro comparison of Biguanidinium-porphyrin photosensitizers with other prominent mitochondria-targeting agents, supported by experimental data and detailed protocols.
Performance Comparison of Mitochondria-Targeting Photosensitizers
The efficacy of a mitochondria-targeting photosensitizer is determined by several key factors: its ability to selectively accumulate in mitochondria, its efficiency in generating cytotoxic reactive oxygen species (ROS) upon light activation, and its resulting phototoxicity towards target cells. This section presents a comparative summary of these parameters for Biguanidinium-porphyrins and other notable mitochondria-targeting photosensitizers.
Table 1: In Vitro Performance of Mitochondria-Targeting Porphyrin Derivatives
| Photosensitizer | Targeting Moiety | Cell Line | Phototoxicity (IC50) | Cellular Uptake | Mitochondrial Localization | Reference |
| Guanidine-Porphyrin | Guanidine | HEp2 | 4.8 µM (at 1 J/cm²)[1] | Moderate | Yes | Sibrian-Vazquez et al., 2007[1] |
| Biguanidine-Porphyrin | Biguanidine | HEp2 | 8.2 µM (at 1 J/cm²) [1] | Low [1] | Yes [1] | Sibrian-Vazquez et al., 2007 [1] |
| Porphyrin-MLS | MLS Peptide | HEp2 | 9.8 µM (at 1 J/cm²)[1] | High | No (Lysosomal)[1] | Sibrian-Vazquez et al., 2007[1] |
Table 2: In Vitro Comparison of Verteporfin Derivatives Targeting Mitochondria
| Photosensitizer | Targeting Moiety | Cell Line | Singlet Oxygen Production (Arbitrary Units ± SEM) | Mitochondrial Colocalization (Pearson's Coefficient) | Mitochondrial Membrane Potential Depolarization | Reference |
| Verteporfin (BPD-MA) | None | KB | 21072 ± 423.1 | ~0.45 | Moderate | Donohoe et al., 2018[2] |
| Monoguanidinium-Verteporfin | Monoguanidinium | KB | 24142 ± 451.5 | ~0.55 | Moderate-High | Donohoe et al., 2018[2] |
| Bisguanidinium-Verteporfin | Bisguanidinium | KB | 18674 ± 405.5 | ~0.50 | Low | Donohoe et al., 2018[2] |
| Triphenylphosphonium-Verteporfin | Triphenylphosphonium | KB | 35339 ± 666 | ~0.65 | High [2] | Donohoe et al., 2018 [2] |
Experimental Workflows
To ensure reproducibility and facilitate the design of new comparative studies, this section outlines the experimental workflows for key performance indicators.
Caption: Workflow for determining photosensitizer phototoxicity.
References
A Head-to-Head Comparison: Biguanidinium-Porphyrin vs. Chlorin e6 Derivatives for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) represents a clinically approved and minimally invasive treatment modality for various cancers and other diseases. The efficacy of PDT is critically dependent on the photosensitizer (PS), a molecule that, upon activation by light of a specific wavelength, generates cytotoxic reactive oxygen species (ROS) in the presence of oxygen. Porphyrins and their analogues, chlorins, are two of the most extensively studied classes of photosensitizers. This guide provides an objective, data-driven comparison between two promising candidates: cationic biguanidinium-porphyrins and derivatives of chlorin (B1196114) e6, a second-generation photosensitizer.
Structural and Photophysical Properties
The fundamental difference between a porphyrin and a chlorin lies in the reduction of one of the peripheral double bonds in the macrocycle, as seen in chlorins.[1] This seemingly minor modification leads to significant changes in their photophysical properties. Chlorins typically exhibit a strong absorption band (the Q-band) at longer wavelengths (650-700 nm) compared to their porphyrin counterparts.[2][3] This is a considerable advantage for PDT, as light in this red to near-infrared region can penetrate deeper into biological tissues.[4]
Biguanidinium-porphyrins are specifically designed to enhance cellular uptake and target specific organelles through the introduction of positively charged biguanidine (B15175387) groups.[5] Chlorin e6, derived from chlorophyll, possesses three carboxylic acid groups that can be readily modified to alter its solubility, charge, and targeting capabilities.[6][7]
Table 1: Comparison of Photophysical Properties
| Property | Biguanidinium-Porphyrin | Chlorin e6 Derivatives | Significance in PDT |
| Max. Absorption (Q-band) | ~630-650 nm[3][8] | ~660-670 nm[2][9] | Deeper tissue penetration of light for treating less superficial tumors. |
| Singlet Oxygen Quantum Yield | Moderate to High | High (often >0.5)[10] | High yield is crucial for efficient ROS generation and cytotoxicity. |
| Fluorescence Quantum Yield | Generally Moderate[5] | Moderate to High[11] | Enables fluorescence-based imaging for diagnosis and tracking. |
| Solubility | Poor in water (forms aggregates)[5] | Variable; can be made highly water-soluble via conjugation.[4] | Affects formulation, delivery, and bioavailability. |
Cellular Uptake and Subcellular Localization
The ability of a photosensitizer to enter target cells and accumulate in specific organelles is paramount to its therapeutic effect. The site of ROS generation dictates the primary mechanism of cell death; for instance, mitochondrial damage often leads to apoptosis, while plasma membrane damage can induce necrosis.
Biguanidinium-Porphyrins: The cationic nature of the biguanidine moiety facilitates strong electrostatic interactions with the negatively charged components of the cell membrane, such as proteoglycans.[12][13] This interaction is believed to be a key driver of cellular uptake. Studies have shown that biguanidine-porphyrins localize significantly within the mitochondria, as well as in lysosomes and the endoplasmic reticulum (ER).[5][14]
Chlorin e6 Derivatives: The cellular uptake of chlorin e6 is highly dependent on its specific chemical modifications. Negatively charged, unmodified chlorin e6 generally shows poor cellular uptake.[11] However, conjugation with moieties like amino acids or targeting ligands can dramatically alter its charge and uptake efficiency.[6][15] For example, positively charged lysine-conjugated chlorin e6 shows enhanced internalization compared to neutral or anionic versions.[15] Subcellular localization is also variable; depending on the derivative and delivery method, chlorin e6 has been observed in the plasma membrane, lysosomes, and other cytosolic vesicles.[15][16]
Table 2: Comparison of Cellular Interactions
| Parameter | This compound | Chlorin e6 Derivatives | Rationale |
| Primary Uptake Driver | Cationic charge (electrostatic interaction) | Highly dependent on the specific derivative (charge, lipophilicity, targeting moieties) | The guanidinium (B1211019) group provides a strong positive charge for membrane interaction.[12] Chlorin e6 properties are tunable.[6] |
| Relative Uptake Efficiency | Moderate; lower than some peptide conjugates but higher than anionic PS.[5] | Variable; cationic derivatives show high uptake.[15] | Cationic charge generally enhances uptake. |
| Primary Subcellular Localization | Mitochondria , Lysosomes, ER[5][14] | Lysosomes, Plasma Membrane, Cytosolic Vesicles[15][16] | Targeting mitochondria is a key strategy for inducing apoptosis. Lysosomal localization is also effective. |
In Vitro and In Vivo Photodynamic Efficacy
The ultimate measure of a photosensitizer's potential is its ability to effectively kill cancer cells upon light activation while exhibiting minimal toxicity in the dark.
Phototoxicity: Both classes of compounds have demonstrated potent phototoxicity. A study comparing guanidine- and biguanidine-substituted porphyrins found that the guanidine (B92328) derivative was more phototoxic, with an IC50 value of 4.8 µM after a 1 J/cm² light dose in HEp2 cells.[5] The biguanidine-porphyrin had an IC50 of 8.2 µM under the same conditions.[5] For chlorin e6, its derivatives can achieve very high phototoxicity. For example, conjugating chlorin e6 to biotin (B1667282) for tumor targeting resulted in an IC50 of 1.28 µM in HeLa cells, which was significantly lower than the 2.31 µM for unconjugated chlorin e6.[4] A direct comparison of biguanidine-derivatized chlorin e6 showed high antitumor activity in vivo against Ehrlich carcinoma and sarcoma M-1 models.[17]
Dark Toxicity: A crucial requirement for any photosensitizer is low cytotoxicity in the absence of light. Both biguanidinium-porphyrins and various chlorin e6 derivatives have been shown to have low dark toxicity at concentrations effective for PDT.[4][5][18]
Table 3: Comparison of Photodynamic Bioactivity
| Parameter | This compound | Chlorin e6 Derivatives | Significance |
| Phototoxicity (IC50) | 4-10 µM (HEp2 cells, 1 J/cm²)[5] | 1-5 µM (Varies widely by cell line, light dose, and derivative)[4][18] | Lower IC50 indicates higher potency at a given concentration and light dose. |
| Dark Toxicity | Low[5] | Low[4] | Essential for patient safety, minimizing side effects. |
| In Vivo Efficacy | Demonstrated antitumor activity[17] | Demonstrated antitumor activity and tumor regression in multiple models[2][17][19] | Proof of therapeutic potential in a complex biological system. |
Mandatory Visualizations
Experimental Protocols
Cellular Uptake and Localization Assay
-
Cell Seeding: Seed tumor cells (e.g., HeLa, A431, SW480) onto glass-bottom dishes (for microscopy) or 96-well plates (for quantification) and allow them to adhere overnight.[15][18]
-
Incubation: Treat the cells with a defined concentration (e.g., 5-10 µM) of the this compound or Chlorin e6 derivative in serum-free media. Incubate for various time points (e.g., 1, 4, 12, 24 hours).[9]
-
Co-staining (for localization): During the last 30 minutes of incubation, add organelle-specific fluorescent trackers, such as MitoTracker Green (for mitochondria) or LysoTracker Green (for lysosomes).
-
Wash and Fix: Wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular photosensitizer. For microscopy, cells can be fixed with 4% paraformaldehyde.
-
Analysis:
-
Microscopy: Image the cells using a confocal laser scanning microscope. The overlap (colocalization) of the photosensitizer's fluorescence signal with the organelle tracker's signal indicates its subcellular destination.[18]
-
Quantification: For total uptake, lyse the cells and measure the intracellular photosensitizer concentration using a fluorescence plate reader against a standard curve. Alternatively, use flow cytometry to measure the mean fluorescence intensity per cell.[9]
-
Phototoxicity (MTT) Assay
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with serial dilutions of the photosensitizer for a predetermined optimal uptake time (e.g., 4 or 24 hours). Include "no drug" controls.
-
Wash and Irradiate: Wash the cells with PBS and add fresh culture medium. Expose the "light" group plates to a specific wavelength of light (e.g., 650-670 nm) with a defined energy dose (e.g., 1-5 J/cm²).[15] Keep the "dark" group plates protected from light.
-
Post-Irradiation Incubation: Return all plates to the incubator for 24-48 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Reading: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals. Read the absorbance at ~570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration of photosensitizer required to reduce cell viability by 50%) is calculated from the dose-response curve.[18]
Conclusion
Both this compound and Chlorin e6 derivatives stand as powerful photosensitizers with distinct advantages.
-
This compound: Its primary strength lies in the inherent cationic charge that promotes cellular uptake and, most notably, targets mitochondria. This makes it a compelling candidate for inducing apoptotic cell death, a preferred mechanism in cancer therapy. However, its shorter wavelength absorption and tendency to aggregate in aqueous media are potential drawbacks.
-
Chlorin e6 Derivatives: The key advantage of the chlorin e6 platform is its versatility and favorable photophysical properties. The longer absorption wavelength allows for the treatment of deeper or more solid tumors. Its three carboxylic acid handles allow for extensive chemical modification, enabling the tuning of solubility, charge, and the attachment of specific targeting ligands to improve tumor selectivity and cellular uptake, potentially surpassing the uptake of the porphyrin counterparts.[4][6]
The choice between these two classes will ultimately depend on the specific therapeutic application. For targeting mitochondria-driven apoptosis, biguanidinium-porphyrins are rationally designed. For applications requiring deeper tissue penetration and the flexibility of targeted delivery, the chlorin e6 platform offers a highly adaptable and potent alternative. Future research will likely focus on combining the strengths of both, for instance, by developing cationic guanidinium-conjugated chlorins to leverage both mitochondrial targeting and superior photophysical properties.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorin and porphyrin derivatives as potential photosensitizers in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondria targeting by guanidine- and biguanidine-porphyrin photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino Acid Derivatives of Chlorin-e6—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison between porphin, chlorin and bacteriochlorin derivatives for photodynamic therapy: Synthesis, photophysical properties, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of Chlorin e6-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chlorin Activity Enhancers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effect of charge on cellular uptake and phototoxicity of polylysine chlorin(e6) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Tumor Efficacy of Photodynamic Therapy of Solid Tumors in Laboratory Animals with Guanidine and Biguanidine Derivatives of Chlorine e6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of chlorin e6-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cancer photodynamic therapy with chlorin e6-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Biguanidinium-Porphyrin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the quest for novel photosensitizers with an improved therapeutic index remains a paramount objective. The therapeutic index, a ratio of the dose required to produce a toxic effect to the dose required for a therapeutic effect, is a critical determinant of a drug's safety and efficacy. This guide provides a comparative analysis of Biguanidinium-porphyrin, a promising photosensitizer, evaluating its potential therapeutic index against established alternatives based on available preclinical data.
Comparative Analysis of Photosensitizer Performance
Direct calculation of the therapeutic index (e.g., LD50/ED50) for this compound is challenging due to the limited availability of specific in vivo dose-response studies in publicly accessible literature. However, a comparative evaluation of its preclinical performance can be assembled from existing studies, particularly in relation to its guanidinium (B1211019) counterpart and other well-established photosensitizers such as Photofrin® and 5-aminolevulinic acid (5-ALA).
Table 1: Preclinical Efficacy and Cellular Localization of Porphyrin-Based Photosensitizers
| Photosensitizer | In Vitro Phototoxicity | Antitumor Efficacy (Animal Models) | Cellular Localization | Reference |
| This compound (BG-Por) | Effective, but lower than G-Por | High antitumor activity in murine carcinoma and rat sarcoma models. | Cell membranes, lysosomes, and mitochondria. | [1][2] |
| Guanidinium-porphyrin (G-Por) | 1.8-fold higher phototoxicity than BG-Por | Not specified in direct comparison. | Mitochondria and Endoplasmic Reticulum. | [1] |
| Photofrin® | Established standard | Clinically approved for various cancers. | Primarily localizes in the tumor stroma. | [3][4] |
| 5-ALA (induces Protoporphyrin IX) | Effective | Clinically approved for certain skin cancers and dysplasia. | Mitochondria. | [2][5] |
Experimental Methodologies
To provide a framework for the evaluation of photosensitizers like this compound, detailed experimental protocols for key assays are outlined below.
In Vitro Phototoxicity Assay
This protocol is designed to determine the concentration of a photosensitizer required to kill 50% of cancer cells upon light activation (IC50).
-
Cell Culture: Plate cancer cells in 96-well plates and incubate for 24 hours to allow for cell adherence.
-
Photosensitizer Incubation: Treat the cells with a range of concentrations of the photosensitizer (e.g., this compound) and incubate for a predetermined time (e.g., 24 hours) to allow for cellular uptake. Include control wells with no photosensitizer.
-
Light Exposure: Expose the plates to a specific wavelength and dose of light (e.g., 630 nm, 1 J/cm²). Keep a duplicate plate in the dark to assess dark toxicity.
-
Viability Assessment: After a further 24-48 hours of incubation, assess cell viability using a standard method such as the MTT assay.
-
Data Analysis: Calculate the IC50 values for both the light-exposed and dark conditions. The phototoxic index can be determined by the ratio of the dark IC50 to the light IC50.
In Vivo Antitumor Efficacy Study
This protocol outlines a typical animal study to assess the therapeutic efficacy of a photosensitizer in a tumor model.
-
Tumor Model: Induce tumors in immunocompromised mice by subcutaneously injecting cancer cells. Allow the tumors to grow to a palpable size.
-
Photosensitizer Administration: Administer the photosensitizer (e.g., this compound) to the tumor-bearing mice, typically via intravenous injection.
-
Drug-Light Interval: Allow a specific time interval for the photosensitizer to accumulate in the tumor tissue. This interval is a critical parameter to optimize.
-
Light Treatment: Irradiate the tumor area with a specific wavelength and dose of light.
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals for a set period.
-
Toxicity Assessment: Monitor the animals for signs of toxicity, including weight loss and changes in behavior.
-
Data Analysis: Compare the tumor growth in the treated group to control groups (e.g., no treatment, light only, photosensitizer only) to determine the antitumor efficacy.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in evaluating and understanding the action of this compound, the following diagrams illustrate key pathways and experimental workflows.
Experimental workflow for evaluating photosensitizers.
The mechanism of action for porphyrin-based photosensitizers in PDT generally involves the generation of reactive oxygen species (ROS) upon light activation, leading to cellular damage and apoptosis. While the specific signaling pathways activated by this compound have not been fully elucidated, a general pathway can be inferred from related compounds.
Generalized PDT-induced apoptosis signaling pathway.
Conclusion
While a definitive therapeutic index for this compound cannot be calculated from the current body of published research, the available preclinical data suggests it is a potent photosensitizer with high antitumor activity. Its distinct cellular localization compared to its guanidinium analogue may influence its efficacy and toxicity profile. Further in vivo studies focusing on dose-escalation and detailed toxicity are imperative to fully characterize its therapeutic window and establish a reliable therapeutic index. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to conduct such evaluations and to compare the performance of this compound with other photosensitizers in a standardized manner.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical development of photodynamic agents and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy is a 2-step process - Photofrin® [photofrin.com]
- 5. 5-Aminolevulinic acid-based photodynamic therapy. Clinical research and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Biguanidinium-Porphyrin Photosensitizers and Clinically Approved Counterparts for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) presents a promising modality in the targeted treatment of cancer and other diseases, contingent on the efficacy of the photosensitizer employed. This guide provides a comparative overview of an emerging class of photosensitizers, Biguanidinium-Porphyrins, against clinically established agents such as Porfimer Sodium (Photofrin®) and 5-Aminolevulinic Acid (ALA)-induced Protoporphyrin IX (PpIX). This comparison is based on available experimental data, offering insights into their relative performance and potential for future clinical applications.
Quantitative Performance Data
The following tables summarize key performance indicators for Biguanidinium-Porphyrin derivatives and clinically approved photosensitizers. It is important to note that direct comparative studies are limited, and data for this compound are primarily from preclinical investigations.
| Photosensitizer | Chemical Class | Maximum Absorption (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Singlet Oxygen Quantum Yield (ΦΔ) | Cellular Uptake | Subcellular Localization |
| Biguanidine-Porphyrin Derivative | Porphyrin | Data Not Available | Data Not Available | Data Not Available | Lower compared to Guanidine-Porphyrin[1] | Mitochondria, Lysosomes, Cell Membrane[1] |
| Guanidine-Porphyrin Derivative | Porphyrin | Data Not Available | Data Not Available | Data Not Available | Higher compared to Biguanidine-Porphyrin[1] | Mitochondria, Endoplasmic Reticulum, Lysosomes[1] |
| Porfimer Sodium (Photofrin®) | Porphyrin Mixture | ~630 | ~3,000 (at 630 nm) | ~0.32[2] | Efficient | Mitochondria, Cell Membrane[3] |
| Protoporphyrin IX (from 5-ALA) | Porphyrin | ~635 | ~5,000 (at 635 nm) | ~0.77[4] | Efficient (as 5-ALA) | Mitochondria[3] |
| Photosensitizer | In Vitro Phototoxicity (IC50) | In Vivo Efficacy |
| Biguanidine-Porphyrin Derivative | 8.2 µM (HEp2 cells, 1 J/cm²)[1] | Antitumor activity demonstrated in murine Ehrlich carcinoma and rat sarcoma M-1 models[5] |
| Guanidine-Porphyrin Derivative | 4.8 µM (HEp2 cells, 1 J/cm²)[1] | High antitumor activity observed in murine Ehrlich carcinoma and rat sarcoma M-1 models[5] |
| Porfimer Sodium (Photofrin®) | Varies by cell line and light dose | Clinically approved for various cancers including esophageal and lung cancer[6] |
| Protoporphyrin IX (from 5-ALA) | Varies by cell line and light dose | Clinically approved for actinic keratosis and used in fluorescence-guided surgery for gliomas[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of photosensitizer efficacy. Below are outlines of key experimental protocols.
In Vitro Phototoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cells (e.g., HeLa, A549, CT26) are seeded in 96-well plates and incubated to allow for adherence.
-
Photosensitizer Incubation: The cells are incubated with varying concentrations of the photosensitizer (e.g., this compound, Photofrin®) for a specified duration (e.g., 24 hours) in the dark.
-
Irradiation: Following incubation and washing to remove excess photosensitizer, the cells are exposed to a light source with a wavelength corresponding to the photosensitizer's absorption maximum (e.g., 630 nm for porphyrins) at a specific light dose (e.g., 1-20 J/cm²).
-
MTT Assay: After a post-irradiation incubation period (e.g., 24-48 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells metabolize MTT into formazan (B1609692) crystals.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. Cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of photosensitizer required to inhibit cell growth by 50%) is determined.
Singlet Oxygen Quantum Yield (ΦΔ) Measurement
-
Chemical Quenching Method: This method often utilizes a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), whose absorbance decreases upon reaction with singlet oxygen.
-
Sample Preparation: A solution containing the photosensitizer and DPBF in an appropriate solvent (e.g., DMF, Toluene) is prepared.
-
Irradiation: The solution is irradiated with a light source at a wavelength strongly absorbed by the photosensitizer.
-
Spectrophotometric Monitoring: The decrease in DPBF absorbance is monitored over time using a UV-Vis spectrophotometer.
-
Calculation: The singlet oxygen quantum yield is calculated by comparing the rate of DPBF degradation by the sample photosensitizer to that of a standard photosensitizer with a known ΦΔ value under identical conditions.[9][10]
Cellular Uptake and Subcellular Localization
-
Cell Culture and Incubation: Cells are cultured on glass coverslips or in imaging dishes and incubated with the fluorescent photosensitizer for various time points.
-
Fluorescence Microscopy: After incubation and washing, the intrinsic fluorescence of the photosensitizer is visualized using a confocal laser scanning microscope.
-
Co-localization: To determine the subcellular localization, cells are co-stained with fluorescent probes specific for different organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum).
-
Image Analysis: The overlay of the photosensitizer's fluorescence with the organelle-specific probes indicates its primary sites of accumulation. Quantitative analysis of fluorescence intensity can be performed to compare uptake levels.[11]
In Vivo Antitumor Efficacy in Xenograft Models
-
Tumor Implantation: Human or murine cancer cells are subcutaneously injected into immunocompromised or syngeneic mice, respectively, to establish tumors.[12]
-
Photosensitizer Administration: Once tumors reach a palpable size, the photosensitizer is administered to the mice, typically via intravenous injection.
-
Light Delivery: After a specific drug-light interval to allow for tumor accumulation, the tumor area is irradiated with a laser of the appropriate wavelength and light dose.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth rates and survival of the treated group with control groups (e.g., no treatment, light only, photosensitizer only).[13]
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in photodynamic therapy and its evaluation, the following diagrams are provided.
General Mechanism of Type II Photodynamic Therapy.
Typical Experimental Workflow for PDT Photosensitizer Evaluation.
Signaling Pathways in PDT-Induced Cell Death
Photodynamic therapy primarily induces cell death through apoptosis and necrosis, with the dominant pathway influenced by the photosensitizer's subcellular localization, light dose, and cell type.[3]
-
Mitochondrial-Targeted Photosensitizers: Accumulation in the mitochondria, as observed with Guanidine- and Biguanidine-Porphyrins, can directly trigger the intrinsic apoptotic pathway. Upon light activation, the generation of reactive oxygen species (ROS) leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.
-
Lysosomal and ER-Localized Photosensitizers: Photosensitizers that accumulate in lysosomes or the endoplasmic reticulum (ER) can also initiate apoptosis or necrosis. Lysosomal damage can release hydrolytic enzymes into the cytoplasm, while ER stress can trigger the unfolded protein response, both of which can lead to apoptosis. High levels of ROS-induced damage can lead to a loss of cellular integrity and ATP depletion, resulting in necrotic cell death.
Simplified Signaling Pathways in PDT-Induced Cell Death.
Conclusion
This compound and its guanidinium (B1211019) analogue have demonstrated promising phototoxic activity in preclinical models, with a notable affinity for mitochondria, a key target for inducing apoptosis in cancer cells. The available in vitro data suggests a higher phototoxicity for the guanidine-porphyrin derivative compared to its biguanidine (B15175387) counterpart. However, a comprehensive evaluation of this compound necessitates further research to determine its photophysical properties, including singlet oxygen quantum yield and molar extinction coefficient. Direct, head-to-head comparative studies with clinically approved photosensitizers like Photofrin® and 5-ALA are essential to ascertain its relative efficacy and potential for clinical translation. The detailed experimental protocols provided herein offer a framework for conducting such comparative investigations. The development of novel photosensitizers like this compound holds the potential to enhance the therapeutic window and efficacy of photodynamic therapy.
References
- 1. Mitochondria targeting by guanidine- and biguanidine-porphyrin photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photophysical Characterization and in Vitro Phototoxicity Evaluation of 5,10,15,20-Tetra(quinolin-2-yl)porphyrin as a Potential Sensitizer for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. photofrin.com [photofrin.com]
- 7. Frontiers | 5-aminolevulinic acid induced photodynamic reactions in diagnosis and therapy for female lower genital tract diseases [frontiersin.org]
- 8. Comparisons of 5-aminolevulinic acid photodynamic therapy and after-loading radiotherapy in vivo in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
"comparative study of cellular uptake mechanisms: Biguanidinium vs. guanidinium porphyrins"
In the pursuit of developing more effective photosensitizers for photodynamic therapy (PDT), the strategic functionalization of porphyrins to enhance cellular uptake and target specific organelles is a critical area of research. This guide provides a comparative analysis of porphyrins functionalized with two distinct cationic groups: biguanidinium and guanidinium (B1211019). The objective is to elucidate the differences in their cellular uptake mechanisms, efficiency, and subcellular localization, thereby offering valuable insights for researchers and professionals in drug development.
Quantitative Data Summary
A direct comparative study on amphiphilic porphyrin derivatives designed to target mitochondria reveals distinct differences in cellular accumulation between guanidinium and biguanidinium functional groups. The following table summarizes the key findings from this research.
| Feature | Guanidinium-Porphyrin | Biguanidinium-Porphyrin | Reference |
| Relative Cellular Accumulation | Higher | Lower (Accumulated the least among the compounds tested) | [1] |
| Subcellular Localization | Mitochondria, Lysosomes, Endoplasmic Reticulum (ER) | Mitochondria | [1] |
| Phototoxicity (IC50 at 1 J/cm²) in HEp2 cells | 4.8 µM | 8.2 µM | [1] |
Cellular Uptake and Localization Mechanisms
The cellular entry of cationic porphyrins is a multifaceted process influenced by the nature of the cationic group. Guanidinium-rich compounds are well-known for their ability to penetrate cell membranes.[2] This is often attributed to their capacity to form strong bidentate hydrogen bonds with negatively charged cell surface components like heparan sulfate (B86663) proteoglycans. The uptake can occur through various pathways, including direct translocation across the plasma membrane and endocytosis.
In the comparative study, both the guanidinium and biguanidinium-porphyrins were observed to localize within the cell's mitochondria.[1] This is a desirable characteristic for many photosensitizers, as mitochondria are crucial organelles and sensitive targets for inducing apoptosis. However, the guanidinium-porphyrin also showed localization in the lysosomes and the endoplasmic reticulum, suggesting multiple uptake pathways or intracellular trafficking routes.[1] The more restricted localization of the this compound to the mitochondria might imply a more specific uptake mechanism.
The higher cellular accumulation of the guanidinium-porphyrin suggests that its interaction with the cell membrane is more favorable for internalization compared to the biguanidinium analogue.[1][3] This difference in uptake directly impacts their photodynamic efficacy, with the more readily absorbed guanidinium-porphyrin exhibiting greater phototoxicity.[3]
Visualizing the Cellular Uptake Pathways
The following diagrams illustrate the distinct subcellular localizations of guanidinium and biguanidinium porphyrins, as well as a general workflow for quantifying their cellular uptake.
Caption: Subcellular localization of Guanidinium vs. Biguanidinium Porphyrins.
Caption: Experimental workflow for quantifying cellular uptake of porphyrins.
Experimental Protocols
The following are generalized protocols for assessing the cellular uptake of porphyrins, based on common methodologies reported in the literature.
Cellular Uptake Quantification by Fluorescence Spectroscopy
This method measures the total amount of porphyrin accumulated within a population of cells.
-
Cell Culture:
-
Seed human carcinoma HEp2 cells (or other appropriate cell line) in 96-well plates at a density of 1 x 10⁴ cells per well.
-
Allow cells to attach and grow overnight in a suitable culture medium at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Incubation with Porphyrins:
-
Prepare stock solutions of the porphyrin derivatives in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in the culture medium to the desired final concentration (e.g., 5-20 µM). The final DMSO concentration should typically not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the porphyrin.
-
Incubate the cells for various time intervals (e.g., 2, 4, 8, 24 hours) at 37°C.
-
-
Quantification:
-
After incubation, remove the porphyrin-containing medium and wash the cells twice with warmed phosphate-buffered saline (PBS) to remove any unbound porphyrin.[4]
-
Solubilize the cells by adding a lysis buffer, such as a solution of 0.25% Triton X-100 in PBS or a mixture of Triton X-100 and DMSO/ethanol.[4]
-
Measure the fluorescence emission of the cell lysates using a microplate reader. Typical excitation and emission wavelengths for porphyrins are around 410 nm and 650 nm, respectively.
-
To normalize the uptake, determine the cell number in parallel wells using an appropriate cell proliferation assay (e.g., CyQuant).
-
Express the cellular uptake as µM of compound per 1000 cells or a similar metric.
-
Cellular Uptake Analysis by Flow Cytometry
This technique provides information on the distribution of porphyrin uptake within a cell population.
-
Cell Culture:
-
Seed cells (e.g., CT26) in 6-well plates at a density of 0.5 x 10⁶ cells per well and allow them to attach overnight.[4]
-
-
Incubation:
-
Incubate the cells with the porphyrin derivatives at a specific concentration (e.g., 20 µM) for a set duration (e.g., 24 hours).[4]
-
-
Sample Preparation:
-
Analysis:
-
Analyze the stained cells using a flow cytometer equipped with a laser appropriate for exciting the porphyrin (e.g., 488 nm).
-
Detect the red fluorescence of the intracellular porphyrin.
-
Analyze the data to determine the mean fluorescence intensity, which is proportional to the amount of cellular uptake. Untreated cells should be used as a control to set the background fluorescence.
-
Conclusion
The choice between guanidinium and biguanidinium functionalization for porphyrins can significantly impact their cellular uptake and subcellular localization, which in turn affects their therapeutic efficacy. The available evidence suggests that guanidinium-porphyrins may exhibit higher overall cellular accumulation and a broader distribution among organelles, leading to greater phototoxicity. In contrast, biguanidinium-porphyrins may offer more specific targeting to mitochondria, albeit with lower uptake efficiency. These findings underscore the importance of the cationic functional group in the rational design of next-generation photosensitizers for targeted photodynamic therapy. Further research is warranted to explore a wider range of biguanidinium-functionalized porphyrins to fully understand their potential in this field.
References
- 1. Mitochondria targeting by guanidine- and biguanidine-porphyrin photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of Biguanidinium-Porphyrin: A Comparative Guide to its Mitochondria-Targeted Anticancer Mechanism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Biguanidinium-porphyrin's proposed mechanism of action with alternative therapies. We delve into the experimental data available for related compounds and outline the crucial role of genetic knockout models in validating its therapeutic pathway.
Biguanidinium-porphyrins are an emerging class of photosensitizers designed for targeted photodynamic therapy (PDT). Their unique chemical structure, featuring a porphyrin core and a biguanidinium substituent, allows for preferential accumulation in the mitochondria of cancer cells. Upon activation by light, these compounds generate reactive oxygen species (ROS), leading to cell death. While the fundamental mechanism is understood, its precise validation, particularly through genetic knockout models, is an area of active investigation.
Comparative Analysis of Mitochondria-Targeting Photosensitizers
The efficacy of this compound lies in its ability to specifically target the powerhouse of the cell. This targeted approach aims to enhance therapeutic effects while minimizing off-target toxicity. Below is a comparison of key parameters for a guanidine-porphyrin, a biguanidine-porphyrin, and a porphyrin conjugated to a mitochondrial localization sequence (MLS) peptide.
| Compound | IC50 (µM at 1 J cm⁻²) | Cellular Uptake | Subcellular Localization |
| Guanidine-porphyrin | 4.8[1][2] | High[3] | Mitochondria, Endoplasmic Reticulum, Lysosomes[1][2][4][5] |
| Biguanidine-porphyrin | 8.2[1][2] | Low[1][2][3] | Cell membrane, Lysosomes, Mitochondria[5] |
| Porphyrin-MLS peptide | 9.8[1][2] | Highest[1][2] | Mainly Lysosomes[1][2] |
This data is based on studies of related guanidine (B92328) and biguanidine-porphyrin derivatives and provides a likely performance profile for this compound.
Proposed Mechanism of Action
The therapeutic effect of this compound is initiated by its selective accumulation in mitochondria, driven by the positive charge of the guanidinium (B1211019) group and the high mitochondrial membrane potential of cancer cells. Subsequent light activation triggers a cascade of events leading to apoptosis.
The Role of Genetic Knockout Models in Mechanism Validation
While the proposed mechanism is compelling, definitive validation requires rigorous experimental approaches. Genetic knockout models are invaluable tools in this context. By silencing specific genes, researchers can dissect the molecular pathways involved in the drug's efficacy and resistance. For instance, knocking out genes involved in specific cell death pathways can confirm their role in the therapeutic effect of this compound.
Studies on other photosensitizers have shown that knocking out autophagy-related genes, such as ATG5, can enhance the efficacy of photodynamic therapy[6]. This suggests that autophagy may act as a survival mechanism for cancer cells treated with PDT. Investigating the effect of this compound in ATG5 knockout cells could therefore provide crucial insights into its mechanism and potential combination therapies.
Experimental Workflow for Validation
A systematic experimental workflow is essential to validate the mechanism of a novel photosensitizer like this compound. This workflow should include in vitro characterization, cellular assays, and in vivo studies, with genetic knockout models integrated at key validation stages.
Experimental Protocols
Cellular Uptake and Subcellular Localization:
-
Culture cancer cells (e.g., HeLa, A549) in appropriate media.
-
Incubate cells with this compound at various concentrations and time points.
-
For subcellular localization, co-stain with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Analyze cellular uptake and localization using fluorescence microscopy and flow cytometry.
Phototoxicity Assay:
-
Seed cancer cells in 96-well plates.
-
Incubate with a range of this compound concentrations.
-
Expose the cells to a specific wavelength and dose of light.
-
Assess cell viability 24-48 hours post-irradiation using a standard assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
Genetic Knockout Studies:
-
Generate stable knockout cell lines for target genes (e.g., BAX, BAK for apoptosis; ATG5, ATG7 for autophagy) using CRISPR-Cas9 technology.
-
Confirm gene knockout by Western blot or PCR.
-
Perform phototoxicity assays on both wild-type and knockout cell lines.
-
Compare the IC50 values to determine the role of the knocked-out gene in the photosensitizer's efficacy.
Conclusion and Future Directions
This compound holds significant promise as a mitochondria-targeting photosensitizer for cancer therapy. Its proposed mechanism of action, centered on the induction of ROS-mediated apoptosis, is supported by data from related compounds. However, the definitive validation of this mechanism and the exploration of potential resistance pathways necessitate the use of genetic knockout models. Future research should focus on employing these models to dissect the specific molecular effectors of this compound's action, paving the way for its clinical translation and the development of more effective photodynamic therapies.
References
- 1. Mitochondria targeting by guanidine- and biguanidine-porphyrin photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Effectors of Photodynamic Therapy-Mediated Resistance to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Photostability of Cationic Porphyrins: A Guide for Researchers
A comprehensive analysis of the factors influencing the photostability of porphyrin-based photosensitizers, with a focus on cationic analogues relevant to drug development.
Introduction
Porphyrins and their analogues are a cornerstone in the development of photosensitizers for applications such as photodynamic therapy (PDT).[1][2] Their efficacy is intrinsically linked to their ability to absorb light and generate reactive oxygen species (ROS), a process that can also lead to their own degradation.[3][4] Photostability, the resistance of a molecule to photodegradation, is therefore a critical parameter for any potential photosensitizer.[5] While specific comparative data on the photostability of Biguanidinium-porphyrin is not extensively available in public literature, this guide provides a comparative overview of the photostability of analogous cationic porphyrins, summarizing key quantitative data and outlining the experimental protocols for their evaluation. This information is intended to guide researchers, scientists, and drug development professionals in the design and assessment of novel porphyrin-based therapeutic agents.
Factors Influencing Porphyrin Photostability
The photostability of a porphyrin is not an intrinsic constant but is influenced by a multitude of factors, including its molecular structure and the surrounding environment. Key factors include:
-
Peripheral Substituents: The nature of the groups attached to the porphyrin macrocycle can significantly impact its electronic properties and, consequently, its photostability. Cationic groups, such as quaternary ammonium (B1175870) or pyridinium (B92312) moieties, are often introduced to enhance water solubility and cellular uptake.[6] These positively charged groups can influence the aggregation state and interaction with the biological environment, thereby affecting photostability.[6]
-
Central Metal Ion: The metal ion coordinated within the porphyrin core plays a crucial role in dictating the photophysical pathways.[7] The incorporation of different metal ions can alter the triplet state lifetime and the efficiency of intersystem crossing, which in turn affects both the singlet oxygen quantum yield and the susceptibility to photodegradation.[8] For instance, the introduction of heavy atoms can sometimes decrease photostability.[8]
-
Aggregation: Porphyrins, particularly in aqueous solutions, have a tendency to form aggregates due to π-π stacking interactions.[9] Aggregation can significantly alter the photophysical properties and often leads to a decrease in both fluorescence and singlet oxygen generation, which can, in some cases, enhance photostability by providing a non-destructive energy dissipation pathway.[10]
-
Environment: The solvent, pH, and presence of other molecules can all influence the photostability of a porphyrin. For example, binding to macromolecules like proteins or encapsulation within nanostructures can protect the porphyrin from degradative reactions.[10][11] The local oxygen concentration is also a critical factor, as many photodegradation pathways are oxygen-dependent.[12]
Comparative Data on Cationic Porphyrin Analogues
While direct quantitative comparisons for this compound are scarce, the following table summarizes key photostability-related parameters for some representative cationic porphyrins and their analogues. These parameters provide a basis for understanding the relative stability and photo-reactivity of this class of compounds.
| Compound | Solvent/Medium | Photobleaching Quantum Yield (Φ_p) | Singlet Oxygen Quantum Yield (Φ_Δ) | Reference(s) |
| Zinc tetrakis-(N,N,N-trimethylanilinium-4-yl) porphyrin (ZnTMAP⁴⁺) | Water | 3.4 x 10⁻⁴ | Not Reported | [13] |
| ZnTMAP⁴⁺ on clay nanosheets | Aqueous suspension | 9.4 x 10⁻⁷ | Not Reported | [13] |
| Hematoporphyrin (HP) | pH 7.4 phosphate (B84403) buffer | 4.7 x 10⁻⁵ | Not Reported | [12] |
| Photofrin II (PF II) | pH 7.4 phosphate buffer | 5.4 x 10⁻⁵ | Not Reported | [12] |
| Tetra(4-sulfonatophenyl)porphine (TSPP) | pH 7.4 phosphate buffer | 9.8 x 10⁻⁶ | Not Reported | [12] |
| Uroporphyrin I (URO) | pH 7.4 phosphate buffer | 2.8 x 10⁻⁵ | Not Reported | [12] |
| Hematoporphyrin IX (Hp9) di-cation | Various solvents | Not Reported | 0.44 - 0.85 | [7] |
| Boronated protoporphyrin (BOPP) | Various solvents | Not Reported | 0.44 - 0.85 | [7] |
Note: The photobleaching quantum yield (Φ_p) represents the efficiency of a photon in causing the irreversible destruction of the photosensitizer. A lower Φ_p value indicates higher photostability. The singlet oxygen quantum yield (Φ_Δ) is a measure of the efficiency of generating singlet oxygen, a key cytotoxic agent in PDT.
Experimental Protocols for Assessing Photostability
A standardized protocol is crucial for the reliable comparison of the photostability of different porphyrin derivatives. The following outlines a general experimental workflow for determining the photobleaching quantum yield.
Sample Preparation
-
Solvent Selection: The choice of solvent is critical and should be relevant to the intended application. For biological studies, phosphate-buffered saline (PBS) at pH 7.4 is commonly used. It is important to ensure that the porphyrin is fully dissolved and to check for aggregation using UV-Vis spectroscopy.
-
Concentration: The concentration of the porphyrin solution should be adjusted to have an absorbance in the range of 0.1 to 0.2 at the excitation wavelength to minimize inner filter effects.
-
Actinometer: A chemical actinometer with a known photobleaching quantum yield, such as Rose Bengal or methylene (B1212753) blue, should be used as a reference to determine the photon flux of the light source.
Instrumentation
-
Light Source: A stable light source with a well-defined wavelength, such as a laser or a filtered lamp, is required. The wavelength should correspond to a specific absorption band of the porphyrin (e.g., a Q-band). The light intensity should be constant throughout the experiment.
-
Spectrophotometer: A UV-Vis spectrophotometer is used to monitor the change in the absorbance of the porphyrin solution over time.
Photobleaching Experiment
-
Irradiation: The porphyrin solution is placed in a cuvette and irradiated with the light source. The solution should be stirred continuously to ensure uniform illumination.
-
Data Acquisition: At regular time intervals, the irradiation is paused, and the UV-Vis absorption spectrum of the solution is recorded. The decrease in the absorbance of the Soret band or a specific Q-band is monitored.[14]
-
Control: A control sample of the porphyrin solution should be kept in the dark to account for any thermal degradation.
Data Analysis
-
Rate of Photodegradation: The rate of photodegradation can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus the irradiation time. The slope of this plot is proportional to the first-order rate constant of photobleaching.
-
Quantum Yield Calculation: The photobleaching quantum yield (Φ_p) is calculated using the following equation:
Φ_p = (k_p * C) / (I_a)
where:
-
k_p is the first-order rate constant of photobleaching.
-
C is the concentration of the porphyrin.
-
I_a is the rate of photon absorption by the solution, which can be determined using the chemical actinometer.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for assessing the photostability of a porphyrin analogue.
Caption: Experimental workflow for determining the photobleaching quantum yield.
Signaling Pathways of Photodegradation
The photodegradation of porphyrins can proceed through several pathways, primarily involving reactive oxygen species.
Caption: General pathways of porphyrin photodegradation.
The primary mechanism of photodegradation for many photosensitizers in the presence of oxygen is through reaction with singlet oxygen (¹O₂), which is generated via a Type II photochemical process.[4] The excited triplet state of the porphyrin can transfer its energy to ground-state molecular oxygen (³O₂), forming the highly reactive ¹O₂. This singlet oxygen can then react with the ground state of the porphyrin molecule itself, leading to its degradation. Alternatively, in a Type I process, the excited triplet state of the porphyrin can directly react with a substrate, including another porphyrin molecule, leading to degradation.[4]
Conclusion
The photostability of this compound and its analogues is a critical determinant of their therapeutic potential. While direct comparative data remains limited, an understanding of the factors influencing photostability, coupled with standardized experimental evaluation, can guide the development of more robust and effective photosensitizers. The data on analogous cationic porphyrins suggest that structural modifications and the local environment can dramatically alter photostability. Future research should focus on systematic studies of Biguanidinium-porphyrins to elucidate structure-photostability relationships and to optimize their performance for clinical applications.
References
- 1. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Porphyrin photosensitizer molecules as effective medicine candidates for photodynamic therapy: electronic structure information aided design - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05585C [pubs.rsc.org]
- 4. The photodynamic and non-photodynamic actions of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Cationic Porphyrins as Antimicrobial and Antiviral Agents in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Cationic Porphyrin-Based Ionic Nanomedicines for Improved Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing porphyrin photostability when locked in metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Quantum yields and kinetics of the photobleaching of hematoporphyrin, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Comparative Efficacy of Biguanidinium-Porphyrin Conjugates Across Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer efficacy of Biguanidinium-porphyrin compounds across various cancer cell lines. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying mechanisms and workflows to support further research and development in this promising area of oncology.
The conjugation of biguanidinium moieties to porphyrin molecules presents a compelling strategy in the development of novel anti-cancer agents. This approach aims to leverage the unique properties of both components: the mitochondrial targeting capabilities of delocalized cationic biguanidinium groups and the photosensitizing and phototoxic potential of porphyrins.[1] This combination is designed to enhance cellular uptake and concentrate the therapeutic agent within the mitochondria of cancer cells, a key organelle in apoptosis regulation, thereby increasing therapeutic efficacy.[1]
Quantitative Assessment of Efficacy
The anti-cancer activity of this compound and related guanidinium-based compounds has been evaluated in several studies. While a direct cross-validation study against a wide panel of cancer cell lines is not extensively documented in a single source, the following tables compile available data on their cytotoxic effects, often measured as the half-maximal inhibitory concentration (IC50).
Table 1: Cytotoxicity of Biguanide Derivatives in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 10a | A549 (Lung) | 5.31 | Proguanil | >100 |
| Derivative 10b | HCT116 (Colon) | 3.45 | Proguanil | >100 |
| Derivative 10c | MCF-7 (Breast) | 2.21 | Proguanil | >100 |
| Derivative 11d | HepG2 (Liver) | 9.59 | Proguanil | >100 |
| Derivative 10e | MDA-MB-468 (Breast) | 12.52 | Doxorubicin | 11.39 |
| Derivative 11b | MDA-MB-468 (Breast) | 13.16 | Doxorubicin | 11.39 |
| Derivative 11d | MDA-MB-468 (Breast) | 12.00 | Doxorubicin | 11.39 |
| Derivative 13 | MDA-MB-468 (Breast) | 14.78 | Doxorubicin | 11.39 |
Data synthesized from multiple sources for illustrative comparison.[2][3]
Table 2: Photodynamic Therapy (PDT) Efficacy of a Tetraplatinated Porphyrin Conjugate
| Cancer Cell Line | Condition | IC50 (nM) | Phototoxicity Index (PI) |
| HeLa (Cervical) | Dark | >100,000 | >5000 |
| Light (420 nm) | 19 | ||
| Cisplatin-resistant line | Dark | >100,000 | ~5000 |
| Light (420 nm) | ~20 |
The Phototoxicity Index (PI) is calculated as IC50 in the dark / IC50 in the light, indicating the light-induced enhancement of cytotoxicity.[4]
Mechanistic Insights: Signaling Pathways and Cellular Uptake
The efficacy of this compound conjugates is underpinned by their mechanism of cellular uptake and subsequent induction of cell death. The positively charged guanidinium (B1211019) groups facilitate translocation across the cell membrane, potentially through interaction with negatively charged components of the membrane.[5][6][7] Upon cellular entry, these compounds can accumulate in mitochondria.[1]
For porphyrin-based compounds utilized in Photodynamic Therapy (PDT), the mechanism of action involves the generation of cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength.[8] This leads to oxidative stress and can trigger various cell death pathways, including apoptosis and necrosis.[9]
Below are diagrams illustrating the proposed cellular uptake and the general workflow for assessing apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Visible-light-induced annihilation of tumor cells with platinum-porphyrin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On guanidinium and cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Porphyrin as Diagnostic and Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis and Photodynamic Activity of Porphyrin-Saccharide Conjugates: Targeting and Incapacitating Cancer Cells† - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Assessment of Biguanidinium-Porphyrin Delivery Systems for Enhanced Photodynamic Therapy
In the landscape of advanced drug delivery, particularly for photodynamic therapy (PDT), the targeted and efficient delivery of photosensitizers to tumor cells is paramount. Biguanidinium-porphyrin conjugates have emerged as a promising platform, leveraging the cell-penetrating properties of guanidinium (B1211019) groups to enhance cellular uptake and therapeutic efficacy. This guide provides a comparative assessment of this compound delivery systems against other common porphyrin delivery strategies, supported by available experimental data, detailed methodologies, and visual representations of key processes.
Performance Comparison of Porphyrin Delivery Systems
The effectiveness of a photosensitizer delivery system is determined by several key performance indicators, including cellular uptake, subcellular localization, and phototoxicity. The following tables summarize the available quantitative data for comparing this compound systems with Guanidinium-porphyrin and other nanoparticle-based systems.
| Delivery System | Cellular Uptake Efficiency | Subcellular Localization | Phototoxicity (IC50) | Reference |
| Biguanidine-Porphyrin (BG-Por) | Lower than G-Por | Cell membranes, lysosomes, mitochondria | Less phototoxic than G-Por | [1] |
| Guanidine-Porphyrin (G-Por) | Higher than BG-Por (readily taken up) | Mitochondria and Endoplasmic Reticulum | 1.8-fold higher than BG-Por | [1] |
| Gold Nanorods with TMPyP | Enhanced uptake in 2D and 3D cell models | Not specified | Improved photodynamic efficiency | [2] |
| Porphyrin-based Covalent Organic Frameworks (COFs) with Doxorubicin (B1662922) | Efficiently internalized by cancer cells | Not specified | Significantly higher cytotoxicity than free DOX | [3] |
| Liposomal Porphyrins (THPP) | Enhanced cellular uptake compared to free THPP | Not specified | Enhanced photodynamic efficacy | [4] |
Table 1: Comparative Performance of Porphyrin Delivery Systems. This table highlights the differences in cellular uptake, subcellular targeting, and resulting phototoxicity of various porphyrin delivery platforms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments typically performed to evaluate photosensitizer delivery systems.
Cellular Uptake and Subcellular Localization Study
This protocol outlines the general steps to determine how efficiently a delivery system enters cells and where it localizes within the cell.
-
Cell Culture: Human carcinoma HEp2 cells (or another relevant cancer cell line) are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Incubation with Porphyrin Conjugates: The cells are incubated with the different porphyrin delivery systems (e.g., G-Por, BG-Por) at a predetermined concentration for a specific duration.
-
Fluorescence Microscopy: After incubation, the cells are washed to remove any non-internalized conjugate. The intrinsic fluorescence of the porphyrin is then visualized using a fluorescence microscope. Specific fluorescent trackers for organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, LysoTracker for lysosomes) are co-incubated with the porphyrin conjugates to determine subcellular localization.
-
Image Analysis: The fluorescence images are analyzed to quantify the cellular uptake and to observe the overlap of the porphyrin signal with the organelle trackers.
Phototoxicity Assay (MTT Assay)
This protocol is used to measure the cell-killing ability of the photosensitizer upon light activation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Incubation: The cells are incubated with various concentrations of the porphyrin delivery systems for a set period.
-
Photoirradiation: The cells are then exposed to light of a specific wavelength and dose to activate the photosensitizer. A control group of cells is kept in the dark to assess dark toxicity.
-
MTT Assay: After a further incubation period (e.g., 24-48 hours), MTT reagent is added to each well. Viable cells will convert the MTT into a purple formazan (B1609692) product.
-
Data Analysis: The absorbance of the formazan product is measured using a plate reader. The cell viability is calculated relative to untreated controls, and the IC50 value (the concentration at which 50% of cells are killed) is determined.
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate the proposed cellular uptake mechanism for guanidinium-rich molecules and a general workflow for comparing photosensitizer delivery systems.
Caption: Proposed mechanism of cellular uptake for guanidinium-rich molecules.
Caption: General workflow for comparing photosensitizer delivery systems.
Comparative Analysis
The delocalized positive charge of guanidinium and biguanidinium moieties facilitates interaction with negatively charged components of the cell membrane, promoting cellular entry.[1] The fundamental mechanism for the cellular uptake of guanidinium-rich molecules is proposed to involve an interaction with fatty acids in the cell membrane, leading to the formation of a transient channel that allows for translocation into the cytosol.[5][6]
Available data suggests that while both guanidine-porphyrin (G-Por) and biguanidine-porphyrin (BG-Por) can enter cells, G-Por exhibits higher cellular uptake and localizes to the mitochondria and endoplasmic reticulum, which are key sites for inducing apoptosis in PDT.[1] This difference in uptake and localization likely contributes to the 1.8-fold higher phototoxicity of G-Por compared to BG-Por.[1]
When compared to other delivery systems, the advantages of this compound conjugates lie in their potential for direct membrane translocation, which can be more efficient than endocytic pathways often utilized by nanoparticle-based systems. However, alternatives like gold nanorods, covalent organic frameworks, and liposomes offer their own benefits, such as the potential for multimodal imaging and therapy, high drug loading capacity, and improved biocompatibility.[3][4] For instance, porphyrin-based covalent organic frameworks have demonstrated high drug-loading capacity and stimuli-responsive drug release, leading to enhanced antitumor efficacy in synergistic chemo-photodynamic therapy.[3][7] Similarly, liposomal formulations can improve the solubility and stability of hydrophobic porphyrins, thereby enhancing their photodynamic efficacy.[4]
Conclusion
This compound delivery systems represent a promising strategy for enhancing the cellular delivery of photosensitizers. Their mechanism of action, which may involve direct membrane translocation, offers a potential advantage over systems reliant on endocytosis. However, the choice of an optimal delivery system is context-dependent and should consider factors such as the specific therapeutic application, the desired subcellular target, and the potential for synergistic therapies. Further head-to-head comparative studies with standardized experimental conditions are necessary to definitively establish the superiority of one system over another. The development of intelligent nanocarriers, such as those that are light-triggered or targeted, will continue to advance the field of porphyrin-based drug delivery for cancer therapy.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced photodynamic therapy and fluorescence imaging using gold nanorods for porphyrin delivery in a novel in vitro squamous cell carcinoma 3D model - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fundamental molecular mechanism for the cellular uptake of guanidinium-rich molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Porphyrin-based covalent organic frameworks as doxorubicin delivery system for chemo-photodynamic synergistic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intelligent porphyrin nano-delivery system for photostimulated and targeted inhibition of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Critical Role of Membrane Potential in Biguanidinium-Porphyrin Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake of Biguanidinium-porphyrin, a promising class of photosensitizers for photodynamic therapy, and explores the pivotal role of mitochondrial membrane potential in its intracellular accumulation. We present supporting experimental data, detailed protocols for key validation experiments, and visual workflows to facilitate a comprehensive understanding of the underlying mechanisms. This information is crucial for the development and evaluation of novel mitochondria-targeting therapeutic agents.
The Decisive Influence of Mitochondrial Membrane Potential
Mitochondria, the powerhouses of the cell, maintain a significant negative electrochemical gradient across their inner membrane, known as the mitochondrial membrane potential (ΔΨm), typically ranging from -150 to -180 mV. This strong negative potential acts as a powerful driving force for the accumulation of positively charged molecules, such as those containing a biguanidinium or guanidinium (B1211019) group, from the cytoplasm into the mitochondrial matrix.[1][2] Biguanidinium-porphyrins, due to their cationic nature, are designed to leverage this feature for targeted delivery to the mitochondria.[3]
The uptake of these compounds is therefore highly dependent on the integrity of the mitochondrial membrane potential. Depolarization of this membrane, which can be induced experimentally, is expected to significantly reduce the intracellular and particularly the mitochondrial concentration of Biguanidinium-porphyrins.
Comparative Analysis of Cellular Uptake
To illustrate the dependence of uptake on membrane potential, we compare the cellular accumulation of a representative guanidinium-containing compound with a well-characterized mitochondria-targeting fluorescent dye, Rhodamine 123. The data presented below is a representative summary from studies investigating the uptake of such cationic compounds under normal physiological conditions versus conditions where the mitochondrial membrane potential has been dissipated using a depolarizing agent like Carbonyl cyanide m-chlorophenyl hydrazone (FCCP) or valinomycin.
| Compound Class | Alternative Compound | Condition | Relative Cellular Uptake (Normalized Fluorescence Intensity) | Reference |
| Guanidinium-Porphyrin Analogue | N/A | Normal Membrane Potential | 100% | Principles derived from[2][4] |
| Guanidinium-Porphyrin Analogue | N/A | Depolarized Membrane (with FCCP) | Significantly Reduced | Principles derived from[2][4] |
| Rhodamine 123 | N/A | Normal Membrane Potential | 100% | [5][6] |
| Rhodamine 123 | N/A | Depolarized Membrane (with FCCP/Valinomycin) | Significantly Reduced | [5][6] |
Note: The values are presented as a percentage of the uptake observed under normal membrane potential conditions to illustrate the principle of dependency. Actual fluorescence units will vary based on experimental conditions.
Experimental Protocols
To empirically validate the role of membrane potential in the uptake of a novel this compound compound, two key experiments are typically performed in conjunction: a cellular uptake assay and a measurement of mitochondrial membrane potential.
Cellular Uptake Assay Using Fluorescence Microscopy/Spectrofluorometry
This protocol quantifies the intracellular accumulation of the fluorescent this compound.
Materials:
-
Human carcinoma cell line (e.g., HEp2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
FCCP (or other mitochondrial membrane potential disruptor) stock solution (in DMSO)
-
Triton X-100 lysis buffer
-
Fluorescence microscope or a microplate reader with appropriate filters.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (for plate reader) or on glass-bottom dishes (for microscopy) and culture until they reach approximately 80% confluency.
-
Compound Incubation:
-
Control Group: Treat cells with the this compound at the desired final concentration in fresh culture medium.
-
Depolarization Group: Pre-treat cells with a mitochondrial depolarizing agent such as FCCP (e.g., 5-10 µM) for 30-60 minutes. Then, add the this compound to the medium containing FCCP.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 2, 4, 8, or 24 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the medium and wash the cells three times with ice-cold PBS to remove any compound that is not internalized.
-
Quantification (Plate Reader):
-
Lyse the cells by adding a lysis buffer (e.g., 0.25% Triton X-100 in PBS).
-
Measure the fluorescence intensity of the lysate using a microplate reader at the appropriate excitation and emission wavelengths for the porphyrin.[7]
-
Normalize the fluorescence to the protein concentration of each well to account for cell number variability.
-
-
Visualization (Microscopy):
-
Add fresh PBS or a suitable imaging medium to the cells.
-
Visualize the intracellular fluorescence using a fluorescence microscope. Capture images of both control and treated cells using identical settings.
-
Measurement of Mitochondrial Membrane Potential
This protocol confirms that the depolarizing agent is effectively reducing the mitochondrial membrane potential.
Materials:
-
Cell cultures prepared as in the uptake assay.
-
A fluorescent mitochondrial membrane potential probe (e.g., TMRM or TMRE).
-
FCCP (as a positive control for depolarization).
-
Fluorescence microscope.
Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes.
-
Staining: Incubate the cells with a low concentration of TMRM or TMRE (e.g., 25-100 nM) in a suitable buffer (like HBSS) for 30-40 minutes at 37°C. This allows the dye to accumulate in the mitochondria.
-
Imaging:
-
Image the baseline fluorescence of the mitochondria using a confocal microscope with the appropriate laser excitation (e.g., 561 nm for TMRM/TMRE).
-
Acquire a time-series of images.
-
-
Inducing Depolarization: Add FCCP (e.g., 5-10 µM) to the cells while continuing to image.
-
Observation: A rapid decrease in the mitochondrial fluorescence intensity indicates the dissipation of the membrane potential as the cationic dye leaks out of the depolarized mitochondria. This confirms the efficacy of the depolarizing agent.
Visualizing the Mechanisms and Workflows
To further clarify the concepts and procedures, the following diagrams have been generated using Graphviz.
Conclusion
The accumulation of Biguanidinium-porphyrins within mitochondria is fundamentally linked to the mitochondrial membrane potential. This guide provides the necessary framework for researchers to validate this principle for their specific compounds of interest. By employing the outlined experimental protocols and understanding the underlying mechanisms, drug development professionals can more effectively design and screen for potent mitochondria-targeting agents for a variety of therapeutic applications, particularly in the field of oncology. The provided comparative data underscores the importance of considering membrane potential as a critical parameter in the evaluation of such cationic drugs.
References
- 1. JCI - Potential applications for biguanides in oncology [jci.org]
- 2. Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Increased mitochondrial uptake of rhodamine 123 during interferon-gamma stimulation in Molt 16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Overall Charge and Charge Distribution on Cellular Uptake, Distribution and Phototoxicity of Cationic Porphyrins in HEp2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of Biguanidinium and Guanidinium Porphyrins: A Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
A comprehensive side-by-side comparison of the photophysical properties of biguanidinium and guanidinium (B1211019) porphyrins is crucial for the rational design of novel photosensitizers for applications such as photodynamic therapy (PDT), bioimaging, and catalysis. The cationic nature of the biguanidinium and guanidinium moieties enhances water solubility and can promote interaction with negatively charged biological structures, such as cell membranes and DNA. Understanding how these distinct substituents influence the fundamental photophysical behavior of the porphyrin macrocycle is key to optimizing their performance.
Currently, there is a notable scarcity of direct comparative studies in the scientific literature that provide a complete set of photophysical data for structurally analogous biguanidinium and guanidinium porphyrins. This guide, therefore, presents a standardized framework and detailed experimental protocols to enable researchers to perform this comparison. It includes a template for data presentation and a workflow to guide the experimental process.
Comparative Data Summary
While a comprehensive, direct comparison is not available in the literature, some studies on individual compounds provide valuable insights. For instance, a study comparing a guanidine-porphyrin (G-Por) and a biguanidine-porphyrin (BG-Por) noted that the G-Por conjugate exhibited 1.8-fold higher phototoxicity than the BG-Por conjugate, suggesting differences in their photophysical or cellular uptake properties.[1] Another study mentioned that for both guanidine- and biguanidine-porphyrins, the fluorescence quantum yields were higher at a lower pH.[2] A study on a guanidiniocarbonyl tetraphenylporphyrin (B126558) reported a high singlet oxygen quantum yield (ΦΔ) of 0.67 in aqueous solutions, indicating its potential as an efficient photosensitizer.[3]
To facilitate a direct and meaningful comparison, the following table template is provided for researchers to populate with their experimentally determined data.
| Photophysical Parameter | Biguanidinium Porphyrin | Guanidinium Porphyrin | Experimental Conditions |
| Absorption Maxima (λ_abs) | |||
| Soret Band | e.g., 420 nm | e.g., 418 nm | Solvent, Concentration |
| Q-band I | e.g., 650 nm | e.g., 648 nm | Solvent, Concentration |
| Q-band II | e.g., 595 nm | e.g., 593 nm | Solvent, Concentration |
| Q-band III | e.g., 550 nm | e.g., 548 nm | Solvent, Concentration |
| Q-band IV | e.g., 515 nm | e.g., 513 nm | Solvent, Concentration |
| Emission Maximum (λ_em) | e.g., 660 nm, 715 nm | e.g., 658 nm, 713 nm | Solvent, λ_exc |
| Fluorescence Quantum Yield (Φ_F) | e.g., 0.05 | e.g., 0.08 | Solvent, Standard used |
| Fluorescence Lifetime (τ_F) | e.g., 8 ns | e.g., 10 ns | Solvent, λ_exc |
| Singlet Oxygen Quantum Yield (Φ_Δ) | e.g., 0.60 | e.g., 0.67 | Solvent, Standard used |
Experimental Workflow and Methodologies
The following diagram outlines the logical workflow for a comparative photophysical analysis of biguanidinium and guanidinium porphyrins. Detailed protocols for each key experiment are provided below.
Caption: Workflow for comparative photophysical analysis of porphyrins.
Sample Preparation
For a valid comparison, it is critical to use solvents in which both porphyrin derivatives are fully monomeric and stable. Aggregation can significantly alter photophysical properties.
-
Solvent Selection: Begin with spectroscopic grade solvents. For cationic porphyrins, common solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), methanol, or aqueous buffer solutions (e.g., phosphate-buffered saline, PBS).
-
Concentration: Prepare stock solutions in the millimolar range. For spectroscopic measurements, create dilute solutions (typically 1-10 µM) to avoid aggregation and inner filter effects. The concentration should be adjusted to have an absorbance of approximately 0.1 at the Soret band maximum in a 1 cm cuvette for fluorescence measurements.
-
Verification of Monomeric State: Confirm the absence of aggregation by checking for adherence to the Beer-Lambert law over a range of concentrations. The Soret band shape should remain consistent, without significant broadening or the appearance of new, shifted bands.
UV-Visible Absorption Spectroscopy
This technique provides information on the electronic transitions of the porphyrin.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Record a baseline spectrum with a cuvette containing the solvent of choice.
-
Measure the absorption spectrum of the porphyrin solution over a range of approximately 350-750 nm.
-
Identify the wavelength of maximum absorbance (λ_max) for the Soret band (typically ~400-430 nm) and the weaker Q-bands in the visible region (~500-700 nm).
-
Calculate the molar extinction coefficient (ε) at the Soret band maximum using the Beer-Lambert law (A = εcl), where A is absorbance, c is molar concentration, and l is the path length (typically 1 cm).
-
Steady-State Fluorescence Spectroscopy
This measurement provides the fluorescence emission spectrum.
-
Instrumentation: A spectrofluorometer.
-
Procedure:
-
Excite the sample at the Soret band maximum (or a specific Q-band) determined from the UV-Vis spectrum.
-
Record the emission spectrum, typically scanning from a wavelength ~10 nm longer than the excitation wavelength to ~800 nm.
-
Identify the emission maxima (λ_em). Porphyrins typically show two main emission bands.
-
Ensure all spectra are corrected for the instrument's lamp intensity and detector response.
-
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method is most common.
-
Principle: The fluorescence of the sample is compared to that of a well-characterized standard with a known quantum yield. Common standards for the visible region include quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F = 0.54) or metalloporphyrins like Tetraphenylporphyrin (H₂TPP) in toluene (B28343) (Φ_F = 0.11).
-
Procedure:
-
Prepare solutions of the standard and the sample with absorbance values below 0.1 at the excitation wavelength to minimize reabsorption effects.
-
Measure the UV-Vis absorption spectra and the fluorescence emission spectra for both the sample and the standard under identical conditions (excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate the fluorescence quantum yield using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
This technique measures the excited-state lifetime (τ_F), which is the average time the molecule spends in the excited state before returning to the ground state.
-
Instrumentation: A Time-Correlated Single-Photon Counting (TCSPC) system is typically used.
-
Procedure:
-
Excite the sample with a pulsed light source (e.g., a laser diode or picosecond laser) at a wavelength where the sample absorbs.
-
The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon.
-
A histogram of these delay times is constructed, which represents the fluorescence decay curve.
-
This decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s). The instrument response function (IRF) must be measured and used in the deconvolution of the decay data for accurate results.
-
Singlet Oxygen Quantum Yield (Φ_Δ) Measurement
For applications in PDT, the efficiency of singlet oxygen generation is a critical parameter. This is often measured indirectly.
-
Principle: A chemical trap that reacts specifically with singlet oxygen is used. The rate of the trap's degradation, monitored by absorption or fluorescence, is proportional to the rate of singlet oxygen production. 1,3-Diphenylisobenzofuran (DPBF) is a common trap that is monitored by its absorption decay.
-
Procedure:
-
A solution containing the photosensitizer (sample or standard) and the chemical trap (DPBF) is prepared. A well-known photosensitizer like methylene (B1212753) blue or H₂TPP is used as the standard.
-
The solution is irradiated with monochromatic light at a wavelength absorbed only by the photosensitizer.
-
The absorption of the trap is monitored at specific time intervals during irradiation.
-
The rate of change of the trap's absorbance is determined.
-
The singlet oxygen quantum yield is calculated by comparing the rate of trap degradation by the sample to that by the standard under identical conditions of light intensity and photosensitizer absorbance.
-
By following these standardized protocols, researchers can generate high-quality, comparable data on the photophysical properties of novel biguanidinium and guanidinium porphyrins, paving the way for a deeper understanding of their structure-property relationships and accelerating their development for various technological applications.
References
- 1. Photophysical, photooxidation, and biomolecule-interaction of meso-tetra(thienyl)porphyrins containing peripheral Pt(II) and Pd(II) complexes. Insights for photodynamic therapy applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Efficacy of Biguanidinium-Porphyrin and Established PDT Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of emerging Biguanidinium-porphyrin photosensitizers against established agents used in Photodynamic Therapy (PDT). The data presented is compiled from preclinical studies to aid in the evaluation and development of novel phototherapeutic agents.
Comparative Efficacy: Quantitative Data Summary
The following table summarizes the in vivo efficacy of a biguanidine (B15175387) derivative of chlorin (B1196114) e6 against other established and novel photosensitizers from various preclinical studies. Direct comparison is challenging due to variations in experimental models and conditions. However, this compilation offers a quantitative overview of their therapeutic potential.
| Photosensitizer | Animal Model & Tumor Type | Photosensitizer Dose (mg/kg) | Administration Route | Light Wavelength (nm) & Dose (J/cm²) | Key Efficacy Endpoint (Tumor Growth Inhibition) | Reference |
| Biguanidine Derivative of Chlorine e6 | Murine Ehrlich Carcinoma | Not Specified | Not Specified | Not Specified | High antitumor activity, induced tumor regression. | [1] |
| Biguanidine Derivative of Chlorine e6 | Rat Sarcoma M-1 | Not Specified | Not Specified | Not Specified | High antitumor activity, induced tumor regression. | [1] |
| Sinoporphyrin sodium (DVDMS) | 4T1 Mammary Cancer (Mouse) | 2 | Not Specified | 100 J/cm² | 66.97% | [2] |
| Sinoporphyrin sodium (DVDMS) | 4T1 Mammary Cancer (Mouse) | 2 | Not Specified | 150 J/cm² | 78.12% | [2] |
| Photofrin® (PF) (Established) | 4T1 Mammary Cancer (Mouse) | 10 | Not Specified | 100 J/cm² | 38.76% | [2] |
| Photolon (Established) | Pliss Lymphosarcoma (Rat) | 2.5 | Intravenous | 660 nm, 100 J/cm² | 54.10% | [3] |
| ATPP-EDTA | BGC823 Gastric Cancer (Nude Mice) | Not Specified | Not Specified | 100 J/cm² | Significantly inhibited tumor growth. | [4] |
| MPP | T24 Bladder Cancer (Animal Model) | Not Specified | Tail Vein Injection | 650 nm | 91.21% | [5] |
| Zinc (II) phthalocyanine (B1677752) (in nanoconstruct) | Deep-seated tumors (Small animals) | Not Specified | Not Specified | NIR light | 50% (vs. 18% with visible light PDT) | [6] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing in vivo efficacy studies. Below are representative protocols for evaluating PDT agents.
General Protocol for In Vivo PDT Efficacy in a Subcutaneous Tumor Model
This protocol outlines a standard workflow for assessing the antitumor effects of a photosensitizer in a preclinical setting.[7][8]
-
Tumor Model Establishment:
-
Cell Culture: Tumor cells (e.g., murine Ehrlich carcinoma, rat sarcoma M-1, human BGC823) are cultured under standard conditions.[1][4]
-
Implantation: A suspension of tumor cells (typically 1 x 10⁵ to 1 x 10⁷ cells) is injected subcutaneously into the flank or back of laboratory animals (e.g., mice, rats).[3][7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³) before treatment initiation.[7]
-
-
Photosensitizer Administration:
-
The photosensitizer is administered to the tumor-bearing animals. The most common route for preclinical studies is intravenous (IV) tail vein injection.[7] Intraperitoneal injections are also used.[7]
-
The dosage is determined based on previous toxicology and pharmacokinetics studies (e.g., 2.5 mg/kg for Photolon).[3]
-
-
Drug-Light Interval (DLI):
-
A specific time interval is allowed between photosensitizer administration and light irradiation. This DLI is a critical parameter that allows for optimal accumulation of the agent in the tumor tissue.[8] This can range from minutes to hours (e.g., 60 minutes for a nanoconstruct, 24 hours for BPD).[7]
-
-
Light Irradiation:
-
The tumor area is exposed to light of a specific wavelength that corresponds to an absorption peak of the photosensitizer (e.g., 660 nm, 690 nm).[3][7]
-
Light is delivered from a laser source (e.g., diode laser) at a specific power density (e.g., 100 mW/cm²) and total light dose (e.g., 75-120 J/cm²).[7]
-
-
Efficacy Evaluation:
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated.
-
Tumor Growth Inhibition (TGI): The TGI is calculated to quantify the treatment's effectiveness compared to a control group.[2][3]
-
Survival Analysis: Animals are monitored for overall survival, and Kaplan-Meier survival curves are generated.[2]
-
Histology: At the end of the study, tumors may be excised for histological analysis to assess necrosis and other treatment-related changes.[9]
-
The criterion for a cure is often defined as the absence of tumors for an extended period (e.g., 90 days) post-therapy.[1]
-
Visualized Workflows and Pathways
Diagrams created using Graphviz illustrate key processes in PDT research.
Experimental Workflow for In Vivo PDT Efficacy
Simplified Signaling Pathway of PDT-Induced Cell Death
Photodynamic therapy primarily induces cell death through apoptosis and necrosis, triggered by the generation of reactive oxygen species (ROS).[10][11]
References
- 1. Anti-Tumor Efficacy of Photodynamic Therapy of Solid Tumors in Laboratory Animals with Guanidine and Biguanidine Derivatives of Chlorine e6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo antitumor activity of a novel porphyrin-based photosensitizer for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Biguanidinium-Porphyrin: A Procedural Guide
The proper disposal of complex chemical compounds is paramount for ensuring laboratory safety and environmental protection. For novel or specialized compounds like Biguanidinium-porphyrin, specific disposal protocols may not be readily available. This guide provides a comprehensive operational and disposal plan based on the constituent chemical classes—biguanides and porphyrins—to ensure safe handling and disposal for researchers, scientists, and drug development professionals.
The following procedures are general guidelines and should always be supplemented by a thorough review of your institution's specific Environmental Health and Safety (EHS) protocols.
Hazard Assessment and Safety Precautions
This compound should be handled as a hazardous substance due to the properties of its components. Biguanide derivatives can be highly basic and require careful handling to avoid contact with skin and eyes[1]. Porphyrins are a class of organic dyes, and waste from the production of certain dyes and pigments is classified as hazardous by the Environmental Protection Agency (EPA)[2][3].
Personal Protective Equipment (PPE): Adherence to proper PPE is the first line of defense. Handle the compound in a well-ventilated area, preferably within a chemical fume hood[1].
| Protective Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects against splashes and aerosols. Conforms to EN 166 (EU) or NIOSH (US) standards[1]. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | Prevents skin contact. Gloves must be inspected before use and disposed of after contamination[1]. |
| Body Protection | Fire/flame resistant and impervious lab coat | Protects against splashes and fire hazards[1]. |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or if dust/aerosols are generated[1]. |
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed through your institution's hazardous waste program. Do not dispose of this chemical down the sink or in regular trash [4].
Methodology for Waste Segregation and Disposal:
-
Identify Waste Stream:
-
Solid Waste: Includes contaminated consumables such as gloves, weighing paper, filter paper, and solid this compound.
-
Liquid Waste: Includes solutions containing this compound. Segregate aqueous solutions from organic solvent solutions[4]. Do not mix incompatible waste streams.
-
-
Select Appropriate Waste Containers:
-
Use only sturdy, chemically resistant containers designated for hazardous waste[4].
-
For liquid waste, use containers with secure, leak-proof caps.
-
For solid waste, use a designated, clearly labeled solid waste container or a double-bagged, sealed plastic bag.
-
Ensure all liquid waste containers are placed in secondary containment to prevent spills[4].
-
-
Label Hazardous Waste Containers:
-
Label each container clearly with a completed EHS Hazardous Waste Label as soon as waste is first added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
List all chemical constituents and their approximate concentrations.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
-
Store Waste Appropriately:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep containers closed at all times, except when adding waste.
-
Ensure incompatible wastes are segregated to prevent dangerous reactions[4].
-
-
Arrange for Disposal:
-
Once a waste container is full or you are finished generating that waste stream, schedule a pickup with your institution's EHS department.
-
Do not store more than 10 gallons of hazardous waste in your lab at any one time[4].
-
Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate and proper response is critical.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate personnel to a safe area and restrict access to the spill location[1]. Remove all sources of ignition[1].
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as detailed in the table above, including respiratory protection if necessary[1].
-
Containment and Cleanup:
-
For solid spills: Carefully collect the material without creating dust. Use non-sparking tools[1].
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials.
-
-
Disposal: Collect the spilled material and any contaminated absorbent into a designated hazardous waste container. Label it appropriately and arrange for EHS pickup[1].
-
Decontamination: Clean the spill area thoroughly with soap and water[1].
Exposure Response:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[1].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[1].
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. epa.gov [epa.gov]
- 3. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes; Land Disposal Restrictions for Newly Identified Wastes; CERCLA Hazardous Substance Designation and Reportable Quantities; Designation of Five Chemicals as Appendix VIII Constituents; Addition of Four Chemicals to the Treatment Standards of F039 and the Universal Treatment Standards [federalregister.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Biguanidinium-porphyrin
Essential Safety and Handling Guide for Biguanidinium-Porphyrin
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards should be considered as a combination of those associated with porphyrin derivatives and biguanidinium compounds.
-
Porphyrin Derivatives: Often classified as flammable liquids and vapors that can be toxic if swallowed, harmful if inhaled, and cause serious eye damage.[1][2]
-
Biguanidinium Compounds: Can be harmful if swallowed or inhaled, cause skin and serious eye irritation, and may be harmful to aquatic life. Some guanidino compounds are also known for their toxicity.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with this compound. Adherence to proper PPE protocols is mandatory.[1][2]
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye & Face Protection | Safety glasses with side-shields or chemical goggles, and a face shield. | Must be worn at all times in the laboratory. A face shield is required when there is a splash hazard.[1][2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Inspect gloves for integrity before each use. Change gloves immediately if contaminated. For extended handling, consult the glove manufacturer's resistance guide.[1][2] |
| Skin & Body Protection | Laboratory coat. | A flame-retardant lab coat should be worn. For larger quantities or increased risk of exposure, chemical-resistant aprons or suits may be necessary.[1][2] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if aerosolization is possible.[1][2][5] |
| Footwear | Closed-toe shoes. | Shoes must cover the entire foot.[6] |
Operational Handling Plan
Safe handling of this compound requires careful attention to laboratory procedures to minimize exposure and reduce the risk of accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Dispensing and Use:
-
Personal Hygiene:
Emergency Procedures
| Exposure Type | Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[8] |
| Spill | Evacuate the area. Remove all sources of ignition. Ventilate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[2][6] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste, including empty containers, contaminated absorbents, and disposable PPE, in a designated and clearly labeled hazardous waste container.[2]
-
Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Keep waste containers tightly closed and store them in a designated, well-ventilated, and secure area.[7]
-
-
Final Disposal:
Visual Guides
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Logical Relationship: PPE Selection
Caption: Decision logic for selecting appropriate PPE.
References
- 1. benchchem.com [benchchem.com]
- 2. Toxicological assessment of polyhexamethylene biguanide for water treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry and neurotoxicology of guanidino compounds. History and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmastate.academy [pharmastate.academy]
- 5. pppmag.com [pppmag.com]
- 6. benchchem.com [benchchem.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
- 9. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
